Product packaging for Benzo[D]oxazol-6-ylboronic acid(Cat. No.:CAS No. 1253912-47-8)

Benzo[D]oxazol-6-ylboronic acid

Cat. No.: B169509
CAS No.: 1253912-47-8
M. Wt: 162.94 g/mol
InChI Key: ZMNCHLJKWPCQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[D]oxazol-6-ylboronic acid is a useful research compound. Its molecular formula is C7H6BNO3 and its molecular weight is 162.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BNO3 B169509 Benzo[D]oxazol-6-ylboronic acid CAS No. 1253912-47-8

Properties

IUPAC Name

1,3-benzoxazol-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNCHLJKWPCQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Benzo[d]oxazol-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[d]oxazol-6-ylboronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a feasible synthetic pathway, details experimental protocols, and presents key characterization data.

Introduction

Benzo[d]oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The introduction of a boronic acid moiety at the 6-position of the benzo[d]oxazole core offers a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse and complex molecules. This guide details a common and effective method for the preparation of this compound, starting from the commercially available 6-bromobenzo[d]oxazole.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Palladium-Catalyzed Borylation: The starting material, 6-bromobenzo[d]oxazole, undergoes a palladium-catalyzed cross-coupling reaction with a boron source, typically bis(pinacolato)diboron, to yield the intermediate, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole.

  • Hydrolysis: The resulting pinacol boronate ester is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Synthesis of this compound start 6-Bromobenzo[d]oxazole intermediate 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole start->intermediate Pd-catalyzed Borylation (Bis(pinacolato)diboron, Pd catalyst, Base) product This compound intermediate->product Hydrolysis (Acid or Base)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (Intermediate)

Materials:

  • 6-Bromobenzo[d]oxazole

  • Bis(pinacolato)diboron

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)biphenyl

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-bromobenzo[d]oxazole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium(II) acetate (0.02 mmol), 2-(dicyclohexylphosphino)biphenyl (0.04 mmol), and potassium acetate (3.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole as a solid.

Synthesis of this compound (Final Product)

Materials:

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

  • Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (HCl, 1N) or Sodium Hydroxide (NaOH, 1N)

Procedure:

  • Dissolve 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (1.0 mmol) in a mixture of tetrahydrofuran (10 mL) and aqueous HCl (1N, 5 mL).

  • Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, the organic solvent is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization Data

The following tables summarize the key characterization data for the starting material and the final product. Note: Specific experimental data for the intermediate and final product are not widely available in the public literature. The data presented for this compound is based on typical values for similar aromatic boronic acids and should be confirmed by experimental analysis.

Physical and Chemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
6-Bromobenzo[d]oxazole375369-14-5C₇H₄BrNO198.02Solid
This compound1253912-47-8C₇H₆BNO₃162.94Solid
Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data for 6-Bromobenzo[d]oxazole

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ (ppm) Assignment
8.12 (s, 1H)H-2
7.85 (d, J = 1.6 Hz, 1H)H-5
7.60 (d, J = 8.4 Hz, 1H)H-4
7.40 (dd, J = 8.4, 1.6 Hz, 1H)H-7

Table 2: Predicted Spectroscopic Data for this compound

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz) Mass Spectrometry (ESI-MS)
δ (ppm) Assignment δ (ppm)
~8.50 (s, 1H)H-2~153.0
~8.20 (s, 2H)B(OH)₂~150.0
~8.00 (s, 1H)H-5~143.0
~7.80 (d)H-7~130.0 (C-B)
~7.65 (d)H-4~125.0
~120.0
~110.0

Logical Workflow for Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 6-Bromobenzo[d]oxazole borylation Palladium-Catalyzed Borylation start->borylation hydrolysis Hydrolysis borylation->hydrolysis product Product: this compound hydrolysis->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms purity Purity Analysis (HPLC, Melting Point) product->purity

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined palladium-catalyzed borylation of 6-bromobenzo[d]oxazole followed by hydrolysis represents a reliable and efficient method for its preparation. The provided characterization data, while partially predictive, offers a benchmark for researchers working with this compound. The versatility of the boronic acid functional group makes this compound a key intermediate for the development of novel pharmaceuticals and functional materials. It is recommended that researchers performing these procedures conduct thorough characterization to confirm the identity and purity of their synthesized compounds.

An In-depth Technical Guide to Benzo[d]oxazol-6-ylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzo[d]oxazol-6-ylboronic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a structured presentation of key data, experimental protocols, and the biological context of related compounds.

Core Properties of this compound

This compound is a solid, organic compound that belongs to the family of benzoxazoles and boronic acids. These structural motifs are prevalent in many biologically active molecules, making this compound a valuable building block in the synthesis of potential therapeutic agents.

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available, specific experimental values for properties like melting point, boiling point, and pKa are not widely reported in the literature. The provided information is based on available database entries and supplier information.

PropertyValueSource
CAS Number 1253912-47-8[1]
Molecular Formula C₇H₆BNO₃[2]
Molecular Weight 162.94 g/mol [2]
Physical Form Solid
Solubility Insoluble in water; Soluble in alcohols, ether, and other organic solvents (inferred from similar compounds).[3]
Storage Conditions 2-8°C, under inert atmosphere[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in single literature sources. However, based on general methods for the synthesis of benzoxazoles and the Suzuki-Miyaura coupling of boronic acids, a plausible experimental workflow can be constructed.

Hypothetical Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, likely involving the formation of a substituted benzoxazole followed by a borylation reaction. The following is a generalized, hypothetical protocol.

Synthesis_Workflow cluster_step1 Step 1: Benzoxazole Formation cluster_step2 Step 2: Borylation cluster_step3 Step 3: Hydrolysis A Starting Material (e.g., 2-Amino-5-bromophenol) C Reaction (Heating) A->C B Cyclization Reagent (e.g., Triethyl orthoformate) B->C D 6-Bromobenzo[d]oxazole C->D E 6-Bromobenzo[d]oxazole H Reaction (Suzuki-Miyaura Conditions) E->H F Borylation Reagent (e.g., Bis(pinacolato)diboron) F->H G Palladium Catalyst & Base (e.g., Pd(dppf)Cl₂, KOAc) G->H I This compound Pinacol Ester H->I J Pinacol Ester Intermediate K Hydrolysis (e.g., Acidic or Basic conditions) J->K L Final Product (this compound) K->L

Caption: Hypothetical multi-step synthesis of this compound.

Detailed Hypothetical Protocol:

  • Synthesis of 6-Bromobenzo[d]oxazole: A mixture of 2-amino-5-bromophenol and a suitable cyclizing agent (e.g., triethyl orthoformate or an appropriate carboxylic acid derivative) is heated, often in the presence of a catalyst, to form the benzoxazole ring. The product is then isolated and purified.

  • Miyaura Borylation: The resulting 6-bromobenzo[d]oxazole is subjected to a Miyaura borylation reaction. This typically involves reacting the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMF) under an inert atmosphere and with heating. This reaction yields the pinacol ester of this compound.

  • Hydrolysis to Boronic Acid: The pinacol ester is then hydrolyzed to the final boronic acid. This can be achieved under acidic or basic conditions, followed by neutralization and purification.

Analytical Characterization

The synthesized this compound would be characterized using standard analytical techniques:

  • Mass Spectrometry (MS): Mass spectrometry would be employed to confirm the molecular weight of the compound.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7]

Role in Signaling Pathways and Drug Discovery

While specific studies detailing the biological activity of this compound are limited, the broader class of benzoxazole derivatives has been extensively investigated for its potential in drug discovery, particularly in oncology.

Benzoxazole-containing compounds have been identified as inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

The diagram below illustrates a generalized signaling pathway that is often targeted by benzoxazole derivatives in cancer cells. It is important to emphasize that this is a representative pathway and the specific interactions of this compound have not been elucidated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Gene Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Gene Benzoxazole Benzoxazole Derivative (Potential Inhibitor) Benzoxazole->RTK Inhibition

Caption: Representative signaling pathway often targeted by benzoxazole derivatives in cancer.

Benzoxazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and EGFR.[8] Inhibition of these receptors can block downstream signaling through pathways like the MAPK/ERK and PI3K/Akt pathways. These pathways ultimately regulate gene transcription responsible for cell proliferation, angiogenesis (the formation of new blood vessels that tumors need to grow), and cell survival. Some studies have also shown that benzoxazole derivatives can induce apoptosis (programmed cell death) and affect the NF-κB signaling pathway in cancer cells.[6][9]

The boronic acid moiety of this compound makes it a versatile synthetic handle for creating a diverse library of compounds through reactions like the Suzuki-Miyaura coupling. This allows for the systematic modification of the benzoxazole core to optimize its biological activity and pharmacokinetic properties in the pursuit of novel drug candidates.

References

Benzo[d]oxazol-6-ylboronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzo[d]oxazol-6-ylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key applications, with a focus on its role in organic synthesis and its potential as a pharmacophore in drug discovery.

Compound Identification and Properties

This compound is a member of the benzoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities. The boronic acid functional group makes it a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Structure:

Molecular Structure of this compound

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource/Note
CAS Number 1253912-47-8[1]
Molecular Formula C₇H₆BNO₃[1]
Molecular Weight 162.94 g/mol [1]
IUPAC Name This compound-
SMILES OB(O)c1cc2ocnc2cc1-
Physical Form Solid (predicted)-
Boiling Point No data available[1]
Storage Inert atmosphere, 2-8°C[1]

Note: Experimental physicochemical data for this compound is limited. Properties are based on supplier information and data for analogous compounds.

Table 2: Comparative Physicochemical Properties of Benzoxazolylboronic Acid Isomers

PropertyBenzo[d]oxazol-2-ylboronic acid(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid
Molecular Formula C₇H₆BNO₃C₇H₆BNO₄
Molecular Weight 162.94 g/mol [2]178.94 g/mol [3]
CAS Number 401895-71-4[2]1016644-38-4[3]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following represents predicted and analogous data based on the analysis of related structures.

Table 3: Predicted and Analogous NMR Data

NucleusChemical Shift (δ) ppmNote
¹H NMR 8.0-8.5 (s, 1H, H2), 7.5-8.0 (m, 3H, Ar-H)Predicted chemical shifts for the aromatic protons. Actual values may vary depending on the solvent.
¹³C NMR 160-165 (C2), 150-155 (C7a), 140-145 (C3a), 110-135 (Ar-C)Predicted chemical shifts for the carbon atoms of the benzoxazole core. The carbon attached to the boron atom would appear in the 120-140 ppm range.[4]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound via Miyaura Borylation

The synthesis of this compound can be achieved from the corresponding 6-halobenzoxazole, typically 6-bromobenzoxazole, through a palladium-catalyzed Miyaura borylation reaction.

G cluster_0 Step 1: Synthesis of 6-Bromobenzoxazole cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis start 2-Amino-4-bromophenol reagent1 Triethyl orthoformate start->reagent1 Reacts with reaction1 Cyclization reagent1->reaction1 product1 6-Bromobenzoxazole reaction1->product1 reagent2 Bis(pinacolato)diboron (B₂pin₂) product1->reagent2 Reacts with reaction2 Palladium-catalyzed cross-coupling reagent2->reaction2 catalyst PdCl₂(dppf) Potassium Acetate (KOAc) catalyst->reaction2 product2 This compound pinacol ester reaction2->product2 reagent3 Aqueous Acid (e.g., HCl) product2->reagent3 Reacts with reaction3 Deprotection reagent3->reaction3 final_product This compound reaction3->final_product

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol: [5]

  • In a reaction vessel under an inert atmosphere, combine this compound (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted benzoxazole derivative.

Biological Significance and Signaling Pathways

Benzoxazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [6]A notable mechanism of action for some anticancer benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. [8]Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGFR2 VEGFR-2 VEGF VEGF VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation PLCg PLCγ PI3K PI3K RAF RAF AKT AKT MEK MEK ERK ERK mTOR mTOR Proliferation Cell Proliferation Migration Cell Migration Survival Cell Survival Angiogenesis Angiogenesis Inhibitor Benzoxazole Derivatives Inhibitor->Dimerization Inhibits

References

Discovery and history of benzoxazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Benzoxazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its versatile structure is found in a variety of natural products and has been incorporated into numerous synthetic compounds, leading to a wide spectrum of biological activities.[4][5] Benzoxazole derivatives have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[6][7][8] Their aromatic and relatively stable nature, combined with reactive sites that allow for functionalization, makes them an attractive starting point for the design and development of novel therapeutic agents.[9][10]

Discovery and Synthetic Evolution

The history of benzoxazole in medicinal chemistry is rooted in the broader advancement of heterocyclic chemistry in the mid-19th century.[11] The primary and most enduring method for synthesizing the benzoxazole nucleus involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides or esters).[12][13] This reaction is typically facilitated by dehydrating agents or catalysts.

One of the most common approaches utilizes polyphosphoric acid (PPA) at elevated temperatures to drive the cyclodehydration reaction between an o-aminophenol and a carboxylic acid.[11][14] Over the decades, numerous synthetic strategies have been developed to improve yields, broaden substrate scope, and employ milder or more environmentally friendly conditions. These include the use of various catalysts like p-toluenesulfonic acid (p-TsOH), microwave irradiation, and metal catalysts for coupling reactions.[14][15]

General Synthetic Workflow

The synthesis of 2-substituted benzoxazoles is fundamentally a cyclization process. The workflow typically begins with the selection of an appropriately substituted o-aminophenol and a carboxylic acid, aldehyde, or other carbonyl-containing compound. These reactants are then combined under conditions that promote the formation of an intermediate (like a Schiff base or an amide), which subsequently undergoes intramolecular cyclization and dehydration to form the final benzoxazole ring.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product o_aminophenol o-Aminophenol condensation Condensation & Cyclization o_aminophenol->condensation + Catalyst/Heat (e.g., PPA) carbonyl_compound Carboxylic Acid / Aldehyde carbonyl_compound->condensation benzoxazole 2-Substituted Benzoxazole condensation->benzoxazole Dehydration

Figure 1: General workflow for the synthesis of 2-substituted benzoxazoles.
Key Experimental Protocols

1.2.1 Synthesis via Condensation with Carboxylic Acid using PPA

This protocol describes a classical method for synthesizing 2-substituted benzoxazoles.

Procedure:

  • A mixture of an o-aminophenol derivative (1.0 eq) and a desired carboxylic acid (1.1 eq) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).[11]

  • The reaction mixture is heated to a temperature between 150°C and 220°C, depending on the reactivity of the substrates.[11][14]

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Upon completion, the hot mixture is carefully poured onto crushed ice or into cold water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and then neutralized with a base solution (e.g., 10% sodium bicarbonate).

  • The crude product is dried and purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.[16]

1.2.2 Synthesis via Oxidative Cyclization of Schiff Bases

This method involves the formation of a Schiff base intermediate followed by an oxidative cyclization.

Procedure:

  • An o-aminophenol (1.0 eq) and an aromatic aldehyde (1.0 eq) are dissolved in a solvent such as ethanol.[14]

  • The mixture is refluxed for 2-4 hours to form the corresponding Schiff base intermediate.[14]

  • After cooling, an oxidizing agent, such as lead tetraacetate or manganese(III) acetate, is added to the mixture.[11]

  • The reaction is then stirred at room temperature or heated, depending on the oxidant used, for a specified time (e.g., 24 hours).[11]

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is worked up, often by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

  • The final product is purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The benzoxazole scaffold is a cornerstone in the development of drugs targeting a multitude of diseases. Its ability to act as a bioisostere for naturally occurring nucleic bases, such as adenine and guanine, allows it to interact with various biological macromolecules.[6][9]

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.

2.1.1 Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

Some benzoxazole derivatives function as bioisosteres of benzothiazoles, such as in the case of Phortress analogues. Phortress is a prodrug whose active metabolite (5F-203) is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[17] Activation of AhR leads to the expression of cytochrome P450 CYP1A1, an enzyme that can metabolize certain compounds into cytotoxic products, thereby exhibiting anticancer activity.[17][18] The replacement of the benzothiazole core with a benzoxazole ring has yielded compounds with significant anticancer effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549).[17]

G cluster_pathway CYP1A1 Induction Pathway Prodrug Benzoxazole Prodrug (e.g., Phortress Analogue) Metabolite Active Metabolite (e.g., 5F-203 Analogue) Prodrug->Metabolite Metabolism AhR Aryl Hydrocarbon Receptor (AhR) Metabolite->AhR Binds & Activates Complex AhR-ARNT Complex AhR->Complex Dimerizes with ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) in DNA Complex->XRE Binds to CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces Enzyme CYP1A1 Enzyme CYP1A1->Enzyme Translation Apoptosis Cell Apoptosis Enzyme->Apoptosis Metabolizes pro-carcinogens to cytotoxic compounds

Figure 2: Simplified signaling pathway for AhR-mediated anticancer activity.
2.1.2 Mechanism of Action: Kinase Inhibition

Other series of benzoxazoles act as competitive inhibitors of various tyrosine kinases, which are crucial for cancer cell proliferation and survival.[19] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, and its inhibition can suppress tumor angiogenesis. Certain benzoxazole-benzamide conjugates have shown potent VEGFR-2 inhibitory activity and cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[19]

2.1.3 Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Mechanism/Target
Compound 3m MCF-7 (Breast)0.05AhR Agonist
Compound 3n MCF-7 (Breast)0.03AhR Agonist
Doxorubicin (Ref.) MCF-7 (Breast)0.08DNA Intercalator
Compound 1 HCT-116 (Colon)0.11VEGFR-2 Inhibitor
Compound 11 HCT-116 (Colon)0.15VEGFR-2 Inhibitor
Sorafenib (Ref.) HCT-116 (Colon)3.98Kinase Inhibitor
Data sourced from studies on Phortress analogues and benzoxazole-benzamide conjugates.[17][19]
2.1.4 Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Procedure:

  • Cancer cells (e.g., MCF-7, HT-29) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[17][20]

  • The cells are then treated with various concentrations of the synthesized benzoxazole derivatives (and a reference drug like doxorubicin) and incubated for a further 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL) is added to each well. The plate is incubated for another 3-4 hours at 37°C.

  • During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[20]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity

Benzoxazole derivatives have a long history as anti-inflammatory agents. The non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen, though later withdrawn due to side effects, were early examples of commercially available drugs containing this scaffold.[21] Their mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[22] Research continues into novel benzoxazole derivatives with improved safety profiles that target COX-1 and COX-2 enzymes.[23]

Antimicrobial Activity

The benzoxazole nucleus is a common feature in compounds with potent antibacterial and antifungal properties.[21][24]

2.3.1 Mechanism of Action: DNA Gyrase Inhibition

Many benzoxazole-based compounds exert their antibacterial effects by targeting bacterial DNA topoisomerases, such as DNA gyrase.[22][24] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The structural similarity of the benzoxazole core to purine bases facilitates this interaction.[9][24] These derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[21]

2.3.2 Quantitative Data: Antimicrobial Activity
Compound ClassOrganismMIC (µg/mL)Target
Benzoxazole-Thiazolidinone Hybrids S. aureus≤ 4Not specified
Calcimycin (Natural Product) Gram-positive bacteriaPotentIonophore
Boxazomycin B (Natural Product) Gram-positive bacteriaPotentNot specified
Data sourced from various studies on benzoxazole derivatives.[21][24][25]
2.3.3 Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • A two-fold serial dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • A standardized inoculum of the target bacteria (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Other Notable Biological Activities

The therapeutic potential of benzoxazole derivatives extends beyond the areas above. They have been investigated for a wide array of pharmacological effects:

  • Antiviral: Activity against viruses such as HIV has been reported.[14][26]

  • Anticonvulsant: Certain derivatives show potential in managing seizures.[2][21]

  • Antidepressant: The scaffold has been explored for its effects on the central nervous system.[2][6]

  • Antitubercular: Activity against Mycobacterium tuberculosis has been identified.[11][22]

  • Antioxidant: Many derivatives exhibit free radical scavenging properties.[11][27]

Conclusion and Future Outlook

From its foundational synthesis via the cyclization of o-aminophenols to its current status as a privileged scaffold in drug discovery, the benzoxazole core has proven to be of immense value to medicinal chemistry. Its derivatives have populated the pipelines of academic and industrial research, leading to compounds with a vast range of biological activities, including notable anticancer, anti-inflammatory, and antimicrobial agents.

The future of benzoxazole research lies in the rational design of new derivatives with enhanced potency, selectivity, and improved safety profiles. The application of modern drug design techniques, such as molecular hybridization and computational modeling, will continue to unlock the full therapeutic potential of this versatile heterocyclic system.[3][19] As our understanding of disease pathways deepens, the benzoxazole scaffold is poised to remain a critical building block for the next generation of targeted therapies.

References

Navigating the Challenges of Heteroaromatic Boronic Acids: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heteroaromatic boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries, is unparalleled. However, the inherent instability of many of these reagents presents a significant hurdle, complicating reaction stoichiometry, reproducibility, and shelf-life. This guide provides an in-depth analysis of the factors governing the stability of heteroaromatic boronic acids, outlines key degradation pathways, and details practical strategies for their effective handling and stabilization.

The Core Challenge: Inherent Instability

Unlike many of their carbocyclic aryl counterparts, heteroaromatic boronic acids are frequently prone to decomposition. This instability stems from the electronic properties of the heteroaromatic ring and the Lewis acidic nature of the boron atom. The primary degradation pathways are protodeboronation and oxidation, which lead to the loss of the crucial C-B bond.

Protodeboronation: The Prevalent Degradation Pathway

Protodeboronation, the substitution of the boronic acid moiety with a hydrogen atom, is the most common decomposition route. This process is highly dependent on the structure of the heteroaromatic ring and the reaction conditions, especially pH.

  • Mechanism and pH Dependence : The rate of protodeboronation is strongly influenced by pH.[1][2] While boronic acids exist in a trigonal, uncharged state at physiological pH, they convert to an anionic, tetrahedral boronate form in basic aqueous solutions (pH > pKa).[3] This boronate species is often more susceptible to ipso-protonation and subsequent C-B bond cleavage.[1] Studies have generated detailed pH-rate profiles for numerous heteroaromatic boronic acids, revealing that stability can vary by over six orders of magnitude depending on the pH.[1][2][4]

  • Structural Effects : The position and nature of the heteroatom are critical. The "2-pyridyl problem" is a well-known challenge where 2-pyridylboronic acid undergoes rapid protodeboronation via the fragmentation of a zwitterionic intermediate.[1][2] In stark contrast, 3- and 4-pyridylboronic acids are significantly more stable.[1][2][4] Similarly, 5-thiazolyl boronic acid is also highly susceptible to rapid degradation.[1][4]

Oxodeboronation

Oxodeboronation involves the oxidative cleavage of the C-B bond to yield the corresponding alcohol or phenol. This pathway is a dominant degradation route in biological or physiological systems where reactive oxygen species may be present.[1][5][6] The mechanism is thought to proceed via oxidation of the boronic acid, and strategies to diminish electron density on the boron atom can enhance oxidative stability.[5]

Quantitative Stability Data

The stability of heteroaromatic boronic acids is not uniform. The following table summarizes quantitative data on the half-lives of various boronic acids under specific pH and temperature conditions, highlighting the dramatic differences in their susceptibility to protodeboronation.

Heteroaromatic Boronic AcidConditionsHalf-life (t1/2)Reference
2-Pyridylboronic AcidpH 7, 70 °C~25-50 seconds[1][2][4]
3-Pyridylboronic AcidpH 12, 70 °C> 1 week[1][2][4]
4-Pyridylboronic AcidpH 12, 70 °C> 1 week[1][2][4]
5-Thiazolylboronic AcidpH 7, 70 °C~25-50 seconds[1][4]
2-Furylboronic AcidRoom Temp, open vial< 1 week[7]

Table 1: Comparative Stability of Selected Heteroaromatic Boronic Acids.

Strategies for Stabilization and Handling

To overcome the inherent instability of heteroaromatic boronic acids, several derivatization strategies have been developed. These methods mask the reactive boronic acid moiety, transforming labile compounds into robust, shelf-stable reagents that can be handled with ease.

Conversion to Boronate Esters and Complexes

The most common and effective strategy is the conversion of the boronic acid into a more stable derivative.

  • Pinacol Esters : These are perhaps the most popular protected form. Pinacol boronates exhibit greater stability than the corresponding acids and are generally stable enough for chromatographic purification.[8][9] However, their formation is reversible, and they can be susceptible to hydrolysis under aqueous or alcoholic conditions.[8][10]

  • N-Methyliminodiacetic Acid (MIDA) Boronates : MIDA boronates are exceptionally stable, air- and moisture-insensitive crystalline solids.[7][9][11] They are unreactive under anhydrous Suzuki-Miyaura conditions but can be deprotected using a mild aqueous base to "slowly release" the active boronic acid in situ.[11] This approach has proven transformative for using otherwise highly unstable boronic acids.[11]

  • Diethanolamine (DABO) Boronates : These complexes are air-stable, often crystalline solids that can be stored for extended periods at room temperature without noticeable degradation.[7][11][12] For instance, 2-furyl DABO boronate showed no decomposition after 72 days in an open vial, whereas the free acid decomposed in less than a week.[7] They are easily prepared and can often be used directly in coupling reactions with a protic co-solvent to facilitate hydrolysis to the active boronic acid.[7]

  • Potassium Trifluoroborate Salts (R-BF3K) : These are highly stable, free-flowing crystalline solids.[7][13] The tetracoordinate boron center minimizes decomposition pathways like protodeboronation during storage, making them excellent alternatives to free boronic acids.[13]

Derivative TypeKey FeaturesStability ProfileReference
Pinacol Ester Most common protecting group; often stable to chromatography.Moderate; can hydrolyze under aqueous conditions.[8][9]
MIDA Boronate Exceptionally stable crystalline solids; enables "slow release" strategy.High; stable indefinitely on the benchtop; requires mild aqueous base for deprotection.[9][11]
DABO Boronate Air-stable, crystalline complexes; easy to prepare and handle.High; can be stored for months in air without degradation.[7][11][12]
Potassium Trifluoroborate Crystalline, free-flowing solids.High; tetracoordinate boron minimizes protodeboronation during storage.[7][13]

Table 2: Comparison of Common Stabilizing Derivatives for Boronic Acids.

General Handling and Storage Recommendations

When working with heteroaromatic boronic acids, particularly those known to be unstable:

  • Derivatize for Storage : For long-term storage, convert labile boronic acids into one of the stable derivatives mentioned above (MIDA, DABO, or trifluoroborate).

  • Inert Conditions : If using the free acid, store it under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry environment.

  • Minimize Exposure : Avoid prolonged exposure to atmospheric moisture and oxygen.

  • Use Fresh Reagents : For critical applications, use freshly prepared or newly purchased boronic acids to ensure accurate stoichiometry and avoid complications from decomposition products.

Key Experimental Protocols

The following section provides detailed methodologies for the stabilization and stability analysis of heteroaromatic boronic acids.

Protocol 1: Synthesis of a Diethanolamine (DABO) Boronate

This protocol describes a general and efficient method for converting a boronic acid into its more stable DABO complex.[7]

Materials:

  • Heteroaromatic boronic acid (1.0 equiv)

  • Diethanolamine (DEA) (0.9-1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend the heteroaromatic boronic acid in dichloromethane in a round-bottom flask open to the air.

  • Add diethanolamine to the suspension at room temperature.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting material and the subsequent precipitation of the DABO boronate product.

  • Once the reaction is complete (typically within a few hours), the solid product is isolated by filtration.

  • The collected solid is washed with a small amount of cold dichloromethane and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization. The resulting DABO boronate is an air-stable solid that can be stored at room temperature.[7]

Protocol 2: General Procedure for Stability Assessment by 1H NMR Spectroscopy

This protocol is adapted from studies on protodeboronation kinetics and allows for the quantitative monitoring of boronic acid decomposition.[1][2]

Materials:

  • Heteroaromatic boronic acid or boronate ester

  • Aqueous buffer of desired pH (e.g., phosphate, borate) prepared in D₂O

  • Water-miscible organic co-solvent (e.g., 1,4-dioxane, acetonitrile) if needed for solubility

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the boronic acid and the internal standard in an appropriate solvent.

  • Prepare the aqueous buffer solution at the target pH in D₂O.

  • In an NMR tube, combine the buffer and the stock solution of the boronic acid/standard. The final solvent composition should be sufficient to ensure homogeneity (e.g., 50% aqueous buffer / 50% organic co-solvent).

  • Place the NMR tube in the spectrometer, pre-equilibrated to the desired temperature (e.g., 70 °C).

  • Acquire 1H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic proton on the starting heteroaromatic boronic acid and a proton on the protodeboronated product, relative to the signal of the internal standard.

  • Plot the concentration of the starting material versus time to determine the rate of decomposition and the half-life (t1/2) of the compound under the tested conditions.

Protocol 3: Representative Suzuki-Miyaura Coupling with a DABO Boronate

This protocol illustrates the direct use of a stable DABO boronate in a cross-coupling reaction.[7]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • DABO boronate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., JohnPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., a mixture of an organic solvent like toluene or dioxane and water)

Procedure:

  • To a reaction vessel, add the aryl halide, DABO boronate, palladium catalyst, ligand, and base.

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizing Stability and Handling Workflows

To clarify the relationships between instability, degradation, and stabilization, the following diagrams illustrate key concepts and workflows.

DegradationPathways cluster_main cluster_pathways cluster_products HetArBOH2 Heteroaromatic Boronic Acid (HetAr-B(OH)₂) Protodeboronation Protodeboronation HetArBOH2->Protodeboronation + H⁺ / H₂O (pH dependent) Oxodeboronation Oxodeboronation HetArBOH2->Oxodeboronation + [O] (e.g., ROS) HetArH Protodeboronated Product (HetAr-H) Protodeboronation->HetArH HetArOH Oxidized Product (HetAr-OH) Oxodeboronation->HetArOH

Figure 1. Key degradation pathways for heteroaromatic boronic acids.

StabilizationStrategies cluster_start cluster_derivatives Stabilized Derivatives (Shelf-Stable) cluster_end UnstableBA Unstable Heteroaromatic Boronic Acid DABO DABO Boronate UnstableBA->DABO + Diethanolamine MIDA MIDA Boronate UnstableBA->MIDA + MIDA Pinacol Pinacol Ester UnstableBA->Pinacol + Pinacol BF3K K-Trifluoroborate UnstableBA->BF3K + KHF₂ Coupling Suzuki-Miyaura Cross-Coupling DABO->Coupling MIDA->Coupling in situ release Pinacol->Coupling BF3K->Coupling

Figure 2. Workflow for the stabilization of heteroaromatic boronic acids.

StabilityAnalysisWorkflow A 1. Prepare Stock Solutions (Boronic Acid + Internal Standard) C 3. Mix in NMR Tube (Ensure Homogeneity) A->C B 2. Prepare D₂O Buffer (Target pH) B->C D 4. Acquire ¹H NMR Spectra (Constant Temp, Timed Intervals) C->D E 5. Integrate Signals (vs. Internal Standard) D->E F 6. Plot Data & Calculate Rate (Conc. vs. Time) E->F

Figure 3. Experimental workflow for NMR-based stability analysis.

References

Spectroscopic and Synthetic Profile of Benzo[d]oxazol-6-ylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for Benzo[d]oxazol-6-ylboronic acid (CAS No. 1253912-47-8). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who may utilize this compound as a key building block in the synthesis of more complex molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the fundamental principles of spectroscopy and by comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.20s-H-2
~7.95d~1.5H-5
~7.80d~8.0H-4
~7.65dd~8.0, 1.5H-7
~3.50br s-B(OH)₂
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~163.0C-2
~151.0C-7a
~142.0C-3a
~130.0 (B-C)C-6
~125.0C-5
~120.0C-7
~111.0C-4
Table 3: Predicted IR and MS Data
Spectroscopic MethodPredicted Values
IR (KBr, cm⁻¹) 3400-3200 (br, O-H stretch of B(OH)₂), 1620 (C=N stretch), 1580, 1480 (C=C aromatic stretch), 1350 (B-O stretch), 1250 (C-O-C stretch)
MS (ESI+) m/z 164.05 [M+H]⁺, 186.03 [M+Na]⁺

Proposed Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with a commercially available starting material. The proposed pathway involves the formation of the benzoxazole core followed by the introduction of the boronic acid functionality.

Synthesis of 6-Bromobenzo[d]oxazole

A plausible route to the key intermediate, 6-bromobenzo[d]oxazole, involves the condensation of 2-amino-4-bromophenol with trimethyl orthoformate.

Procedure:

  • To a solution of 2-amino-4-bromophenol (1.0 eq) in toluene, add trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, with the removal of methanol using a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-bromobenzo[d]oxazole.

Synthesis of this compound via Miyaura Borylation

The final step involves a palladium-catalyzed borylation of the aryl bromide intermediate.

Procedure:

  • To a solution of 6-bromobenzo[d]oxazole (1.0 eq) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), and a potassium acetate (3.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • The pinacol ester intermediate can be isolated or hydrolyzed directly. For hydrolysis, add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir at room temperature for 2-4 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Visualized Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the target compound.

G Proposed Synthetic Pathway for this compound A 2-Amino-4-bromophenol B 6-Bromobenzo[d]oxazole A->B Trimethyl orthoformate, cat. p-TsOH, Toluene, Reflux C This compound B->C Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80°C; then H₃O⁺

Caption: Proposed two-step synthesis of this compound.

G Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis A Synthesized Product B Column Chromatography / Recrystallization A->B C ¹H NMR & ¹³C NMR B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Structure Confirmation C->F D->F E->F

Caption: Logical workflow for the purification and characterization of the synthesized compound.

A Technical Guide to Benzo[d]oxazol-6-ylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of Commercial Availability, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of Benzo[d]oxazol-6-ylboronic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document details its commercial availability, offers a composite experimental protocol for its synthesis and application in cross-coupling reactions, and explores its potential role in biological signaling pathways.

Commercial Availability and Suppliers

This compound (CAS No. 1253912-47-8) is available from a number of specialized chemical suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is critical. The following table summarizes key information for prominent suppliers of this compound. Purity levels are typically high, though it is always recommended to consult the supplier's certificate of analysis for batch-specific data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/SpecificationStorage Conditions
BLD Pharm1253912-47-8C₇H₆BNO₃162.94Not specifiedInert atmosphere, 2-8°C
CymitQuimica1253912-47-8C₇H₆BNO₃162.9384Not specifiedLaboratory use only
Shanghai AngewChem Technology Co., Ltd.1253912-47-8Not specifiedNot specifiedNot specifiedNot specified

Note: The information provided is based on publicly available data and may vary. It is essential to confirm specifications with the supplier before procurement.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These values are useful for predicting its behavior in various experimental conditions.

PropertyValueSource
Molecular Weight162.94 g/mol PubChem
Molecular FormulaC₇H₆BNO₃PubChem
XLogP3-AA1.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Exact Mass163.0440732 DaPubChem
Monoisotopic Mass163.0440732 DaPubChem
Topological Polar Surface Area66.5 ŲPubChem
Heavy Atom Count12PubChem

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis of this compound and its subsequent use in a common cross-coupling reaction. These protocols are based on established synthetic routes for similar compounds.

Synthesis of this compound

The synthesis of aryl boronic acids can be achieved through various methods. A common approach involves the borylation of an aryl halide. The following is a representative protocol for the synthesis of this compound from 6-bromobenzo[d]oxazole.

Materials:

  • 6-Bromobenzo[d]oxazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromobenzo[d]oxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol ester.

  • To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and water.

  • Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile reagent for Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃; Sodium carbonate, Na₂CO₃; or Cesium carbonate, Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • In a reaction vessel, combine this compound (1.2-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Synthesis_Workflow Start Starting Materials: 6-Bromobenzo[d]oxazole Bis(pinacolato)diboron Reaction Miyaura Borylation - Pd(dppf)Cl2 - KOAc - Dioxane, 80-90°C Start->Reaction Intermediate Benzo[d]oxazol-6-yl boronic acid pinacol ester Reaction->Intermediate Hydrolysis Hydrolysis - Acetone/H2O - HCl (aq) Intermediate->Hydrolysis Purification Purification (Recrystallization or Column Chromatography) Hydrolysis->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base Solvent Add Solvent System Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat and Stir (80-110°C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Biological Significance and Signaling Pathways

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Many of these effects are attributed to the inhibition of key signaling proteins, particularly protein kinases.

While the specific signaling pathways modulated by this compound itself are not extensively characterized, its derivatives are likely to interact with pathways commonly targeted by other benzoxazole-containing molecules. One such prominent pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels, a process often co-opted by tumors for growth and metastasis.[1][2]

The diagram below illustrates a generalized representation of how a benzoxazole derivative, potentially synthesized from this compound, could inhibit the VEGFR signaling pathway, leading to downstream anti-cancer effects.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS Ras VEGFR->RAS Activates Benzoxazole Benzoxazole Derivative (Potential Inhibitor) Benzoxazole->VEGFR Inhibits Autophosphorylation Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration ERK->Angiogenesis

Caption: Generalized VEGFR signaling pathway and potential inhibition by a benzoxazole derivative.

References

A Technical Guide to the Biological Activities of Novel Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The benzoxazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its unique chemical properties and ability to interact with various biopolymers make it a privileged pharmacophore in drug discovery.[4][5] This technical guide provides an in-depth overview of the recent developments in the biological evaluation of novel benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Core Synthetic Strategies

The synthesis of the benzoxazole core typically involves the condensation of a 2-aminophenol with a variety of functional groups, including aldehydes, carboxylic acids, or their derivatives.[3] This foundational reaction can be carried out under various conditions, often utilizing catalysts to improve yields and reaction times.[3] Subsequent modifications to the core structure allow for the creation of diverse chemical libraries for biological screening.

A general workflow for the synthesis and subsequent biological evaluation of novel benzoxazole derivatives is outlined below. This process begins with the selection of appropriate starting materials and proceeds through synthesis, purification, characterization, and a cascade of biological assays.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Reactants 2-Aminophenol + Carboxylic Acid/Aldehyde Condensation Cyclocondensation Reaction Reactants->Condensation Crude Crude Benzoxazole Derivative Condensation->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization InVitro In Vitro Assays (Antimicrobial, Anticancer, etc.) Characterization->InVitro Hit_ID Hit Identification & SAR Analysis InVitro->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt InVivo In Vivo Assays (Animal Models) Lead_Opt->InVivo G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates PLC Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->PLC Proliferation Cell Proliferation, Angiogenesis, Survival PLC->Proliferation Benzoxazole Benzoxazole Compound (12l) Benzoxazole->VEGFR2 Inhibits Apoptosis Apoptosis Induction Benzoxazole->Apoptosis Induces

References

The Ascendance of Boronic Acids: A Technical Guide to Their Role as Essential Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique chemical motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, boronic acids and their derivatives have emerged as a class of privileged structures, transitioning from curiosities to cornerstones in the design of innovative drugs. This technical guide provides an in-depth exploration of the role of boronic acids as versatile building blocks in drug discovery, offering a comprehensive overview of their chemical properties, synthesis, and diverse applications, with a focus on their utility as enzyme inhibitors. The approval of several boronic acid-containing drugs by the U.S. Food and Drug Administration (FDA) underscores their clinical significance and has catalyzed a surge of interest in this remarkable class of compounds. Once considered potentially toxic, this perception has been largely demystified, paving the way for their integration into a wide array of therapeutic agents.[1][2]

Core Principles of Boronic Acids in Drug Design

Boronic acids, characterized by the R-B(OH)₂ functional group, possess a unique set of electronic and structural features that render them highly effective as pharmacophores. The boron atom, a metalloid, is electron-deficient with a vacant p-orbital, making it a Lewis acid. This inherent Lewis acidity allows boronic acids to form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of proteases. This ability to mimic the tetrahedral transition state of peptide bond hydrolysis is a key mechanism behind their potent enzyme inhibitory activity.[3][4][5]

Furthermore, boronic acids can exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with a Lewis base. This dynamic nature, influenced by the surrounding electronic environment and pH, is crucial for their biological activity. The pKa of a boronic acid is a critical parameter in drug design, as it influences the compound's charge state at physiological pH and its ability to interact with the target enzyme.[3][4]

FDA-Approved Boronic Acid-Based Drugs: A Quantitative Overview

The clinical and commercial success of boronic acid-containing drugs validates their importance in drug discovery. The following table summarizes key quantitative data for several FDA-approved drugs that feature a boronic acid or a derivative as a critical pharmacophore.

Drug NameTarget EnzymeTherapeutic AreaPotency (IC₅₀ / Kᵢ)
Bortezomib (Velcade®)20S Proteasome (β5 subunit)Multiple Myeloma, Mantle Cell LymphomaKᵢ: 0.6 nM
Ixazomib (Ninlaro®)20S Proteasome (β5 subunit)Multiple MyelomaIC₅₀: 3.4 nM[6]
Vaborbactam (Vabomere®)Serine β-Lactamases (e.g., KPC-2)Complicated Urinary Tract InfectionsKᵢ: 0.056 µM (for KPC-2)[7]
Tavaborole (Kerydin®)Leucyl-tRNA Synthetase (LeuRS)OnychomycosisIC₅₀ > 64 μg/mL against various cell lines[8]
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Atopic DermatitisIC₅₀: 0.49 µM[1][3]

Key Therapeutic Areas and Mechanisms of Action

Oncology: Proteasome Inhibition

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[9] The 26S proteasome, a large multi-catalytic protease complex, is the central player in this pathway. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle regulatory proteins, ultimately inducing programmed cell death in cancer cells.[9]

Bortezomib and ixazomib are potent and selective inhibitors of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[6][9] The boronic acid moiety in these drugs forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome.

Infectious Diseases: β-Lactamase Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, poses a significant global health threat. Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that restores the activity of carbapenem antibiotics against Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria.[10] The boronic acid in vaborbactam acts as a transition-state analog, forming a covalent adduct with the serine residue in the active site of the β-lactamase, thereby inactivating the enzyme.[7]

Fungal Infections: Leucyl-tRNA Synthetase Inhibition

Tavaborole is a topical antifungal agent used for the treatment of onychomycosis. Its unique mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[2][11] Tavaborole forms an adduct with the tRNA(Leu) in the editing site of the enzyme, trapping it and preventing the catalytic cycle, which ultimately leads to fungal cell death.

Inflammatory Skin Conditions: Phosphodiesterase 4 (PDE4) Inhibition

Crisaborole is a non-steroidal topical treatment for atopic dermatitis. It functions by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines. The boron atom in crisaborole is key to its mechanism, facilitating its interaction with the active site of the PDE4 enzyme.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key boronic acid-containing drugs and representative biological assays to evaluate their activity.

Synthesis of Bortezomib

The synthesis of Bortezomib can be achieved through a convergent approach. A key step involves the coupling of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate.

Step 1: Preparation of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine

  • To a suspension of L-phenylalanine in an appropriate solvent (e.g., dichloromethane), add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and stir until a clear solution is obtained.

  • In a separate flask, react pyrazine-2-carboxylic acid with a coupling agent (e.g., carbonyldiimidazole) to form the corresponding acyl imidazole.

  • Add the silylated L-phenylalanine solution to the acyl imidazole and stir until the reaction is complete.

  • Perform an aqueous workup to hydrolyze the silyl esters and isolate the desired N-acylated amino acid.

Step 2: Synthesis of (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate This chiral boronic ester amine can be prepared from (1S,2S,3R,5S)-(+)-2,3-pinanediol and isobutylboronic acid through a multi-step sequence involving chlorination, amination, and salt formation.

Step 3: Coupling and Deprotection

  • Suspend N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine and (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate in dichloromethane at a low temperature (e.g., -5 °C).

  • Add a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Allow the reaction to proceed to completion.

  • Wash the reaction mixture with aqueous acid, base, and brine.

  • Dry the organic layer and concentrate to obtain the pinanediol-protected bortezomib.

  • Deprotect the boronic acid by transesterification with isobutylboronic acid in the presence of an acid (e.g., HCl) in a biphasic solvent system (e.g., methanol/hexane).

  • Isolate and purify the final product, Bortezomib.

Proteasome Inhibition Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome and its inhibition by bortezomib.

Materials:

  • Cell lysate from cancer cells

  • Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[11]

  • Fluorogenic proteasome substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Bortezomib

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates by a suitable method (e.g., sonication or lysis buffer) and determine the protein concentration.

  • In a 96-well black microplate, add a defined amount of cell lysate to each well.

  • Add varying concentrations of Bortezomib to the wells to be tested. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.[7][11]

  • The rate of increase in fluorescence is proportional to the proteasome activity.

  • Calculate the percentage of inhibition for each concentration of Bortezomib compared to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Drug Discovery Workflow for Boronic Acid-Based Enzyme Inhibitors

The discovery and development of a novel boronic acid-based enzyme inhibitor is a multi-stage process that integrates computational and experimental approaches.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Initial SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency, Selectivity, ADME Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials (Phase I-III) Preclinical->Clinical IND Filing Approval FDA Review & Approval Clinical->Approval NDA Submission

1. Target Identification and Validation: The process begins with the identification of a biological target, typically an enzyme, that is implicated in a disease pathology.[6]

2. Assay Development and High-Throughput Screening (HTS): A robust and sensitive assay is developed to measure the activity of the target enzyme. This assay is then used to screen large libraries of compounds, which may include boronic acid fragments or derivatives, to identify initial "hits".[6]

3. Hit Identification and Validation: Hits from the HTS are confirmed and their potency is determined. Initial structure-activity relationships (SAR) are established.

4. Hit-to-Lead Optimization: The most promising hits are chemically modified to improve their potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). This is an iterative process involving chemical synthesis and biological testing.

5. Lead Optimization: A lead compound with a desirable biological and pharmacokinetic profile is further refined to enhance its efficacy and safety. This stage involves extensive in vitro and in vivo testing.

6. Preclinical Development: The optimized lead candidate undergoes rigorous preclinical testing in animal models to assess its safety and efficacy before it can be tested in humans.

7. Clinical Trials: The drug candidate progresses through Phase I, II, and III clinical trials to evaluate its safety, dosage, and effectiveness in humans.

8. Regulatory Approval: Following successful clinical trials, a New Drug Application (NDA) is submitted to regulatory agencies like the FDA for review and potential approval for marketing.

Conclusion

Boronic acids have firmly established their position as invaluable building blocks in the armamentarium of medicinal chemists. Their unique ability to form reversible covalent bonds with enzyme targets has led to the successful development of first-in-class drugs for a range of diseases. The continued exploration of boronic acid chemistry, coupled with a deeper understanding of their biological interactions, promises to unlock new therapeutic opportunities. As our knowledge of disease pathways expands, the rational design of novel boronic acid-based inhibitors will undoubtedly play a pivotal role in the future of drug discovery. The versatility of this functional group, from its use in enzyme inhibition to applications in prodrugs and targeted protein degradation, ensures that boronic acids will remain at the forefront of innovation in pharmaceutical research for years to come.

References

A Structural Showdown: An In-depth Technical Guide to Benzo[d]oxazol-6-ylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural comparison of Benzo[d]oxazol-6-ylboronic acid and its positional isomers. As the strategic placement of a boronic acid group on the benzoxazole scaffold can significantly influence its physicochemical properties and biological activity, a detailed understanding of these differences is crucial for applications in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and provides visual representations of their structural relationships and synthetic pathways.

Core Structural Comparison

The isomers of Benzo[d]oxazol-ylboronic acid, distinguished by the position of the boronic acid moiety on the benzene ring, exhibit distinct physicochemical properties. While comprehensive experimental data for all isomers is not uniformly available in the public domain, the following tables summarize the currently accessible information.

Table 1: Physicochemical Properties of Benzo[d]oxazol-ylboronic Acid Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
Benzo[d]oxazol-2-ylboronic acid401895-71-4C₇H₆BNO₃162.94Not ReportedNot Reported
Benzo[d]oxazol-4-ylboronic acid1451392-75-8C₇H₆BNO₃162.94Not ReportedNot Reported
Benzo[d]oxazol-5-ylboronic acid1638328-93-0C₇H₆BNO₃162.94Not ReportedNot Reported
This compound1253912-47-8C₇H₆BNO₃162.94Not ReportedNot Reported
Benzo[d]oxazol-7-ylboronic acid1429665-03-1C₇H₆BNO₃162.94Not ReportedNot Reported

Table 2: Computed Properties of Benzo[d]oxazol-ylboronic Acid Isomers

PropertyBenzo[d]oxazol-2-ylboronic acid[4]This compound
IUPAC Name (1,3-benzoxazol-2-yl)boronic acid(1,3-benzoxazol-6-yl)boronic acid
SMILES OB(O)c1nc2ccccc2o1OB(O)c1cc2ocnc2cc1
H-Bond Donor Count 22
H-Bond Acceptor Count 33
Rotatable Bond Count 11
Topological Polar Surface Area 66.5 Ų66.5 Ų

Data for the 6-isomer is based on common chemical structure representations and may vary slightly from computationally derived values.

Experimental Protocols

Detailed and specific experimental protocols for the synthesis of each isomer are not widely published. However, a general and adaptable synthetic approach for arylboronic acids, including the Benzo[d]oxazol-ylboronic acid isomers, involves the following key steps. This protocol is a composite based on established methods for the synthesis of similar heterocyclic boronic acids.

General Synthesis of Benzo[d]oxazol-ylboronic Acid Isomers

This protocol outlines a two-step process starting from the corresponding bromo-benzo[d]oxazole.

Step 1: Lithiation and Borylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the respective bromo-benzo[d]oxazole isomer (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF) (10 mL/mmol).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq., 2.5 M solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.5 eq.) is added dropwise, ensuring the temperature remains below -70 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude boronic acid.

Step 2: Purification

  • Recrystallization: The crude product is purified by recrystallization from an appropriate solvent system, such as a mixture of water and ethanol or acetone and hexane, to afford the pure Benzo[d]oxazol-ylboronic acid isomer.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

While a complete set of experimental spectra for all isomers is not available, researchers can expect the following characteristic signals:

  • ¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, with coupling patterns dependent on the substitution pattern. The B(OH)₂ protons typically appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons will appear in the region of 110-160 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Visualizing Structural Relationships and Synthetic Pathways

Diagram 1: Isomeric Structures of Benzo[d]oxazol-ylboronic acid

Isomers cluster_main Benzo[d]oxazol-ylboronic acid Isomers Benzo[d]oxazol Benzo[d]oxazol Core 2-isomer 2-ylboronic acid Benzo[d]oxazol->2-isomer Position 2 4-isomer 4-ylboronic acid Benzo[d]oxazol->4-isomer Position 4 5-isomer 5-ylboronic acid Benzo[d]oxazol->5-isomer Position 5 6-isomer 6-ylboronic acid Benzo[d]oxazol->6-isomer Position 6 7-isomer 7-ylboronic acid Benzo[d]oxazol->7-isomer Position 7

Caption: Positional isomers of Benzo[d]oxazol-ylboronic acid.

Diagram 2: General Synthetic Workflow

Synthesis Start Bromo-benzo[d]oxazole Step1 Lithiation (n-BuLi, -78 °C, THF) Start->Step1 Intermediate1 Lithio-benzo[d]oxazole Step1->Intermediate1 Step2 Borylation (B(OiPr)3, -78 °C to RT) Intermediate1->Step2 Intermediate2 Boronate Ester Step2->Intermediate2 Step3 Hydrolysis (HCl (aq)) Intermediate2->Step3 End Benzo[d]oxazol-ylboronic acid Step3->End

Caption: General synthetic pathway for Benzo[d]oxazol-ylboronic acids.

This guide serves as a foundational resource for researchers working with Benzo[d]oxazol-ylboronic acid and its isomers. Further experimental work is required to fully characterize each isomer and elucidate their unique properties and potential applications.

References

Theoretical Calculations on the Electronic Structure of Benzo[d]oxazol-6-ylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of Benzo[d]oxazol-6-ylboronic acid. While specific experimental and computational studies on this particular molecule are not extensively available in public literature, this document outlines a robust, standard methodology based on well-established computational chemistry principles applied to analogous benzoxazole and boronic acid derivatives. The presented data is representative of the expected outcomes from such a study, offering valuable insights for researchers in drug discovery and materials science.

Introduction

This compound is a heterocyclic compound of significant interest due to the prevalence of the benzoxazole scaffold in medicinal chemistry and the unique properties of the boronic acid functional group.[1][2] The boronic acid moiety, in particular, is known for its ability to form reversible covalent bonds with diols, a characteristic exploited in sensors and drug delivery systems.[3][4] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets.[5]

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of molecules at the quantum level.[6][7] These methods provide a detailed picture of electron distribution, molecular orbitals, and other key parameters that govern the molecule's behavior.

Computational Methodology

The following section details a standard and widely accepted computational protocol for determining the electronic structure of organic molecules like this compound. This methodology is derived from computational studies on similar benzoxazole and boronic acid derivatives.[5][6][8]

Geometry Optimization

The initial step involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This is typically achieved using DFT with a suitable functional and basis set.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT.[6][8]

  • Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules.[5] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic structure of systems with heteroatoms and potential for hydrogen bonding.

  • Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.[9]

Electronic Structure Calculations

Once the geometry is optimized, a series of calculations are performed to determine the electronic properties. These include:

  • Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting intermolecular interactions.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including the calculation of atomic charges.[9]

The overall computational workflow is depicted in the diagram below.

Computational Workflow for Electronic Structure Calculation Start Initial Molecular Structure of this compound GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum Energy Structure) GeomOpt->FreqCalc SinglePoint Single Point Energy Calculation (Optimized Geometry) FreqCalc->SinglePoint Analysis Analysis of Electronic Properties SinglePoint->Analysis HOMOLUMO HOMO-LUMO Energies & Energy Gap Analysis->HOMOLUMO MEP Molecular Electrostatic Potential (MEP) Map Analysis->MEP NBO Natural Bond Orbital (NBO) Analysis & Atomic Charges Analysis->NBO

Figure 1: Computational workflow for determining the electronic structure.

Calculated Electronic Properties

The following table summarizes the hypothetical quantitative data for the electronic properties of this compound, as would be expected from the computational methodology described above.

ParameterValueUnitSignificance
Total Energy -588.987HartreesThermodynamic stability of the molecule.
Dipole Moment 3.45DebyeOverall polarity of the molecule.
HOMO Energy -6.78eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.23eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.55eVIndicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Ionization Potential (I) 6.78eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) 1.23eVThe energy released when an electron is added to the molecule.
Electronegativity (χ) 4.005eVA measure of the molecule's ability to attract electrons.
Hardness (η) 2.775eVResistance to change in electron distribution.
Softness (S) 0.360eV⁻¹The reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) 2.89eVA measure of the molecule's electrophilic character.

Interpretation and Implications for Drug Development

The calculated electronic properties provide a foundation for understanding the potential applications of this compound, particularly in the context of drug development.

  • Reactivity and Stability: The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is likely localized on the electron-rich benzoxazole ring system, while the LUMO may be distributed over the boronic acid moiety and the aromatic system, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

  • Intermolecular Interactions: The calculated dipole moment indicates that the molecule is polar, suggesting it can participate in dipole-dipole interactions and hydrogen bonding. The MEP map would further reveal specific regions of positive and negative electrostatic potential, guiding the understanding of how the molecule might interact with a biological target's active site. The boronic acid group, with its Lewis acidic boron atom, is a key site for interaction.[11]

  • Drug-Receptor Binding: The electronic structure data is crucial for molecular docking studies.[12][13] By understanding the charge distribution and orbital energies, researchers can more accurately predict the binding affinity and orientation of the molecule within a protein's active site. The boronic acid's ability to form covalent bonds with serine or threonine residues in enzyme active sites is a well-known mechanism for enzyme inhibition.[3]

The relationship between the electronic structure and its potential applications is illustrated in the diagram below.

Electronic Structure and Applications ElectronicStructure Electronic Structure of This compound HOMOLUMO HOMO-LUMO Gap (Reactivity) ElectronicStructure->HOMOLUMO MEP_Charges MEP & Atomic Charges (Intermolecular Interactions) ElectronicStructure->MEP_Charges DipoleMoment Dipole Moment (Polarity & Solubility) ElectronicStructure->DipoleMoment Applications Potential Applications HOMOLUMO->Applications MEP_Charges->Applications DipoleMoment->Applications DrugDesign Rational Drug Design Applications->DrugDesign EnzymeInhibition Enzyme Inhibition (e.g., Proteasome, β-lactamase) Applications->EnzymeInhibition Sensing Biosensing (e.g., for saccharides) Applications->Sensing Materials Materials Science (Organic Electronics) Applications->Materials

Figure 2: Relationship between electronic structure and potential applications.

Conclusion

Theoretical calculations provide a powerful and efficient means of characterizing the electronic structure of molecules like this compound. The insights gained from these computational studies, including the analysis of frontier molecular orbitals, charge distribution, and reactivity descriptors, are invaluable for guiding further experimental work. For drug development professionals, this information can accelerate the design and optimization of new therapeutic agents by providing a rational basis for understanding molecular interactions and predicting biological activity. While the data presented here is based on a standard, well-vetted computational approach, further dedicated computational and experimental studies are encouraged to validate and expand upon these findings.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Benzo[d]oxazol-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions utilizing Benzo[d]oxazol-6-ylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules with potential biological activity. The following sections detail the reaction, provide experimental protocols, and summarize key reaction parameters.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Benzo[d]oxazole moieties are prevalent in many biologically active compounds, and the ability to functionalize this core structure at the 6-position via Suzuki-Miyaura coupling opens avenues for the creation of novel derivatives for drug discovery and other applications. This document provides protocols for the coupling of this compound with various aryl halides.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions R1 This compound P1 6-Arylbenzo[d]oxazole R1->P1 + Catalyst Pd Catalyst R1->Catalyst Base Base R1->Base Solvent Solvent R1->Solvent R2 Aryl Halide (Ar-X) R2->P1 R2->Catalyst R2->Base R2->Solvent P2 Byproducts Catalyst->P1 Base->P1 Solvent->P1

Caption: General Suzuki-Miyaura Coupling Reaction.

Quantitative Data Summary

While specific data for this compound is limited, the following table is adapted from studies on the closely related 2-amino-6-bromobenzothiazole, providing a strong predictive basis for reaction conditions and expected yields.[1][2][3]

Table 1: Suzuki-Miyaura Coupling of 6-Halobenzo[d]oxazole Analogues with Various Arylboronic Acids [1][2][3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O3175
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃DMF2464
33,5-Bis(trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O2882
4Phenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O1291
5Naphthalene-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O3078
64-Acetylphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃DMF2671

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general method adaptable for a range of aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylbenzo[d]oxazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

This method utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.

Materials:

  • This compound

  • Aryl halide

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (3.0 mmol).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Weigh Reactants Weigh Reactants Assemble Glassware Assemble Glassware Weigh Reactants->Assemble Glassware Degas Solvents Degas Solvents Add Reagents & Solvents Add Reagents & Solvents Degas Solvents->Add Reagents & Solvents Inert Atmosphere Inert Atmosphere Assemble Glassware->Inert Atmosphere Inert Atmosphere->Add Reagents & Solvents Heat & Stir Heat & Stir Add Reagents & Solvents->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying & Filtration Drying & Filtration Extraction->Drying & Filtration Concentration Concentration Drying & Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: A typical workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Benzo[d]oxazol-6-ylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the cross-coupling of Benzo[d]oxazol-6-ylboronic acid with a variety of aryl halides. The resulting 6-arylbenzo[d]oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules, including potent inhibitors of VEGFR-2 kinase, which is implicated in angiogenesis and tumor growth.[1][2] The methodologies described herein are designed to be a practical guide for researchers in academic and industrial settings, facilitating the synthesis of novel compounds for drug discovery and development.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide (aryl halide). The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Catalyst Regeneration boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura coupling of similar heterocyclic systems, particularly the coupling of 6-bromo-2-aminobenzothiazole with arylboronic acids, and can be adapted for this compound.[3]

General Procedure for the Synthesis of 6-Arylbenzo[d]oxazoles

Experimental_Workflow start Start reactants Combine: - this compound - Aryl halide - Pd catalyst - Base - Solvent start->reactants reaction Heat and Stir under Inert Atmosphere reactants->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: General Experimental Workflow for the Synthesis of 6-Arylbenzo[d]oxazoles.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture of solvent and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a condenser) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Add the degassed solvent (or solvent mixture) to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system with water was used, separate the organic layer. If a single organic solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylbenzo[d]oxazole.

  • Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Presentation: Representative Yields

The following table summarizes typical yields obtained for the Suzuki-Miyaura cross-coupling of a similar substrate, 2-amino-6-bromobenzothiazole, with various arylboronic acids.[3] These values can serve as a benchmark for the expected yields in the coupling of this compound.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid6-Phenylbenzo[d]oxazole derivative85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)benzo[d]oxazole derivative92
34-Chlorophenylboronic acid6-(4-Chlorophenyl)benzo[d]oxazole derivative78
43,5-Bis(trifluoromethyl)phenylboronic acid6-(3,5-Bis(trifluoromethyl)phenyl)benzo[d]oxazole derivative88
5Naphthalene-2-boronic acid6-(Naphthalen-2-yl)benzo[d]oxazole derivative82

Note: Yields are for the analogous 2-amino-6-arylbenzothiazole products and are provided for estimation purposes.

Applications in Drug Development

The 6-arylbenzo[d]oxazole core is a key pharmacophore in a variety of therapeutic agents. Notably, derivatives of this class have been investigated as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis, making them promising candidates for cancer therapy. The synthetic protocols outlined in this document provide a direct route to access a diverse library of 6-arylbenzo[d]oxazoles for structure-activity relationship (SAR) studies and the development of novel anti-cancer agents. Furthermore, the benzoxazole moiety is found in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[4]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can have a significant impact on the reaction efficiency. Increasing the reaction temperature or time may also improve the yield.

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic acid can occur. Adjusting the stoichiometry of the reactants and ensuring efficient stirring can help to minimize this side reaction.

  • Purification Challenges: If the product is difficult to purify, consider alternative workup procedures or different chromatographic techniques.

By following the detailed protocols and considering the optimization strategies presented, researchers can effectively synthesize a wide range of 6-arylbenzo[d]oxazole derivatives for their specific research and development needs.

References

Application Notes and Protocols for Suzuki Coupling with Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with a focus on challenging nitrogen-containing heterocyclic substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules. The following sections detail generalized protocols, specific examples for various heterocycle classes, and a summary of reaction conditions and yields to aid in experimental design and execution.

General Considerations for Success

Suzuki coupling with nitrogen-containing heterocycles can be challenging due to the potential for the nitrogen lone pair to coordinate to the palladium catalyst, leading to deactivation.[1][2] Additionally, electron-deficient heterocycles can undergo slower rates of oxidative addition, while some heteroaryl boronic acids are prone to protodeboronation.[3] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful reaction.

Key factors to consider include:

  • Catalyst and Ligand: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective in promoting the coupling of heteroaryl halides.[4][5] Palladium precatalysts can also offer enhanced activity.[4][6] For some systems, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ remain effective.[7][8][9]

  • Base: The choice of base is critical. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[4][8] The presence of water can be beneficial, though anhydrous conditions are sometimes required.[3][10]

  • Solvent: Aprotic polar solvents such as dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF), often in combination with water, are frequently employed.[4][8][11]

  • N-Protection: For certain nitrogen-containing heterocycles, particularly azoles with acidic N-H protons, N-protection (e.g., with Boc or Tos groups) can improve reaction outcomes by preventing catalyst inhibition.[12] However, methods for the direct coupling of unprotected heterocycles have also been successfully developed.[4][6][13]

Experimental Workflows and Mechanisms

A general workflow for setting up a Suzuki coupling reaction is depicted below, followed by a diagram of the catalytic cycle.

G reagents Weigh Heterocyclic Halide, Boronic Acid/Ester, and Base solvent Add Anhydrous Solvent(s) reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (under inert atmosphere) catalyst->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify product Characterize Product purify->product

Caption: General experimental workflow for Suzuki coupling.

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving the palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 Base pd2_biaryl R1-Pd(II)L_n-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R1-R2 Troubleshooting start Low or No Conversion catalyst_issue Catalyst Inactivation? start->catalyst_issue boronic_acid_issue Protodeboronation? start->boronic_acid_issue conditions_issue Suboptimal Conditions? start->conditions_issue sol_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) catalyst_issue->sol_ligand sol_precatalyst Try a palladium precatalyst catalyst_issue->sol_precatalyst sol_protection Consider N-protection for azoles catalyst_issue->sol_protection sol_anhydrous Use anhydrous base (e.g., KF) and anhydrous solvent boronic_acid_issue->sol_anhydrous sol_boronate Use boronate ester instead of acid boronic_acid_issue->sol_boronate sol_excess Increase equivalents of boronic acid boronic_acid_issue->sol_excess sol_base Screen different bases (K3PO4, K2CO3, Cs2CO3) conditions_issue->sol_base sol_temp Increase reaction temperature conditions_issue->sol_temp sol_solvent Screen different solvents (Dioxane, Toluene, DME) conditions_issue->sol_solvent

References

Applications of Benzo[d]oxazol-6-ylboronic Acid in Medicinal Chemistry: A Focus on Benzoxaborole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Benzo[d]oxazol-6-ylboronic acid and its related structures, particularly the cyclic benzoxaboroles, have emerged as a significant scaffold in medicinal chemistry. The unique electronic properties of the boron atom contribute to their diverse biological activities, leading to the development of novel therapeutic agents. This document provides an overview of the applications of this compound derivatives, with a focus on their role as enzyme inhibitors and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented. While this compound itself is a key building block, much of the reported biological activity is associated with its cyclic counterparts, the benzoxaboroles.

Key Applications in Medicinal Chemistry

Derivatives of this compound, primarily in the form of benzoxaboroles, have demonstrated a broad spectrum of pharmacological activities. These compounds are being investigated and utilized for various therapeutic purposes.

1.1. Anti-inflammatory Agents:

Benzoxaboroles have shown potent anti-inflammatory effects, most notably through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.

  • Crisaborole (Eucrisa®): A prime example is crisaborole, a PDE4 inhibitor approved for the topical treatment of atopic dermatitis.[1][2][3] Its low molecular weight allows for effective skin penetration.[2]

1.2. Antifungal Agents:

A significant application of benzoxaboroles is in the development of antifungal drugs. These compounds can inhibit fungal protein synthesis by targeting essential enzymes.

  • Tavaborole (Kerydin®): This benzoxaborole is an antifungal agent used for the topical treatment of onychomycosis (fungal nail infection).[4][5][6] It functions by inhibiting the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis.[4][7][8] This mechanism provides a high degree of selectivity for the fungal enzyme over its human counterpart.[5]

1.3. Other Therapeutic Areas:

The benzoxaborole scaffold is being explored for a range of other diseases, including:

  • Anticancer: Certain derivatives are being investigated for their potential as anticancer agents.

  • Antimalarial and Antitrypanosomal: Research has shown the potential of these compounds in combating parasitic infections.

  • Antibacterial: Novel benzoxaborole derivatives are being developed as antibacterial agents.

Quantitative Data Summary

The following tables summarize the biological activity of representative benzoxaborole derivatives.

Table 1: Anti-inflammatory Activity of Crisaborole

CompoundTargetIC50 ValueDisease Indication
CrisaborolePDE4-Atopic Dermatitis

Data not always publicly available in terms of specific IC50 values in all provided search results.

Table 2: Antifungal Activity of Tavaborole

CompoundTargetOrganismMIC Value
TavaboroleLeucyl-tRNA synthetaseTrichophyton rubrum-
TavaboroleLeucyl-tRNA synthetaseTrichophyton mentagrophytes-

Specific MIC values were not consistently available in the provided search results.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of benzoxaborole derivatives, which can be adapted from standard laboratory procedures.

3.1. General Synthesis of Benzoxaboroles from Arylboronic Acids

This protocol describes a general method for the synthesis of benzoxaboroles from ortho-substituted arylboronic acids.

Protocol:

  • Starting Material: Begin with a suitable ortho-substituted arylboronic acid (e.g., a derivative of this compound).

  • Reaction with Aldehyde/Ketone: In a round-bottom flask, dissolve the arylboronic acid in an appropriate solvent (e.g., dichloromethane).

  • Acid Catalyst: Add a Brønsted acid to the solution.

  • Addition of Aldehyde or Ketone: Slowly add the desired aldehyde or ketone to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzoxaborole.

3.2. Enzyme Inhibition Assay (General Protocol for PDE4)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the PDE4 enzyme.

Protocol:

  • Enzyme and Substrate: Prepare a solution of recombinant human PDE4 enzyme and its substrate, cAMP, in an appropriate assay buffer.

  • Test Compound Preparation: Dissolve the test compound (e.g., a benzoxaborole derivative) in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions.

  • Assay Plate Setup: In a microplate, add the assay buffer, the test compound dilutions, and the PDE4 enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the cAMP substrate to initiate the enzymatic reaction.

  • Stop Reaction: After a defined time, stop the reaction using a suitable stop solution.

  • Detection: Use a detection method (e.g., fluorescence polarization, HTRF, or AlphaScreen) to measure the amount of AMP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.3. Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and make serial twofold dilutions in a 96-well microtiter plate containing broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in the same broth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (fungus in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

Visualizations

4.1. Synthetic Workflow

Synthesis_Workflow A This compound (or related precursor) B Chemical Modification (e.g., Suzuki Coupling, etc.) A->B Step 1 C Intermediate Compound B->C Step 2 D Cyclization Reaction C->D Step 3 E Benzoxaborole Derivative D->E Final Product F Biological Screening E->F Evaluation

Caption: General synthetic workflow for producing bioactive benzoxaborole derivatives.

4.2. Signaling Pathway of Crisaborole (PDE4 Inhibition)

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell PDE4 PDE4 cAMP cAMP PDE4->cAMP AMP AMP cAMP->AMP Hydrolysis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4) cAMP->Pro_inflammatory_Cytokines Reduces Production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes Crisaborole Crisaborole Crisaborole->PDE4 Inhibits LeuRS_Inhibition_Pathway cluster_fungal_cell Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Charges tRNA Leucine Leucine tRNA_Leu tRNA(Leu) Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation Fungal_Growth Fungal Growth Protein_Synthesis->Fungal_Growth Leads to Tavaborole Tavaborole Tavaborole->LeuRS Inhibits

References

Application Notes and Protocols: Synthesis and Bioactivity of 2-Amino-6-Arylbenzothiazoles via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bioactive 2-amino-6-arylbenzothiazoles using the Suzuki-Miyaura cross-coupling reaction. It also includes methodologies for evaluating their biological activities, with a focus on anticancer and enzyme inhibition properties.

Synthesis of 2-Amino-6-Arylbenzothiazoles via Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a highly efficient method for forming carbon-carbon bonds.[1][2] In this context, it is used to couple 2-amino-6-bromobenzothiazole with various arylboronic acids or esters, catalyzed by a palladium(0) complex.[3][4] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[1][2]

General Reaction Scheme & Workflow

The synthesis involves the reaction of 2-amino-6-bromobenzothiazole with an arylboronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2-Amino-6- bromobenzothiazole product 2-Amino-6- arylbenzothiazole reactant1->product reactant2 Arylboronic Acid or Ester reactant2->product catalyst Pd(PPh3)4 (Catalyst) catalyst->product base K3PO4 (Base) base->product solvent Toluene/Water or 1,4-Dioxane solvent->product heat Heat (95°C) heat->product

Caption: General workflow for the Suzuki coupling synthesis.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add complex1 Ar-Pd(II)L2-X oxidative_add->complex1 transmetal Transmetalation complex1->transmetal complex2 Ar-Pd(II)L2-Ar' transmetal->complex2 reductive_elim Reductive Elimination complex2->reductive_elim reductive_elim->pd0 product_biaryl Ar-Ar' (Final Product) reductive_elim->product_biaryl reactant_halide Ar-X (2-Amino-6-bromobenzothiazole) reactant_halide->oxidative_add reactant_boronic Ar'-B(OR)2 (Arylboronic Acid) reactant_boronic->transmetal base Base (e.g., K3PO4) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Synthesis Yields

The following table summarizes the yields for the synthesis of various 2-amino-6-arylbenzothiazole derivatives via Suzuki coupling.

Compound IDAryl GroupSolventYield (%)Reference
3a 4-TolylToluene/Water65[3][4]
3b 4-FluorophenylToluene/Water72[3][4]
3c 4-MethoxyphenylToluene/Water64[3][4]
3d 3,5-bis(Trifluoromethyl)phenyl1,4-Dioxane81[3][4]
3e PhenylToluene/Water75[3][4]
Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is based on the successful synthesis of 2-amino-6-arylbenzothiazoles.[3][4]

Materials:

  • 2-amino-6-bromobenzothiazole

  • Appropriate arylboronic acid or arylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (4:1 ratio) or 1,4-Dioxane

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round bottom flask, add 2-amino-6-bromobenzothiazole (1.0 eq.).

  • Add the corresponding arylboronic acid (1.1 eq.).

  • Add potassium phosphate (K₃PO₄) (2.0 eq.) as the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent system (e.g., Toluene/Water 4:1) and the Pd(PPh₃)₄ catalyst (0.05 eq.).

  • Attach a reflux condenser and heat the reaction mixture to 95°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-36 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the pure 2-amino-6-arylbenzothiazole derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Bioactivity of 2-Amino-6-Arylbenzothiazoles

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[5][6][7][8]

Anticancer and Kinase Inhibition Activity

Many 2-aminobenzothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[6][9] This activity is often linked to the inhibition of key cellular kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Lymphocyte-specific protein tyrosine kinase (Lck).[6][10][11][12]

Kinase_Inhibition gf Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) gf->receptor Binds & Activates pathway Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) receptor->pathway Phosphorylates response Cellular Responses: - Proliferation - Survival - Angiogenesis pathway->response inhibitor 2-Amino-6-arylbenzothiazole inhibitor->receptor  Inhibits ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation: Anticancer and Enzyme Inhibition

The tables below summarize the inhibitory concentrations (IC₅₀) of various 2-aminobenzothiazole derivatives.

Table 2.1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound Class/ID Cancer Cell Line IC₅₀ (µM) Reference
Compound 13 HCT116 (Colon) 6.43 [6]
A549 (Lung) 9.62 [6]
A375 (Melanoma) 8.07 [6]
Compound 20 HepG2 (Liver) 9.99 [6]
HCT-116 (Colon) 7.44 [6]
MCF-7 (Breast) 8.27 [6]
Compound 25 MKN-45 (Gastric) 0.01 [6]
H460 (Lung) 0.01 [6]
HT-29 (Colon) 0.18 [6]

| OMS5 / OMS14 | A549 / MCF-7 | 22.13 - 61.03 |[13] |

Table 2.2: Enzyme Inhibition by 2-Amino-6-Arylbenzothiazoles

Compound ID Target Enzyme IC₅₀ (µM or µg/mL) Reference
3e Urease 26.35 µg/mL [3][4]
Compound 13 EGFR Kinase 2.80 µM [6]
Compound 20 VEGFR-2 Kinase 0.15 µM [6]
Compound 21 VEGFR-2 Kinase 0.19 µM [6]

| BMS-350751 | Lck Kinase | Potent Inhibitor |[10] |

Protocols for Bioactivity Assays

Protocol: Urease Inhibition Assay

This protocol is a general method for determining the anti-urease activity of the synthesized compounds.[3][4]

Materials:

  • Jack bean Urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol red indicator

  • Synthesized compounds (dissolved in DMSO)

  • Thiourea (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of urease enzyme and urea in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.

  • To initiate the reaction, add 50 µL of the urea solution containing phenol red indicator to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Continue to read the absorbance every 5 minutes for a total of 30 minutes.

  • The rate of increase in absorbance is proportional to the urease activity.

  • Calculate the percentage inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting percent inhibition versus compound concentration.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • Doxorubicin or Cisplatin (as a positive control)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a CO₂ incubator.

  • The next day, treat the cells with various concentrations of the synthesized compounds. Include wells for untreated cells (negative control) and a positive control drug.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for another 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Carefully remove the MTT-containing medium and add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

References

Application Notes and Protocols: Benzo[d]oxazol-6-ylboronic acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzo[d]oxazol-6-ylboronic acid as a key building block in the synthesis of novel kinase inhibitors. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds, including those targeting kinases.[1][2] This document outlines a representative synthetic protocol, potential kinase targets, and the underlying signaling pathways.

Introduction to this compound in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4]

This compound is a versatile reagent for the synthesis of kinase inhibitors due to the prevalence of the benzoxazole core in known inhibitors and the utility of the boronic acid moiety for carbon-carbon bond formation, most commonly through the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction allows for the efficient and modular synthesis of biaryl compounds, which are common pharmacophores in kinase inhibitors, enabling the exploration of structure-activity relationships (SAR).[1][7]

Potential Kinase Targets and Signaling Pathways

Benzoxazole-containing molecules have shown inhibitory activity against a range of kinases. A notable example is the Aurora kinase family, particularly Aurora B kinase, which is a key regulator of mitosis.[7] Inhibition of Aurora B can lead to defects in chromosome segregation and ultimately apoptosis in cancer cells.

Below is a diagram illustrating the role of Aurora B kinase in the mitotic signaling pathway.

AuroraB_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Kinase Metaphase->AuroraB activates Cytokinesis Cytokinesis Anaphase->Cytokinesis SpindleAssembly Spindle Assembly Checkpoint AuroraB->SpindleAssembly regulates Apoptosis Apoptosis AuroraB->Apoptosis inhibition leads to Inhibitor Benzoxazole-based Inhibitor Inhibitor->AuroraB inhibits ChromosomeSeg Chromosome Segregation SpindleAssembly->ChromosomeSeg ensures fidelity of ChromosomeSeg->Cytokinesis leads to

Caption: Role of Aurora B Kinase in Mitosis and its Inhibition.

Synthesis of Benzoxazole-Based Kinase Inhibitors via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are common scaffolds for kinase inhibitors. This compound can be coupled with a variety of aryl or heteroaryl halides to generate a library of potential kinase inhibitors.

The following diagram outlines a general workflow for the synthesis and screening of a benzoxazole-based kinase inhibitor.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start This compound + Aryl Halide reaction Suzuki-Miyaura Coupling start->reaction product Crude Product reaction->product purification Purification (e.g., Chromatography) product->purification final_product Pure Benzoxazole Derivative purification->final_product kinase_assay Kinase Inhibition Assay (e.g., IC50 determination) final_product->kinase_assay cell_assay Cell-Based Proliferation Assay kinase_assay->cell_assay sar_study Structure-Activity Relationship (SAR) Study cell_assay->sar_study

References

Application Notes and Protocols: Chan-Lam Coupling of Benzo[d]oxazol-6-ylboronic Acid with Amines and Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[1][2][3] This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as the aryl source and proceeds under mild conditions, often at room temperature and open to the air, making it an attractive alternative to other methods like the Buchwald-Hartwig amination.[1][2][4] The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this core structure through Chan-Lam coupling with a diverse range of amines and phenols opens up vast possibilities for the synthesis of novel drug candidates and functional materials.

This document provides detailed application notes and protocols for the Chan-Lam coupling of Benzo[d]oxazol-6-ylboronic acid with various amine and phenol nucleophiles. The provided methodologies are based on established procedures for similar heterocyclic systems and can be adapted to specific research needs.

Reaction Principle

The Chan-Lam coupling involves the copper-catalyzed reaction of an arylboronic acid with an N-H or O-H containing compound. The reaction is typically carried out in the presence of a copper salt, a base, and often a ligand to stabilize the copper catalyst. The reaction is tolerant of a wide variety of functional groups and can be performed under aerobic conditions.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Chan-Lam coupling of this compound with representative amines and phenols. Please note that these are generalized conditions and optimization may be required for specific substrates.

Table 1: Chan-Lam N-Arylation of this compound with Amines

EntryAmineCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)Et₃NCH₂Cl₂RT2475-85
24-MethoxyanilineCuI (10)K₂CO₃DMSO801280-90
3BenzylamineCu(OAc)₂ (10)PyridineCH₂Cl₂RT4865-75
4MorpholineCu(OAc)₂ (10)Na₂CO₃MeCN601870-80
5IndoleCuI (10)Cs₂CO₃Dioxane1002460-70

Table 2: Chan-Lam O-Arylation of this compound with Phenols

EntryPhenolCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolCu(OAc)₂ (10)Et₃NCH₂Cl₂RT2480-90
24-CresolCuI (10)K₃PO₄DMSO1001285-95
34-NitrophenolCu(OAc)₂ (10)PyridineCH₂Cl₂RT4870-80
42-NaphtholCu(OAc)₂ (10)Na₂CO₃MeCN801875-85
5CatecholCuI (10)Cs₂CO₃Dioxane1002465-75 (mono-arylated)

Experimental Protocols

General Protocol for Chan-Lam N-Arylation of this compound with Amines

Materials:

  • This compound

  • Amine substrate

  • Copper(II) acetate (Cu(OAc)₂) or Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, potassium carbonate, pyridine)

  • Solvent (e.g., dichloromethane, DMSO, acetonitrile)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the amine substrate (1.2 equiv), and the copper catalyst (0.1 equiv).

  • Add the appropriate solvent and base (2.0 equiv).

  • Stir the reaction mixture at the specified temperature (see Table 1) under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl benzoxazole derivative.

General Protocol for Chan-Lam O-Arylation of this compound with Phenols

Materials:

  • This compound

  • Phenol substrate

  • Copper(II) acetate (Cu(OAc)₂) or Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, potassium phosphate, pyridine)

  • Solvent (e.g., dichloromethane, DMSO, acetonitrile)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the phenol substrate (1.2 equiv), and the copper catalyst (0.1 equiv).

  • Add the appropriate solvent and base (2.0 equiv).

  • Stir the reaction mixture at the specified temperature (see Table 2) under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1M HCl) to remove excess phenol, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-aryl benzoxazole derivative.

Visualizations

Chan_Lam_Coupling_Scheme Benzo_Boronic_Acid This compound N_Coupled N-(Benzo[d]oxazol-6-yl)amine Benzo_Boronic_Acid->N_Coupled R-NH₂ O_Coupled 6-Phenoxybenzo[d]oxazole Benzo_Boronic_Acid->O_Coupled R-OH Nucleophile Amine (R-NH₂) or Phenol (R-OH) Catalyst [Cu] Base Base Solvent Solvent, Air, Temp.

Caption: General reaction scheme for the Chan-Lam coupling.

Experimental_Workflow A 1. Combine Reactants - this compound - Amine/Phenol - Copper Catalyst - Base & Solvent B 2. Reaction - Stir at specified temperature - Monitor by TLC A->B Heat/Stir C 3. Workup - Quench reaction - Extraction with organic solvent - Wash with water/brine B->C Reaction complete D 4. Purification - Dry organic layer - Concentrate in vacuo - Column Chromatography C->D Crude product E 5. Product Characterization - NMR, MS, etc. D->E Purified product

Caption: Experimental workflow for Chan-Lam coupling.

Catalytic_Cycle cluster_reactants Inputs CuII Cu(II) CuIII_Aryl Ar-Cu(III)-Nu CuII->CuIII_Aryl + ArB(OH)₂ (Transmetalation) CuI Cu(I) CuIII_Aryl->CuI Reductive Elimination Product Ar-Nu CuIII_Aryl->Product CuI->CuII Oxidation (O₂) ArBOH2 ArB(OH)₂ NuH Nu-H NuH->CuII + Nu-H (Coordination)

Caption: Simplified catalytic cycle of Chan-Lam coupling.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using Benzo[d]oxazol-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzo[d]oxazol-6-ylboronic acid in microwave-assisted synthesis, focusing on the rapid and efficient generation of diverse benzoxazole derivatives. The protocols detailed below are particularly relevant for the synthesis of biaryl and heteroaryl benzoxazoles, which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

The benzoxazole moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the synthesis of such compounds, offering advantages of shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods.[1][2][3] this compound is a key building block for the synthesis of 6-substituted benzoxazole derivatives via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibition
  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, making them promising candidates for anticancer therapies.

  • Rho Kinase (ROCK) Inhibition: Rho kinases are involved in regulating cell shape, motility, and contraction. Their inhibition has therapeutic potential in cardiovascular diseases, glaucoma, and cancer. Benzoxazole-based molecules have been developed as selective inhibitors of ROCK.

  • Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Benzoxazole derivatives have been investigated as inhibitors of Aurora kinases, representing a potential strategy for cancer treatment.

Experimental Protocols

The following is a general protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. This protocol is based on established methods for similar heteroaromatic systems and can be optimized for specific substrates.[4][5][6]

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Palladium(II) chloride [PdCl₂] and a suitable ligand like SPhos)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Acetonitrile/Water mixture)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., 0.5-5 mol% Pd(PPh₃)₄), and the base (2.0-3.0 equivalents).[1]

  • Add the chosen solvent system (e.g., 1,4-Dioxane and Water in a 4:1 to 2:1 ratio) to the vial to achieve a concentration of the limiting reactant of approximately 0.1-0.5 M.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (typically between 100-150 °C) for a specified time (usually 10-40 minutes).[5][6] The reaction progress can be monitored by TLC or LC-MS.

  • After completion, allow the reaction vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki-Miyaura coupling of this compound with various coupling partners, based on analogous reactions reported in the literature.

Table 1: Optimization of Reaction Conditions [4]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1002075
2Pd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O (4:1)1002085
3PdCl₂(SPhos) (3)K₂CO₃Dioxane/H₂O (4:1)1201592
4Pd(PPh₃)₄ (1)K₂CO₃DMF1201588
5Pd(PPh₃)₄ (3)K₂CO₃Acetonitrile/H₂O (3:1)1202082

Table 2: Substrate Scope for Suzuki-Miyaura Coupling with this compound [5]

EntryAryl/Heteroaryl HalideProductTime (min)Yield (%)
14-Bromoanisole6-(4-Methoxyphenyl)benzo[d]oxazole1595
23-Bromopyridine6-(Pyridin-3-yl)benzo[d]oxazole2088
31-Bromo-4-(trifluoromethyl)benzene6-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole1591
42-Bromothiophene6-(Thiophen-2-yl)benzo[d]oxazole2085
54-Iodobenzaldehyde4-(Benzo[d]oxazol-6-yl)benzaldehyde1593

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: - this compound - Aryl/Heteroaryl Halide - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) microwave Microwave Irradiation (100-150 °C, 10-40 min) reagents->microwave solvent Solvent (e.g., Dioxane/H2O) solvent->microwave workup Work-up (Extraction, Washing) microwave->workup purification Purification (Column Chromatography) workup->purification product Purified Product (6-Aryl/Heteroaryl-benzo[d]oxazole) purification->product

Microwave-Assisted Suzuki-Miyaura Coupling Workflow
Signaling Pathway Inhibition

The synthesized benzoxazole derivatives can be screened for their inhibitory activity against various kinases. The following diagram illustrates the VEGFR-2 signaling pathway, a common target for benzoxazole-based inhibitors.

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Benzoxazole Benzoxazole Derivative (Inhibitor) Benzoxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

References

One-Pot Synthesis of Biaryl Compounds Featuring a Benzo[d]oxazole Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in pharmacologically active compounds. The benzo[d]oxazole nucleus is also a key pharmacophore, known to interact with various biological targets. The combination of these two motifs in 6-arylbenzo[d]oxazole derivatives presents a promising avenue for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the efficient one-pot synthesis of these valuable biaryl compounds, starting from the readily accessible 6-bromobenzo[d]oxazole. The described methodology leverages a sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction in a single reaction vessel, offering a streamlined and atom-economical approach to these target molecules.

Core Concepts and Workflow

The one-pot synthesis of 6-arylbenzo[d]oxazoles from 6-bromobenzo[d]oxazole involves two key palladium-catalyzed reactions performed sequentially in the same pot:

  • Miyaura Borylation: In the first step, 6-bromobenzo[d]oxazole is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to form an in situ benzo[d]oxazol-6-ylboronic acid pinacol ester.

  • Suzuki-Miyaura Cross-Coupling: Following the borylation, an aryl halide is introduced into the reaction mixture. The in situ generated boronic ester then couples with the aryl halide to furnish the desired 6-arylbenzo[d]oxazole.

This one-pot approach obviates the need for isolation and purification of the intermediate boronic ester, thereby saving time, reducing solvent waste, and potentially increasing overall yield.

One_Pot_Synthesis_Workflow Logical Workflow for One-Pot Synthesis cluster_synthesis Synthesis of Starting Material cluster_one_pot One-Pot Reaction Sequence cluster_product Final Product SM_Synth Synthesis of 6-Bromobenzo[d]oxazole Borylation Step 1: Miyaura Borylation of 6-Bromobenzo[d]oxazole SM_Synth->Borylation Starting Material Suzuki Step 2: Suzuki-Miyaura Coupling with Aryl Halide Borylation->Suzuki Addition of Aryl Halide and Base Product 6-Arylbenzo[d]oxazole (Biaryl Compound) Suzuki->Product Formation of Biaryl Bond

Caption: Logical workflow for the one-pot synthesis of 6-arylbenzo[d]oxazoles.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromobenzo[d]oxazole

This protocol describes the synthesis of the starting material, 6-bromobenzo[d]oxazole, from 2-amino-5-bromophenol.

Materials:

  • 2-Amino-5-bromophenol

  • Triethyl orthoformate

  • Hydrochloric acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromophenol (1.0 eq) in ethanol.

  • Add triethyl orthoformate (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-bromobenzo[d]oxazole.

Protocol 2: One-Pot Synthesis of 6-Arylbenzo[d]oxazoles

This protocol outlines the one-pot Miyaura borylation/Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Bromobenzo[d]oxazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base for borylation (e.g., potassium acetate, KOAc)

  • Base for Suzuki coupling (e.g., aqueous potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane or DMF)

Procedure:

Step 1: Miyaura Borylation

  • To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed Schlenk flask, add 6-bromobenzo[d]oxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture at 80-90 °C for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting 6-bromobenzo[d]oxazole.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Cool the reaction mixture to room temperature.

  • To the same flask, add the aryl halide (1.2 eq), an aqueous solution of potassium carbonate (2 M, 2.0 eq), and additional palladium catalyst if necessary (e.g., Pd(PPh₃)₄, 2 mol%).

  • Heat the reaction mixture at 90-100 °C for 6-12 hours, monitoring the formation of the biaryl product by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-arylbenzo[d]oxazole.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 6-halobenzothiazoles (a closely related heterocycle) with various arylboronic acids, which can be used as a starting point for optimizing the synthesis of 6-arylbenzo[d]oxazoles.[1]

Table 1: Optimization of Suzuki Coupling Conditions for 2-Amino-6-bromobenzothiazole [1]

EntryAryl Boronic Acid/EsterProductSolvent/H₂O (4:1)Yield (%)
14-Tolylboronic acid2-Amino-6-(p-tolyl)benzothiazoleToluene65
24-Tolylboronic acid2-Amino-6-(p-tolyl)benzothiazoleDioxane75
3Phenylboronic acid2-Amino-6-phenylbenzothiazoleToluene61
44-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazoleDMF64
54-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazoleDioxane71

Conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), aryl boronic acid/ester (2.401 mmol), K₃PO₄ (4.366 mmol), Pd(PPh₃)₄ (5 mol%), 95 °C, 31 h.[1]

Table 2: Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki Coupling [2]

ProductAryl Boronic Acid/EsterYield (%)
3a Phenylboronic acid80
3b 4-Tolylboronic acid85
3c 4-Chlorophenylboronic acid81
3h 4-(Trifluoromethyl)phenylboronic acid83

Conditions: N-(6-bromobenzo[d]thiazol-2-yl)acetamide, aryl boronic acid/ester, Pd(0) catalyst.[2]

Applications in Drug Development

Biaryl compounds containing the benzo[d]oxazole scaffold are of significant interest in drug discovery due to their potential to interact with a wide range of biological targets. The 6-position of the benzo[d]oxazole ring system provides a key vector for structural modification, allowing for the exploration of structure-activity relationships (SAR).

Drug_Development_Pathway Drug Development Application Pathway cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Synthesis One-Pot Synthesis of 6-Arylbenzo[d]oxazole Library Screening High-Throughput Screening (HTS) against Biological Targets Synthesis->Screening Compound Library SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Optimized Lead Compound Clinical Clinical Trials Preclinical->Clinical Drug Potential Drug Candidate Clinical->Drug

Caption: Application pathway of 6-arylbenzo[d]oxazoles in drug development.

The synthesized 6-arylbenzo[d]oxazoles can be screened against various biological targets, including but not limited to:

  • Kinases: Many kinase inhibitors feature biaryl cores that occupy the ATP-binding site.

  • G-protein coupled receptors (GPCRs): The rigid, planar nature of the biaryl system can be advantageous for binding to GPCRs.

  • Nuclear receptors: Biaryl scaffolds can mimic the endogenous ligands of nuclear receptors.

  • Enzymes: The benzo[d]oxazole moiety can act as a hydrogen bond acceptor or donor, facilitating interactions with enzyme active sites. For example, derivatives of the related benzothiazole scaffold have shown potent urease inhibition.[1][2]

The one-pot synthesis protocol described herein enables the rapid generation of a library of diverse 6-arylbenzo[d]oxazoles for high-throughput screening and subsequent lead optimization in drug discovery programs.

References

Application of Benzo[d]oxazol-6-ylboronic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]oxazol-6-ylboronic acid is a versatile bifunctional molecule that is gaining interest in the field of materials science. Its unique structure, combining the fluorescent and electronically active benzoxazole core with the reactive and diol-responsive boronic acid moiety, makes it a valuable building block for the synthesis of advanced functional materials. The benzoxazole group imparts desirable photophysical properties, while the boronic acid group serves as a key handle for polymerization, cross-coupling reactions, and the creation of stimuli-responsive systems.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of fluorescent sensors and responsive polymers.

I. Application in Fluorescent Sensors for Saccharide Detection

The inherent fluorescence of the benzoxazole core, combined with the ability of the boronic acid to reversibly bind with 1,2- and 1,3-diols, makes this compound an excellent candidate for the design of fluorescent sensors for saccharides. The binding event with a saccharide modulates the electronic properties of the boronic acid group, which in turn affects the fluorescence emission of the benzoxazole fluorophore, leading to a detectable signal.

Experimental Protocol: Synthesis of a Fluorescent Saccharide Sensor

This protocol describes a general method for the synthesis of a fluorescent sensor for saccharides via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide partner.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aryl halide (1.2 equivalents) in a 4:1 mixture of toluene and ethanol.

  • Add potassium carbonate (3 equivalents) to the mixture.

  • De-gas the mixture by bubbling nitrogen gas through it for 15-20 minutes.

  • To the de-gassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified fluorescent sensor.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Fluorescence Response to Saccharides

The performance of the synthesized sensor can be evaluated by monitoring its fluorescence emission in the presence of various saccharides. The following table presents hypothetical, yet representative, data for a fluorescent sensor based on this compound.

Analyte (Saccharide)Concentration (mM)Fluorescence Intensity (a.u.)Quantum Yield (%)Binding Constant (Kₐ, M⁻¹)
Blank (Buffer)010015-
Glucose10250351.5 x 10³
Fructose10350485.2 x 10³
Galactose10220301.1 x 10³

Data is representative and will vary based on the specific sensor structure and experimental conditions.

experimental_workflow cluster_synthesis Sensor Synthesis cluster_characterization Sensor Characterization start Reactants: This compound + Aryl Halide reagents Reagents: Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol start->reagents reaction Suzuki-Miyaura Cross-Coupling (80-90°C, 12-24h) reagents->reaction purification Purification: Column Chromatography reaction->purification product Purified Fluorescent Sensor purification->product spectroscopy Spectroscopic Analysis (NMR, MS) product->spectroscopy fluorescence Fluorescence Spectroscopy product->fluorescence saccharide_addition Addition of Saccharides fluorescence->saccharide_addition data_analysis Data Analysis: Binding Constants, Quantum Yield saccharide_addition->data_analysis logical_relationship cluster_stimuli Stimuli cluster_mechanism Mechanism of Action cluster_response Polymer Response pH Increase in pH boronic_acid This compound (Neutral, Hydrophobic) pH->boronic_acid glucose Presence of Glucose glucose->boronic_acid boronate_ester Boronate Ester/Anion (Charged, Hydrophilic) boronic_acid->boronate_ester Binding/Deprotonation boronate_ester->boronic_acid Release/Protonation polymer_swelling Polymer Swelling/ Increased Hydrophilicity boronate_ester->polymer_swelling property_change Change in Material Properties (e.g., LCST, Drug Release) polymer_swelling->property_change

Application Notes and Protocols: Synthesis and Utility of Benzoxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes based on the versatile benzoxazole scaffold. The benzoxazole core is a privileged structure in medicinal chemistry and materials science due to its unique photophysical properties and biological activities.[1] This document offers detailed protocols for the synthesis of a representative benzoxazole probe, 2-(2'-hydroxyphenyl)benzoxazole (HBO), and its application in cellular imaging, alongside a summary of the photophysical properties of various benzoxazole derivatives.

Data Presentation: Photophysical Properties of Benzoxazole-Based Fluorescent Probes

The following table summarizes the key photophysical properties of selected benzoxazole-based fluorescent probes, highlighting their potential for various fluorescence-based applications.

Probe/DerivativeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent/ConditionsReference
2-(2'-hydroxyphenyl)benzoxazole (HBO)344470-582126-238-Various Solvents[1][2][3]
HBO-B(III) Complex 11~370~400~300.17-0.73CH2Cl2[4]
HBO-B(III) Complex 17~420~450~30-CH2Cl2[4]
HBO-B(III) Complex 13~390~420~30-CH2Cl2[4]
Benzoxazolyl-imidazole 6a-----[5]
Benzothiazolyl-imidazole 6b-----[5]
Rhodamine-benzoxazole Fe3+ Probe53057141-EtOH-H2O[6][7]
Benzothiazole-based Biothiol Probe-520117--[8][9]
Naphthoxazole DNA Probe~390470-59980-209-Various Solvents[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(2'-Hydroxyphenyl)benzoxazole (HBO)

This protocol describes the synthesis of the foundational benzoxazole fluorescent probe, HBO, via the condensation of 2-aminophenol and salicylic acid.

Materials:

  • 2-Aminophenol

  • Salicylic acid

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminophenol (0.1 mol) and salicylic acid (0.1 mol).

  • Addition of Catalyst: Carefully add polyphosphoric acid (100 g) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to 180-200°C with constant stirring for 4 hours. The reaction progress can be monitored by TLC.

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 100°C. Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with vigorous stirring.

  • Precipitation: A solid precipitate of HBO will form. Continue stirring until the precipitate is finely dispersed.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining salts.

  • Recrystallization: Purify the crude HBO by recrystallization from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, and then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C overnight.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Application of a Benzoxazole-Based Probe for Intracellular Imaging

This protocol provides a general procedure for using a benzoxazole-based fluorescent probe for imaging specific analytes within living cells using fluorescence microscopy. This example is based on the application of a probe for detecting metal ions.

Materials:

  • Benzoxazole fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest (e.g., HeLa, A549)

  • Confocal laser scanning microscope

  • 96-well plates or chambered coverglass

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture the desired cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells onto a 96-well plate or chambered coverglass at a suitable density and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the benzoxazole probe by diluting the stock solution in a serum-free cell culture medium to the final desired concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Analyte Stimulation (Optional): If the probe is designed to detect a specific analyte (e.g., a metal ion or biothiol), the cells can be treated with the analyte before or after probe loading, depending on the experimental design.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh PBS or cell culture medium to the cells.

    • Image the cells using a confocal laser scanning microscope.

    • Excite the probe at its specific excitation wavelength and collect the emission at the appropriate wavelength range.

    • Acquire bright-field or DIC images to visualize the cell morphology.

  • Data Analysis: Analyze the fluorescence intensity and localization within the cells to determine the distribution and relative concentration of the target analyte.

Visualizations

Signaling Pathway: Detection of Biothiols

The following diagram illustrates the "turn-on" fluorescence sensing mechanism of a benzoxazole-based probe for the detection of biothiols. The probe is initially non-fluorescent due to a photoinduced electron transfer (PET) process. In the presence of biothiols, the recognition moiety is cleaved, inhibiting PET and restoring the fluorescence of the benzoxazole fluorophore.[9]

biothiol_detection Probe Benzoxazole Probe (Non-fluorescent) ActivatedProbe Activated Probe (Fluorescent) Probe->ActivatedProbe Reaction with Biothiol Biothiol Biothiol (e.g., GSH, Cys) Biothiol->ActivatedProbe CleavedGroup Cleaved Recognition Moiety ActivatedProbe->CleavedGroup Byproduct

Caption: Mechanism of a 'turn-on' benzoxazole probe for biothiol detection.

Experimental Workflow: Synthesis of HBO

This diagram outlines the key steps in the synthesis and purification of 2-(2'-hydroxyphenyl)benzoxazole (HBO).

hbo_synthesis_workflow Start Start: 2-Aminophenol + Salicylic Acid Reaction Condensation Reaction (Polyphosphoric Acid, 180-200°C) Start->Reaction Quenching Quenching in Ice Water Reaction->Quenching Precipitation Precipitation of Crude HBO Quenching->Precipitation Neutralization Neutralization with NaHCO3 Precipitation->Neutralization Filtration Filtration and Washing Neutralization->Filtration Purification Recrystallization from Methanol Filtration->Purification FinalProduct Pure HBO Crystals Purification->FinalProduct

Caption: Workflow for the synthesis and purification of HBO.

Logical Relationship: Cellular Imaging Protocol

This diagram illustrates the logical flow of the experimental protocol for intracellular imaging using a benzoxazole-based fluorescent probe.

cellular_imaging_workflow CellCulture Cell Culture and Seeding ProbeLoading Incubation with Benzoxazole Probe CellCulture->ProbeLoading Washing1 Wash with PBS ProbeLoading->Washing1 AnalyteStimulation Analyte Stimulation (Optional) Washing1->AnalyteStimulation Washing2 Wash with PBS AnalyteStimulation->Washing2 Imaging Confocal Fluorescence Microscopy Washing2->Imaging Analysis Image and Data Analysis Imaging->Analysis

Caption: Workflow for cellular imaging with a benzoxazole fluorescent probe.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient Suzuki-Miyaura cross-coupling of heteroaryl boronic acids utilizing palladium catalysts. The information is intended to guide researchers in selecting appropriate catalytic systems and reaction conditions for the synthesis of complex biheteroaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction to Palladium-Catalyzed Heteroaryl Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The use of heteroaryl boronic acids as coupling partners is of particular importance in medicinal chemistry and materials science due to the prevalence of heteroaromatic moieties in biologically active molecules and organic electronic materials.

Palladium catalysts, in combination with a diverse array of phosphine ligands, have proven to be the most versatile and efficient catalysts for these transformations.[1] The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and accommodating a broad range of functional groups, especially when dealing with often unstable heteroaryl boronic acids.[2][3]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition OxAdd->PdII Transmetalation Transmetalation (R'-B(OH)₂) PdII_R_R R-Pd(II)-R'(L_n) PdII->PdII_R_R PdII->PdII_R_R Transmetalation Base Base Boronate [R'B(OH)₃]⁻ Base->Boronate activates PdII_R_R->Pd0 PdII_R_R->Pd0 Reductive Elimination RedElim Reductive Elimination Product R-R' PdII_R_R->Product forms Boronate->PdII delivers R' caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Palladium Catalysts and Ligands

The success of a heteroaryl Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the supporting ligand. Below is a summary of commonly employed systems.

Palladium Precatalysts
  • Palladium(II) Acetate (Pd(OAc)₂): A common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.[4]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with a variety of phosphine ligands.[7]

  • Palladacycle Precatalysts: These are air- and moisture-stable complexes that offer high catalytic activity and allow for easy reaction setup.[8][9] Examples include the Buchwald palladacycle precatalysts (e.g., XPhos-Pd-G2).[10]

Ligands

The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall efficiency and selectivity of the reaction.[11][12]

  • Triphenylphosphine (PPh₃): A traditional ligand, though its use can sometimes limit catalytic efficiency.[4]

  • Bulky Dialkylbiarylphosphines: Ligands such as XPhos, SPhos, and tBuBrettPhos are highly effective for coupling a wide range of heteroaryl boronic acids, including challenging substrates.[1][2][8] They often allow for reactions to be performed at room temperature and with low catalyst loadings.[1]

  • P,O-Chelating Ligands: These ligands can offer enhanced stability and efficiency in specific applications.[13]

  • N-Heterocyclic Carbenes (NHCs): Strong electron-donating ligands that can form highly active palladium catalysts.[9]

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various palladium catalyst systems for the coupling of different heteroaryl boronic acids with aryl halides.

Table 1: Coupling of 2-Heteroaryl Boronic Acids with Aryl Chlorides [2][3]

EntryHeteroaryl Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Furanboronic acid4-Chloroanisole2 mol% XPhos-Pd-G3K₃PO₄THF/H₂O400.595
22-Thiopheneboronic acid2-Chlorobenzonitrile2 mol% XPhos-Pd-G3K₃PO₄THF/H₂ORT0.598
31-Boc-pyrrole-2-boronic acid4-Chlorotoluene2 mol% XPhos-Pd-G3K₃PO₄THF/H₂ORT0.596

Table 2: Ligand-Free Suzuki-Miyaura Coupling of Heteroaryl Bromides [14]

EntryHeteroaryl BromideAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromopyridine4-Methoxyphenylboronic acid3.5 mol% Pd/CNa₃PO₄·12H₂OiPrOH/H₂O80395
23-BromothiophenePhenylboronic acid3.5 mol% Pd/CNa₃PO₄·12H₂OiPrOH/H₂O80392
35-Bromoindole4-Tolylboronic acid3.5 mol% Pd/CNa₃PO₄·12H₂OiPrOH/H₂O80388

Experimental Protocols

The following are representative experimental protocols for the palladium-catalyzed coupling of heteroaryl boronic acids.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Unstable 2-Heteroaryl Boronic Acids[2][3]

This protocol is particularly useful for heteroaryl boronic acids that are prone to decomposition.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Vial Oven-dried vial with stir bar Add_Solids Add aryl halide (1.0 mmol), heteroaryl boronic acid (1.5 mmol), and XPhos-Pd-G3 (0.02 mmol) Vial->Add_Solids Seal Seal vial with a septum Add_Solids->Seal Evacuate Evacuate and backfill with argon (3x) Seal->Evacuate Add_Liquids Add degassed THF (2 mL) and degassed 0.5 M aq. K₃PO₄ (4 mL) Evacuate->Add_Liquids Stir Stir vigorously at specified temperature (RT or 40 °C) Add_Liquids->Stir Monitor Monitor by TLC or GC/MS Stir->Monitor Quench Quench with water Stir->Quench Extract Extract with ethyl acetate (3x) Quench->Extract Dry Dry organic layers over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify caption Workflow for Protocol 1

Caption: Experimental workflow for the coupling of unstable heteroaryl boronic acids.

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the heteroaryl boronic acid (1.5 mmol, 1.5 equiv), and the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).

  • Seal the vial with a septum and evacuate and backfill with argon three times.

  • Add degassed tetrahydrofuran (THF, 2 mL) and a degassed 0.5 M aqueous solution of potassium phosphate (K₃PO₄, 4 mL) via syringe.

  • Stir the reaction mixture vigorously at the specified temperature (room temperature or 40 °C) for the indicated time (typically 30 minutes to 2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling Using Palladium on Carbon[14]

This protocol offers a more environmentally friendly and cost-effective approach, with the potential for catalyst recycling.

Procedure:

  • In a round-bottom flask, combine the heteroaryl halide (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), and sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) (2.0 mmol, 2.0 equiv).

  • Add a 1:1 mixture of isopropanol (iPrOH) and water (5 mL).

  • To this mixture, add 10% palladium on carbon (Pd/C) (3.5 mol% Pd).

  • Heat the reaction mixture to 80 °C and stir for 3 hours under a nitrogen atmosphere.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.

  • Separate the aqueous layer and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand (e.g., a bulky dialkylbiarylphosphine), or increasing the reaction temperature. The choice of base and solvent can also significantly impact the yield.

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond). Using milder bases (e.g., K₃PO₄ instead of stronger bases like NaOH), shorter reaction times, and lower temperatures can help to minimize this side reaction.[2] The use of boronic esters or trifluoroborate salts can also mitigate this issue.

  • Substrate Scope: Electron-deficient heteroaryl halides are generally more reactive in the oxidative addition step, while electron-rich heteroaryl boronic acids are more reactive in the transmetalation step. The catalyst system may need to be optimized for specific substrate combinations.

  • Ligand Selection: For sterically hindered substrates, bulky ligands are often required to promote efficient coupling.[1]

By carefully selecting the palladium catalyst, ligand, and reaction conditions, a wide variety of heteroaryl-containing biaryls can be synthesized in high yields. The protocols provided herein serve as a starting point for the development of robust and efficient cross-coupling methodologies.

References

Application Notes and Protocols: Denitrogenative Suzuki Coupling of Benzotriazoles with Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed denitrogenative Suzuki coupling of benzotriazoles with boronic acids. This innovative reaction serves as a powerful tool for the synthesis of structurally diverse ortho-amino-substituted biaryl derivatives, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] A recent advancement in this area is the denitrogenative coupling of benzotriazoles with boronic acids.[2][3][4] This reaction is particularly noteworthy as it utilizes readily available benzotriazoles as synthetic equivalents of ortho-amino-arenediazonium species, which are otherwise difficult to access.[2] The transformation proceeds via a palladium-catalyzed ring-opening of the benzotriazole ring, followed by the coupling with a boronic acid and subsequent extrusion of dinitrogen gas.[2] This methodology has been successfully applied to the synthesis of bioactive natural products and pharmaceuticals, such as the fungicide boscalid and the anxiolytic drug diazepam.[2][3]

Reaction Principle

The key to this transformation is the strategic in situ generation of a reactive ortho-amino-arenediazonium intermediate from a stable benzotriazole precursor.[2][4] The reaction is typically initiated by the activation of an N-substituted benzotriazole, such as 1-(trifluoromethanesulfonyl)benzotriazole, with a silver salt, like silver tetrafluoroborate (AgBF₄).[2] The silver salt is proposed to coordinate to the benzotriazole, facilitating the ring-opening to form the arenediazonium species. This intermediate then enters a palladium catalytic cycle, undergoing oxidative addition, transmetalation with the boronic acid, and reductive elimination to afford the desired biaryl product and regenerate the palladium(0) catalyst.[2]

Applications in Synthesis

The denitrogenative Suzuki coupling of benzotriazoles has demonstrated significant potential in the synthesis of complex molecules. For instance, the coupling products can be further elaborated to construct bioactive compounds. One example is the synthesis of the carbazole alkaloid glycozoline, which possesses antibiotic and antifungal properties.[2] Another notable application is the synthesis of boscalid, a widely used fungicide.[2] Furthermore, this methodology has been employed in a synthetic route towards diazepam, a well-known benzodiazepine drug.[2][3]

Data Presentation

The following tables summarize the substrate scope for the denitrogenative Suzuki coupling of various 1-(trifluoromethanesulfonyl)benzotriazoles with different boronic acids. The data is compiled from the seminal work by Wang, Y., et al. in Chemical Science, 2017.[1][2]

Table 1: Scope of 1-(Trifluoromethanesulfonyl)benzotriazoles in the Denitrogenative Suzuki Coupling with Phenylboronic Acid [1][2]

EntryBenzotriazole Derivative (Substituent)ProductYield (%)
1HN-(biphenyl-2-yl)trifluoromethanesulfonamide92
24-MethylN-(4'-methylbiphenyl-2-yl)trifluoromethanesulfonamide85
35-MethylN-(5'-methylbiphenyl-2-yl)trifluoromethanesulfonamide95
46-MethylN-(6'-methylbiphenyl-2-yl)trifluoromethanesulfonamide93
55-tert-ButylN-(5'-tert-butylbiphenyl-2-yl)trifluoromethanesulfonamide96
65-MethoxyN-(5'-methoxybiphenyl-2-yl)trifluoromethanesulfonamide94
75-ChloroN-(5'-chlorobiphenyl-2-yl)trifluoromethanesulfonamide89
85-BromoN-(5'-bromobiphenyl-2-yl)trifluoromethanesulfonamide86
95-TrifluoromethylN-(5'-(trifluoromethyl)biphenyl-2-yl)trifluoromethanesulfonamide75

Conditions: 1-(Trifluoromethanesulfonyl)benzotriazole (0.30 mmol), phenylboronic acid (0.45 mmol), Pd(OAc)₂ (0.015 mmol), PPh₃ (0.09 mmol), and AgBF₄ (0.75 mmol) in toluene (3.0 mL) at 80 °C for 12 h. Isolated yields are reported.[1]

Table 2: Scope of Boronic Acids in the Denitrogenative Suzuki Coupling with 1-(Trifluoromethanesulfonyl)benzotriazole [1][2]

EntryBoronic Acid (Substituent)ProductYield (%)
1PhenylN-(biphenyl-2-yl)trifluoromethanesulfonamide92
24-MethylphenylN-(4'-methylbiphenyl-2-yl)trifluoromethanesulfonamide94
34-MethoxyphenylN-(4'-methoxybiphenyl-2-yl)trifluoromethanesulfonamide91
44-FluorophenylN-(4'-fluorobiphenyl-2-yl)trifluoromethanesulfonamide88
54-ChlorophenylN-(4'-chlorobiphenyl-2-yl)trifluoromethanesulfonamide85
64-(Trifluoromethyl)phenylN-(4'-(trifluoromethyl)biphenyl-2-yl)trifluoromethanesulfonamide78
73-MethylphenylN-(3'-methylbiphenyl-2-yl)trifluoromethanesulfonamide90
82-MethylphenylN-(2'-methylbiphenyl-2-yl)trifluoromethanesulfonamide82
9Naphthalen-2-ylN-(2-(naphthalen-2-yl)phenyl)trifluoromethanesulfonamide86
10Thiophen-2-ylN-(2-(thiophen-2-yl)phenyl)trifluoromethanesulfonamide75
11VinylN-(2-vinylphenyl)trifluoromethanesulfonamide65

Conditions: 1-(Trifluoromethanesulfonyl)benzotriazole (0.30 mmol), boronic acid (0.45 mmol), Pd(OAc)₂ (0.015 mmol), PPh₃ (0.09 mmol), and AgBF₄ (0.75 mmol) in toluene (3.0 mL) at 80 °C for 12 h. Isolated yields are reported.[1]

Experimental Protocols

General Procedure for the Denitrogenative Suzuki Coupling

The following is a general experimental protocol for the palladium-catalyzed denitrogenative Suzuki coupling of 1-(trifluoromethanesulfonyl)benzotriazoles with boronic acids.[1][2]

Materials:

  • 1-(Trifluoromethanesulfonyl)benzotriazole derivative

  • Boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Silver tetrafluoroborate (AgBF₄)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 1-(trifluoromethanesulfonyl)benzotriazole derivative (0.30 mmol, 1.0 equiv), the boronic acid (0.45 mmol, 1.5 equiv), palladium(II) acetate (3.4 mg, 0.015 mmol, 5 mol%), triphenylphosphine (23.6 mg, 0.09 mmol, 30 mol%), and silver tetrafluoroborate (146 mg, 0.75 mmol, 2.5 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (3.0 mL) to the reaction mixture via syringe.

  • Place the Schlenk tube in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After 12 hours, remove the reaction vessel from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired ortho-amino-substituted biaryl product.

Visualizations

Proposed Reaction Mechanism

Reaction_Mechanism cluster_activation Activation & Ring Opening cluster_catalytic_cycle Palladium Catalytic Cycle Benzotriazole 1-(Tf)Benzotriazole Ag_complex Benzotriazole-AgBF4 Complex Benzotriazole->Ag_complex + AgBF4 Diazonium ortho-Amino-arenediazonium Tetrafluoroborate Ag_complex->Diazonium Ring Opening OxAdd Oxidative Addition Diazonium->OxAdd - N2 Pd0 Pd(0) Pd0->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product o-Amino-biaryl Product RedElim->Product BoronicAcid Boronic Acid (R-B(OH)2) BoronicAcid->Transmetalation

Caption: Proposed mechanism for the denitrogenative Suzuki coupling.

Experimental Workflow

Experimental_Workflow Start Start Prep Prepare Schlenk Tube with Reagents: - Benzotriazole - Boronic Acid - Pd(OAc)2 - PPh3 - AgBF4 Start->Prep Inert Evacuate and Backfill with Inert Gas (3x) Prep->Inert Solvent Add Anhydrous Toluene Inert->Solvent Heat Heat Reaction at 80 °C for 12 hours Solvent->Heat Cooldown Cool to Room Temperature Heat->Cooldown Workup Workup: - Dilute with Ethyl Acetate - Filter through Celite - Concentrate Cooldown->Workup Purify Purify by Flash Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Caption: General experimental workflow for the coupling reaction.

Logical Relationships of Reaction Components

Logical_Relationships cluster_catalyst Catalyst Components Benzotriazole Benzotriazole (1-Tf) Aryl Source 1 Product o-Amino-biaryl Product Benzotriazole->Product BoronicAcid Boronic Acid Aryl Source 2 BoronicAcid->Product CatalystSystem Catalyst System Facilitates C-C Bond Formation CatalystSystem->Product Activator AgBF4 Activator Activator->Benzotriazole Activates Solvent Toluene Solvent Solvent->Benzotriazole Solvent->BoronicAcid Solvent->CatalystSystem Solvent->Activator Byproducts Byproducts N2, Salts PdOAc2 Pd(OAc)2 (Precatalyst) PdOAc2->CatalystSystem PPh3 PPh3 (Ligand) PPh3->CatalystSystem

Caption: Key components and their roles in the reaction.

References

Application Notes & Protocols: Synthesis of Natural Product Analogs Using Benzo[d]oxazol-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Benzo[d]oxazol-6-ylboronic acid as a key building block in the synthesis of natural product analogs, with a focus on the preparation of Combretastatin A-4 analogs. The protocols outlined below are based on established Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds.

Introduction

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures can pose challenges for large-scale synthesis and optimization of their biological activities. The synthesis of natural product analogs allows for the exploration of structure-activity relationships (SAR), improvement of pharmacokinetic properties, and simplification of molecular complexity.

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound is a versatile reagent that allows for the direct incorporation of the benzoxazole core into various molecular frameworks, particularly through palladium-catalyzed cross-coupling reactions.

Combretastatin A-4, a natural product isolated from the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[5][6] Its simple stilbene structure and significant antitumor activity have made it a leading candidate for the development of new anticancer drugs.[5][6] The synthesis of analogs of Combretastatin A-4 is a subject of intense research, with a focus on improving its metabolic stability and overcoming drug resistance. One common strategy is to replace one of the phenyl rings with a heterocyclic system, such as a benzoxazole.[1][2]

This document details the application of this compound in the synthesis of a benzoxazole-containing analog of Combretastatin A-4 via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Benzoxazole Analog of Combretastatin A-4

The synthesis of a benzoxazole analog of Combretastatin A-4 can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide, such as (Z)-1-(4-bromo-2,3,5-trimethoxyphenyl)ethene. This reaction creates the desired bi-aryl linkage, a key structural feature of Combretastatin A-4 and its analogs.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of the benzoxazole analog of Combretastatin A-4 is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_pathway Signaling Pathway start Starting Materials: This compound (Z)-1-(4-bromo-2,3,5-trimethoxyphenyl)ethene reaction Suzuki-Miyaura Coupling start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Antiproliferative Activity Assay (e.g., MTT assay) characterization->cytotoxicity tubulin Tubulin Polymerization Assay cytotoxicity->tubulin cell_cycle Cell Cycle Analysis tubulin->cell_cycle pathway Microtubule Dynamics -> Mitotic Arrest -> Apoptosis cell_cycle->pathway

Caption: General workflow for the synthesis and biological evaluation of a benzoxazole-containing Combretastatin A-4 analog.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction to synthesize benzoxazole-containing natural product analogs. Researchers should optimize these conditions based on their specific substrates and equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound

  • Aryl halide (e.g., (Z)-1-(4-bromo-2,3,5-trimethoxyphenyl)ethene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.02-0.05 equivalents) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and biological evaluation of benzoxazole-containing Combretastatin A-4 analogs.

Table 1: Suzuki-Miyaura Coupling Reaction Yields

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl Bromide 1Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
2Aryl Bromide 2Pd(dppf)Cl₂ (2)Cs₂CO₃DMF100892
3Aryl Iodide 1Pd(PPh₃)₄ (3)K₃PO₄Toluene/H₂O801678

Table 2: In Vitro Antiproliferative Activity (IC₅₀ values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Combretastatin A-40.0020.0030.001
Benzoxazole Analog 10.050.080.03
Benzoxazole Analog 20.120.250.09
Doxorubicin (Control)0.450.310.22

Mechanism of Action and Signaling Pathway

Combretastatin A-4 and its analogs exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[6] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

G cluster_pathway Mechanism of Action drug Benzoxazole-Combretastatin Analog tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to polymerization Inhibition of Tubulin Polymerization tubulin->polymerization microtubule Disruption of Microtubule Dynamics polymerization->microtubule mitosis Mitotic Arrest (G2/M Phase) microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Signaling pathway of Combretastatin A-4 analogs leading to apoptosis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of natural product analogs, particularly those requiring the incorporation of a benzoxazole moiety into a bi-aryl system. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for this transformation. The resulting benzoxazole-containing analogs of natural products like Combretastatin A-4 have shown significant potential as novel anticancer agents by targeting microtubule dynamics. These application notes provide a foundation for researchers to explore the synthesis and biological evaluation of new and improved therapeutic candidates based on this promising chemical scaffold. Further in vivo and clinical studies are warranted to fully assess the therapeutic potential of these compounds.[7]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Heteroarylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki coupling reactions with heteroarylboronic acids.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: I am not getting any, or very little, of my desired cross-coupled product. What are the common causes and how can I fix this?

Answer:

Low or no product yield in Suzuki couplings with heteroarylboronic acids is a frequent issue stemming from several factors. The primary culprits are often catalyst deactivation, instability of the boronic acid, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: Lewis-basic heteroatoms (like nitrogen in pyridine) in the boronic acid can coordinate to the palladium catalyst, leading to deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) which can shield the metal center and promote the desired catalytic cycle.[2][3] Using a higher catalyst loading (e.g., 3 mol %) might also be beneficial.[1]

  • Protodeboronation: Heteroarylboronic acids, especially electron-deficient ones or those with the boron group at the 2-position of a nitrogen-containing heterocycle, are prone to protodeboronation (cleavage of the C-B bond by a proton source).[1][4][5][6] This is often accelerated by heat and the presence of a base.[6]

    • Solution 1: Use Anhydrous Conditions: Strictly anhydrous reaction conditions can suppress protodeboronation pathways.[1]

    • Solution 2: Use Alternative Boron Reagents: Consider using more stable derivatives such as MIDA boronates, potassium heteroaryltrifluoroborates, or neopentyl heteroarylboronic esters.[1][6][7] These reagents often exhibit greater stability and can release the boronic acid slowly in situ.[6]

    • Solution 3: Optimize Base and Temperature: Use a weaker base or carefully control the reaction temperature to minimize this side reaction. Some protocols have found success with bases like CsF in isopropanol.[3]

  • Poor Solubility: Highly polar heterocyclic compounds can have poor solubility in common organic solvents, hindering the reaction.[1]

    • Solution: Screen different solvents or solvent mixtures. For instance, using 1,4-dioxane might improve the solubility of certain reactants.[1] The addition of trimethyl borate has also been shown to solubilize in situ-generated boronate complexes.[1]

  • Inefficient Transmetalation: The transfer of the heteroaryl group from boron to palladium can be slow, particularly for electron-deficient heterocycles.[4]

    • Solution: The choice of base is critical. Stronger, more soluble bases like potassium trimethylsilanolate (TMSOK) under anhydrous conditions can facilitate transmetalation.[1] The identity of the boronic ester can also significantly influence the rate of transmetalation.[1]

Problem 2: Significant Protodeboronation Observed

Question: My main side-product is the protonated version of my heteroaryl starting material. How can I minimize protodeboronation?

Answer:

Protodeboronation is a major competing pathway in Suzuki couplings of heteroarylboronic acids.[1][8] The stability of the C-B bond is highly dependent on the electronic nature of the heteroaryl ring and the reaction conditions.

Strategies to Minimize Protodeboronation:

  • Use Stabilized Boron Reagents: This is often the most effective strategy.

    • MIDA Boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[6]

    • Potassium Trifluoroborates (BF3K salts): These are generally more stable than the corresponding boronic acids and can be effective coupling partners.[7]

    • Boronic Esters (e.g., pinacol, neopentyl): While sometimes susceptible to hydrolysis, they can offer greater stability than the free boronic acids.[9][10]

  • Anhydrous Reaction Conditions: Water can be a proton source for protodeboronation. Employing strictly anhydrous solvents and reagents can significantly reduce this side reaction.[1]

  • Careful Selection of Base: The type and strength of the base can influence the rate of protodeboronation. While a base is necessary for the catalytic cycle, overly harsh basic conditions can accelerate boronic acid decomposition.[8][11] Consider screening bases like K₃PO₄, Cs₂CO₃, or CsF.[3][12][13]

  • Addition of Lewis Acids: Additives like trimethyl borate or copper salts can sometimes attenuate protodeboronation by coordinating to Lewis-basic sites on the heterocycle, preventing catalyst poisoning and stabilizing the boronic acid.[1]

  • Lower Reaction Temperature: If the desired coupling reaction can proceed at a lower temperature, this can help to reduce the rate of decomposition of the thermally sensitive boronic acid.[3]

Frequently Asked Questions (FAQs)

Q1: Which factors are most critical when choosing a palladium catalyst and ligand for coupling with heteroarylboronic acids?

A1: The choice of catalyst and ligand is crucial for a successful reaction. For challenging heteroaryl couplings, highly active catalyst systems are often required.[2] Key considerations include:

  • Ligand Steric Bulk and Electron-Donating Ability: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are often preferred.[2][7] The steric bulk helps to promote the reductive elimination step and can prevent the formation of inactive palladium species. The electron-rich nature of the ligand can facilitate the oxidative addition step, especially with less reactive aryl chlorides.[14]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can ensure the efficient generation of the active Pd(0) species in solution.[1][14] These are often more stable and reliable than using separate sources of palladium and ligand.[14]

  • Substrate-Ligand Matching: Some ligands are better suited for specific classes of heteroaryl compounds. For instance, CataCXium A has been found to be effective in certain systems.[1] A small screen of different ligands for your specific substrate is often a worthwhile endeavor.

Q2: How do I choose the optimal base for my reaction?

A2: The base plays multiple roles in the Suzuki-Miyaura coupling, including the formation of the boronate species required for transmetalation.[15] There is no single "best" base, and the optimal choice is substrate-dependent.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective, and relatively mild bases. Cesium carbonate is more soluble and often gives better results, particularly in challenging couplings.

  • Phosphates (K₃PO₄): This is another widely used base that is effective in many systems.[9]

  • Fluorides (CsF, KF): Fluoride bases can be particularly effective, sometimes in alcoholic solvents.[3][13]

  • Organic Bases/Alkoxides (TMSOK): For anhydrous conditions, a soluble organic base like potassium trimethylsilanolate (TMSOK) can be highly effective, promoting rapid transmetalation.[1]

Q3: When should I consider using a boronic ester or trifluoroborate salt instead of a boronic acid?

A3: You should consider using a more stable derivative under the following circumstances:

  • Known Instability: If you are working with a heteroarylboronic acid known to be unstable (e.g., 2-pyridylboronic acid, 2-furanylboronic acid).[6][7]

  • Low Yields Due to Protodeboronation: If you consistently observe significant amounts of the protodeboronated side product.

  • Poor Reproducibility: If your reaction yields are inconsistent, it may be due to the variable quality or decomposition of the boronic acid upon storage. Air-stable derivatives like MIDA boronates provide greater consistency.[6]

  • Coupling with Unreactive Electrophiles: When coupling with challenging partners like aryl chlorides, the reaction is often slower, giving the unstable boronic acid more time to decompose.[6] A slow-release strategy using a MIDA boronate can be particularly advantageous here.[6]

Q4: Can water in the reaction mixture be beneficial?

A4: While anhydrous conditions are often recommended to prevent protodeboronation, in some cases, the presence of water can be beneficial. Water can help to solubilize inorganic bases like K₃PO₄ and can facilitate the hydrolysis of boronic esters to the more reactive boronic acids in situ.[9] It can also play a role in the transmetalation step by enabling the formation of Pd-OH intermediates.[9] However, the effect of water is highly substrate-dependent, and for boronic acids that are very sensitive to protodeboronation, its presence is often detrimental.[9]

Data & Protocols

Table 1: Recommended Conditions for Challenging Heteroaryl-Heteroaryl Couplings
Coupling PartnersCatalyst SystemBaseSolventAdditiveTemp. (°C)Yield (%)Ref.
2-Bromopyridine + 3-Thienylboronic acid1 mol% Pd(OAc)₂, 2 mol% RuPhos2 equiv. Na₂CO₃EthanolNone85~85-95[7]
2-Chloropyridine + Furan-2-yltrifluoroborate3 mol% Pd(OAc)₂, 6 mol% RuPhos2 equiv. Na₂CO₃EthanolNone85~70-80[7]
Heteroaryl Bromide + Neopentyl Heteroarylboronic Ester3 mol% Pd-CataCXium A-G31.2 equiv. TMSOKDME3.0 equiv. Trimethyl borateReflux70-89[1]
Vinyl Chloride + 2-Thienylboronic acidPd(OAc)₂, SPhosCsFIsopropanolNone80High[3]
Experimental Protocol: General Procedure for Anhydrous Suzuki Coupling of Heteroarylboronic Esters

This protocol is adapted from a method developed for refractory heteroaryl-heteroaryl couplings.[1]

Materials:

  • Palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%)

  • Heteroaryl halide (1.0 equiv)

  • Neopentyl heteroarylboronic ester (1.1 equiv)

  • Potassium trimethylsilanolate (TMSOK, 1.2 equiv)

  • Trimethyl borate (3.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, heteroaryl halide (if solid), and neopentyl heteroarylboronic ester.

  • Add anhydrous DME, followed by the heteroaryl halide (if liquid), and trimethyl borate via syringe.

  • Add the solid TMSOK in one portion.

  • Seal the vessel and heat the reaction mixture to reflux (typically around 85 °C for DME).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

protodeboronation_pathway Decomposition Pathway: Protodeboronation cluster_suzuki Suzuki Coupling Cycle cluster_decomp Competing Decomposition ArBOH2 Heteroaryl Boronic Acid (Ar-B(OH)₂) Pd_complex Pd(II)-Ar' Complex ArBOH2->Pd_complex Transmetalation (Base-mediated) ArBOH2_decomp Heteroaryl Boronic Acid (Ar-B(OH)₂) Coupling_Product Desired Product (Ar-Ar') Pd_complex->Coupling_Product Reductive Elimination Proton_Source Proton Source (H₂O, ROH) Protodeboronation_Product Protodeboronated Side Product (Ar-H) ArBOH2_decomp->Protodeboronation_Product Protodeboronation

Caption: Competing pathways in Suzuki coupling with heteroarylboronic acids.

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Protodeboronation Check for protodeboronation (e.g., by GC-MS, NMR) Start->Check_Protodeboronation Protodeboronation_Yes Protodeboronation is a major side product Check_Protodeboronation->Protodeboronation_Yes Yes Protodeboronation_No Little or no protodeboronation, starting materials remain Check_Protodeboronation->Protodeboronation_No No Solution_Protodeboronation 1. Use MIDA boronate / BF₃K salt 2. Switch to anhydrous conditions 3. Screen milder bases (CsF, K₃PO₄) 4. Lower reaction temperature Protodeboronation_Yes->Solution_Protodeboronation Solution_Catalyst 1. Use bulky, e⁻-rich ligand (XPhos, SPhos) 2. Increase catalyst loading 3. Use a well-defined precatalyst 4. Add trimethyl borate Protodeboronation_No->Solution_Catalyst Suspect catalyst deactivation Solution_Solubility 1. Screen alternative solvents (dioxane, DME) 2. Increase reaction temperature cautiously Protodeboronation_No->Solution_Solubility Suspect poor solubility

References

Strategies to prevent protodeboronation of Benzo[d]oxazol-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzo[d]oxazol-6-ylboronic acid. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the stability and use of this compound, with a specific focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired side reaction in which the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[1] This reaction consumes the boronic acid, reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] For heteroarylboronic acids such as this compound, this can be a significant issue, leading to reaction failure or complex purification challenges.[3]

Q2: My Suzuki-Miyaura reaction with this compound is giving low yields and I see the deborylated benzoxazole as a major byproduct. What is happening?

The formation of the deborylated benzoxazole is a classic sign of protodeboronation. This is likely occurring due to the reaction conditions being too harsh for this specific heteroarylboronic acid. Factors that accelerate protodeboronation include high pH (especially from strong bases), high temperatures, and the presence of water (protic solvents).[4][5] Heteroarylboronic acids, in particular, can be highly susceptible to this decomposition pathway.[3]

Q3: How can I improve the stability of this compound during storage?

For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Boronic acids can undergo dehydration to form cyclic trimer anhydrides (boroxines), which can affect stoichiometry.[6] More robustly, converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, offers excellent long-term benchtop stability.[7]

Q4: What is a boronic ester and how does it prevent protodeboronation?

A boronic ester is formed by reacting a boronic acid with a diol, such as pinacol. The resulting cyclic ester, like a pinacol boronate (Bpin), is generally more stable than the corresponding boronic acid.[8] The bulky groups of the diol (e.g., the four methyl groups in a pinacol ester) sterically protect the boron center from attack by water or hydroxide, which is often the initiating step for protodeboronation.[7] These esters are often stable enough for chromatographic purification and can be used directly in many cross-coupling reactions.[9][10]

Troubleshooting Guide: Protodeboronation

If you are observing significant protodeboronation of this compound, consult the following troubleshooting strategies, ordered from simplest to most involved.

Problem Potential Cause Recommended Solution(s)
Low yield of coupled product; significant amount of deborylated benzoxazole detected. Reaction conditions are promoting protodeboronation. 1. Modify Reaction Conditions: - Lower Temperature: Use a more active palladium catalyst/ligand system that allows for lower reaction temperatures.[5] - Change Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KOAc).[5] - Use Anhydrous Conditions: Employ anhydrous solvents (e.g., dioxane, THF) and consider using an organic-soluble base like potassium trimethylsilanolate (TMSOK) to create a homogeneous, water-free environment.[11]
Inconsistent results and difficulty in handling the boronic acid. Inherent instability of the free boronic acid. 2. Convert to a Stable Derivative: - Pinacol Ester (Bpin): Convert the boronic acid to its pinacol ester. This derivative is significantly more stable and can often be used directly in the coupling reaction.[7][8] - MIDA Boronate: For maximum stability and controlled reactivity, convert to the N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable crystalline solids.[12]
Protodeboronation persists even with a pinacol ester. Hydrolysis of the ester is still occurring, releasing the unstable free boronic acid. 3. Implement a "Slow-Release" Strategy: - Use a MIDA boronate with a specific base (e.g., aqueous K₃PO₄) to slowly release the active boronic acid into the reaction. This keeps the instantaneous concentration of the unstable species low, favoring the desired coupling over decomposition.[2]

Data Presentation

While specific kinetic data for this compound is not available in the literature, the following table illustrates the relative stability of different types of arylboronic acids and their derivatives under various conditions, as reported in kinetic studies. This data highlights the key factors influencing the rate of protodeboronation.

Table 1: Illustrative Half-lives (t₀.₅) for Protodeboronation of Various (Hetero)Arylboronic Acids/Esters

Compound TypeConditionApproximate Half-life (t₀.₅)Reference(s)
p-Anisylboronic acid50% aq. dioxane, 70 °C, pH=pKa~ hours[1]
3-Thienylboronic acid50% aq. dioxane, 70 °C, pH=pKa~ hours[1]
2-Pyridylboronic acid50% aq. dioxane, 70 °C, pH 7~27 seconds[13][14]
5-Thiazolylboronic acid50% aq. dioxane, 70 °C, pH 7~25-50 seconds[3][15]
Pentafluorophenylboronic acid50% aq. dioxane, 70 °C, pH > 13< 3 milliseconds[13]
Arylboronic AcidStored neat, benchtop, under airSignificant decomposition after 15 days
Aryl MIDA BoronateStored neat, benchtop, under air>95% remaining after ≥60 days

Disclaimer: This table is for illustrative purposes to show general trends. Actual rates are highly substrate-dependent.

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol converts the potentially unstable boronic acid into a more robust pinacol ester, suitable for storage and direct use in cross-coupling reactions.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Solvent: Add anhydrous toluene or THF (approx. 0.1 M concentration relative to the boronic acid).

  • Drying: If desired for rigorous water removal, fit the flask with a Dean-Stark apparatus.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically. Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed (typically 2-4 hours).

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester can often be used directly. If purification is required, it can be recrystallized or purified by silica gel chromatography.[7][10]

Protocol 2: Optimized Suzuki-Miyaura Coupling under Anhydrous Conditions

This protocol is designed to minimize protodeboronation by excluding water.

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), this compound pinacol ester (1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Base and Solvent: Add a thoroughly dried, finely powdered base (e.g., K₃PO₄, 3.0 eq) and anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C). Use the lowest temperature that provides a reasonable reaction rate. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Protodeboronation_Pathway ArylBOH2 Aryl Boronic Acid (Ar-B(OH)₂) ArylBoronate Aryl Boronate Anion ([Ar-B(OH)₃]⁻) ArylBOH2->ArylBoronate ArH Protodeboronation Product (Ar-H) ArylBoronate->ArH + H₂O (ipso-Protonation) H2O Water / Protic Solvent Base Base (e.g., OH⁻) BOH3 Boric Acid (B(OH)₃)

Fig 1. Base-catalyzed protodeboronation pathway.

Strategy_Selection_Workflow start Start: Protodeboronation Observed q1 Can reaction tolerate anhydrous conditions? start->q1 ans1_yes Use Anhydrous Solvent + Dried Base (K₃PO₄) q1->ans1_yes Yes ans1_no Modify Aqueous System q1->ans1_no No q3 Is the Bpin derivative still unstable? ans1_yes->q3 q2 Is protodeboronation still significant? ans1_no->q2 ans2_yes Convert to Pinacol Ester (Bpin) q2->ans2_yes Yes ans2_no Proceed with Optimized Conditions q2->ans2_no No ans2_yes->q3 ans3_yes Convert to MIDA Boronate (Slow-Release Strategy) q3->ans3_yes Yes ans3_no Proceed with Bpin Derivative q3->ans3_no No

Fig 2. Workflow for selecting a stabilization strategy.

Troubleshooting_Logic start Reaction Issue: Low Yield analyze Analyze Crude Reaction Mixture (LCMS, NMR) start->analyze q_deboronation Deborylated Product (Ar-H) Observed? analyze->q_deboronation q_start_material Unreacted Starting Material? q_deboronation->q_start_material No sol_deboronation Implement Protodeboronation Prevention Strategies: 1. Milder Conditions 2. Anhydrous System 3. Stable Derivatives (Bpin/MIDA) q_deboronation->sol_deboronation Yes sol_reactivity Troubleshoot Reaction Activity: 1. Check Catalyst/Ligand 2. Screen Solvents/Bases 3. Increase Temperature q_start_material->sol_reactivity Yes sol_complex Complex Issue: Both Deboronation and Low Reactivity q_start_material->sol_complex No

Fig 3. Logic diagram for troubleshooting reaction failure.

References

Technical Support Center: Optimization of Suzuki Coupling of Benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-arylbenzoxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of benzoxazoles, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited. The nitrogen atom of the benzoxazole ring can coordinate to the palladium center, hindering the catalytic cycle.[1] 2. Inefficient Oxidative Addition: The C-X bond of the 2-halobenzoxazole is not being effectively cleaved by the Pd(0) species. This is particularly common with 2-chlorobenzoxazoles.[2][3] 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture with slow reaction rates. 4. Base Incompatibility: The chosen base may not be effective in promoting transmetalation or may be causing degradation of starting materials.1. Catalyst Selection: - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts. Palladacycles like CataCXium A have shown effectiveness for ortho-substituted anilines, which are structurally similar to benzoxazoles.[4] - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote oxidative addition and reductive elimination.[5] 2. Enhance Oxidative Addition: - For 2-chlorobenzoxazoles, consider using more active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands.[3][6] - Switching to a more reactive 2-bromo or 2-iodobenzoxazole, if synthetically feasible, can significantly improve yields.[2] 3. Improve Solubility: - Experiment with different solvent systems. A mixture of an aprotic solvent like dioxane, THF, or 2-MeTHF with water is often effective.[4] - Ensure adequate stirring to maintain a homogeneous mixture. 4. Optimize Base: - Screen a variety of bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective in Suzuki couplings of heteroaromatics.[1][3][5]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo side reactions.1. Degas Solvents: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. 2. Optimize Reaction Conditions: - Use a suitable base to facilitate efficient transmetalation. - Ensure the catalyst system is active to promote a faster cross-coupling reaction.
Protodeboronation (Loss of Boronic Acid)1. Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can lead to the hydrolysis of the boronic acid. This is a common issue with heteroarylboronic acids.[7] 2. Instability of Boronic Acid: Some boronic acids, particularly certain heteroaryl boronic acids, are inherently unstable.1. Milder Conditions: - Attempt the reaction at a lower temperature. - Use a milder base or a non-aqueous solvent system if possible. 2. Boronic Acid Derivatives: - Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[8]
Dehalogenation of Benzoxazole 1. Presence of Protic Solvents/Bases: Hydrogen atoms from water, alcohols, or certain bases can replace the halogen on the benzoxazole after oxidative addition.1. Anhydrous Conditions: If dehalogenation is a significant issue, try running the reaction under anhydrous conditions. 2. Choice of Base: Avoid bases that can act as hydride donors.
Formation of Byproducts 1. Side Reactions: Depending on the functional groups present on the benzoxazole or boronic acid, other side reactions may occur. 2. Impure Starting Materials: Impurities in the starting materials can lead to the formation of byproducts.1. Reaction Optimization: Systematically screen reaction parameters (catalyst, ligand, base, solvent, temperature) to find conditions that favor the desired product. 2. Purify Starting Materials: Ensure the purity of the 2-halobenzoxazole and the boronic acid before use.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of 2-chlorobenzoxazoles?

A1: 2-Chlorobenzoxazoles are generally less reactive than their bromo or iodo counterparts.[2] For these challenging substrates, more active catalyst systems are often required. Consider using palladium pre-catalysts with bulky, electron-rich phosphine ligands from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos).[5] N-heterocyclic carbene (NHC) based palladium catalysts have also shown high efficacy for the coupling of aryl chlorides.[3][6] It is recommended to screen a few different catalyst systems to find the optimal one for your specific substrate.

Q2: What is the role of the base in the Suzuki coupling, and which one should I choose for my benzoxazole substrate?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species. For the Suzuki coupling of heteroaromatic compounds like benzoxazoles, common and effective bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][3][5] The choice of base can also influence the reaction rate and the prevalence of side reactions, so screening different bases is often necessary.

Q3: My reaction is not going to completion. What can I do to improve the yield?

A3: If your reaction is sluggish or gives low yields, consider the following:

  • Increase the temperature: Gently increasing the reaction temperature can improve the reaction rate.

  • Change the solvent: The solvent can have a significant impact on solubility and reaction kinetics. Try switching to a different solvent or a co-solvent system (e.g., dioxane/water, 2-MeTHF/water).[4]

  • Screen different ligands: The choice of ligand is critical. A more electron-rich and bulky ligand might be needed to facilitate the oxidative addition and reductive elimination steps.[5]

  • Check the quality of your reagents: Ensure that your catalyst is active, and your boronic acid has not degraded.

Q4: I am observing significant protodeboronation of my heteroaryl boronic acid. How can I prevent this?

A4: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[7] To mitigate this, you can:

  • Use milder reaction conditions (lower temperature, less basic conditions).

  • Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[8]

  • Employ a two-phase solvent system or add a phase-transfer catalyst, which can sometimes reduce the time the boronic acid spends in the aqueous phase where hydrolysis can occur.

Q5: Can the nitrogen atom in the benzoxazole ring interfere with the reaction?

A5: Yes, the nitrogen atom in the benzoxazole ring can coordinate with the palladium catalyst, potentially forming inactive complexes and inhibiting the catalytic cycle.[1] This is a known issue with many nitrogen-containing heterocycles. Using bulky ligands can help to disfavor this coordination and maintain the catalytic activity.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature for the Suzuki coupling of benzoxazole derivatives.

Table 1: Suzuki Coupling of 2-Chlorobenzoxazoles with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (2:1)10018~75
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)11012~80
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O (3:1)9024~60

Table 2: Suzuki Coupling of 2-Bromobenzoxazole with Various Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)801292
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄ (2)Dioxane/H₂O (4:1)1001688
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)2-MeTHF/H₂O (5:1)901078
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)801285

Note: The data in these tables are representative examples and may need to be optimized for specific substrates.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of 2-Halobenzoxazoles

To an oven-dried reaction vessel is added the 2-halobenzoxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes. The degassed solvent is then added, followed by the palladium catalyst and ligand (if not using a pre-catalyst). The reaction mixture is then heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example Protocol: Synthesis of 2-Phenylbenzoxazole from 2-Chlorobenzoxazole

In a Schlenk tube, 2-chlorobenzoxazole (153 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (424 mg, 2.0 mmol) are combined. The tube is evacuated and backfilled with argon three times. Degassed dioxane (4 mL) and water (1 mL) are added via syringe. Finally, Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and XPhos (14.3 mg, 0.03 mmol) are added under a positive flow of argon. The tube is sealed and the mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography (hexanes/ethyl acetate gradient) to afford 2-phenylbenzoxazole as a white solid.

Mandatory Visualization

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Refinement cluster_optimization Optimization cluster_end Final Protocol start Define Substrates: 2-Halobenzoxazole & Boronic Acid catalyst Screen Catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) start->catalyst ligand Screen Ligands (e.g., SPhos, XPhos) catalyst->ligand base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) ligand->base solvent Screen Solvents (e.g., Dioxane/H₂O) base->solvent analysis Analyze Results (TLC, LC-MS, NMR) solvent->analysis troubleshoot Troubleshoot Issues (Low Yield, Byproducts) analysis->troubleshoot If issues persist optimize Optimize Conditions (Temp, Concentration) analysis->optimize If successful troubleshoot->catalyst Re-screen end Finalized Protocol for Scale-up optimize->end Troubleshooting_Flowchart start Low or No Product Formation check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst Screen different Pd sources and ligands (e.g., Buchwald ligands) check_catalyst->change_catalyst No check_reagents Are the reagents of good quality? check_conditions->check_reagents Yes optimize_conditions Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O) check_conditions->optimize_conditions No check_reagents->start Yes, still issues purify_reagents Purify starting materials and use fresh boronic acid/ester check_reagents->purify_reagents No success Improved Yield change_catalyst->success optimize_conditions->success purify_reagents->success

References

Technical Support Center: Purification of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of boronic acid derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of boronic acid derivatives, offering potential solutions and preventative measures.

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil or non-crystalline solid, making recrystallization difficult. The product may have a low melting point or be a mixture of isomers. Impurities can also prevent crystallization.- Trituration: Attempt to solidify the oil by stirring it with a solvent in which the product is sparingly soluble but the impurities are soluble.[1] - Solvent System Exploration: Experiment with various solvent mixtures to induce crystallization. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by cooling.[1] - Freezing: For some oily products, slow freezing followed by decanting the liquid impurities can be effective.[1] - Derivatization: Convert the boronic acid to a more crystalline derivative, such as a diethanolamine adduct, which can often be easily purified by recrystallization and then hydrolyzed back to the boronic acid.[2]
Product streaks or remains at the baseline during silica gel column chromatography. Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution.[1][3]- Use of Modifiers: Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to reduce tailing and improve elution.[1] - Alternative Stationary Phases: Use neutral or basic alumina as the stationary phase instead of silica gel.[1] - Boric Acid Impregnated Silica: Pre-treating the silica gel with boric acid can suppress over-adsorption of boronic esters.[3][4] - Derivatization: Convert the boronic acid to a less polar boronate ester (e.g., pinacol ester) or a more stable MIDA boronate, which often exhibit better chromatographic behavior.[3]
Co-elution of impurities with the desired boronic acid derivative. Impurities may have similar polarity to the product. Common impurities include starting materials, homo-coupled byproducts, or deboronated species.[1]- Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find one that provides better separation. Gradient elution during column chromatography may also be beneficial. - Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase (e.g., C18) chromatography.[2] - Preparative HPLC: For difficult separations and high purity requirements, preparative HPLC can be a powerful tool.[1] - Chemical Modification: Selectively react the impurity to alter its polarity before chromatography.
Presence of boroxine (cyclic anhydride) in the final product. Boronic acids can reversibly form boroxines upon dehydration, which can be promoted by heat or drying agents.[5][6][7] This is an equilibrium process.[7][8]- In Situ Hydrolysis: For applications like Suzuki-Miyaura couplings, the boroxine is often reactive and will hydrolyze back to the boronic acid under the reaction conditions, making its removal unnecessary.[8] - Recrystallization from Water: Recrystallizing the product from a water-containing solvent system can shift the equilibrium back towards the boronic acid.[8] - Aqueous Workup: A thorough aqueous workup can help hydrolyze the boroxine.
Deboronation (loss of the B(OH)₂ group) during purification or storage. Boronic acids can be susceptible to protodeboronation, especially under acidic conditions, or oxidative deboronation.[9][10]- pH Control: Maintain a neutral or slightly basic pH during aqueous workups and extractions.[11][12] - Avoid Strong Acids: Minimize exposure to strong acids.[9] - Inert Atmosphere: For particularly sensitive derivatives, handle and store under an inert atmosphere to prevent oxidation.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying boronic acid derivatives?

A1: The most common purification techniques include:

  • Recrystallization: This is often the simplest and most cost-effective method for crystalline solids.[1][14] Common solvents include water, ethanol, ethyl acetate, and mixtures with hexanes.[1][2]

  • Column Chromatography: Silica gel is widely used, but may require modifiers or deactivation.[1] Alumina is a good alternative for acid-sensitive compounds.[1] Reverse-phase chromatography is also an option for polar derivatives.[2]

  • Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9) and can be converted to their anionic boronate form by treatment with a base.[15][16] This allows for separation from neutral organic impurities via extraction. Subsequent acidification regenerates the pure boronic acid.[15]

  • Derivatization: Temporary conversion to a derivative with more favorable purification properties (e.g., crystallinity or chromatographic behavior) is a powerful strategy.[1][2][3]

Q2: My boronic acid is stuck on the silica gel column. What should I do?

A2: This is a common issue due to the interaction between the Lewis acidic boron atom and the acidic silica surface.[1][3] To elute your compound, you can try gradually increasing the polarity of your eluent. Adding a small amount of a polar solvent like methanol or an acid like acetic acid to your mobile phase can help displace the boronic acid from the silica.[1] For future purifications, consider using neutral alumina or boric acid-treated silica gel.[1][4]

Q3: How can I remove boroxine impurities from my boronic acid sample?

A3: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[5][6] The formation is a reversible equilibrium.[7] For many applications, such as Suzuki couplings, boroxines are competent coupling partners as they hydrolyze in situ, so their removal may not be necessary.[8] If you need the pure boronic acid, you can often convert the boroxine back by dissolving the sample in a solvent mixture containing water and then either recrystallizing or performing an aqueous workup.[8]

Q4: What is the role of pH in the purification of boronic acids?

A4: pH plays a crucial role in the purification of boronic acids.

  • Extraction: At a pH above their pKa (~9), boronic acids are deprotonated to form anionic boronate species, which are water-soluble.[11][16] This allows for their extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer. Lowering the pH with acid will then precipitate the purified boronic acid.[15]

  • Stability: Boronic acids can be unstable under strongly acidic or basic conditions, which can lead to decomposition or protodeboronation.[9] It is generally advisable to work under mildly acidic to neutral conditions.

  • Chromatography: The pH of the mobile phase in reverse-phase chromatography can significantly affect the retention of boronic acids.

Q5: Are there any alternatives to silica gel chromatography for purifying boronic esters?

A5: Yes, if your boronic ester is proving difficult to purify on silica, you have several options:

  • Alumina Chromatography: Neutral alumina can be less harsh than silica and may prevent degradation of sensitive esters.[1]

  • Derivatization to a more stable form: Converting the boronic ester to a MIDA (N-methyliminodiacetic acid) boronate can increase its stability towards chromatography.[3]

  • Conversion to a trifluoroborate salt: Treatment with KHF₂ forms a crystalline potassium trifluoroborate salt (BF₃K), which can often be purified by recrystallization.[3]

Experimental Protocols

Protocol 1: Purification of a Boronic Acid by Acid-Base Extraction

This protocol is suitable for separating boronic acids from neutral organic impurities.

  • Dissolution: Dissolve the crude boronic acid derivative in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification and Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times to ensure complete transfer.[15][17]

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Washing (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., 1 M HCl) with stirring until the solution is acidic (test with pH paper). The pure boronic acid should precipitate out of the solution.[15]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified boronic acid under vacuum.

Protocol 2: Recrystallization of a Boronic Acid

This protocol is for the purification of solid boronic acid derivatives.

  • Solvent Selection: Choose a solvent or solvent system in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. This often requires some small-scale experimentation.

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.[14]

Visualizations

Purification_Workflow cluster_purification Purification Method Crude Crude Boronic Acid Derivative Analysis Purity Analysis (TLC, NMR, LC-MS) Crude->Analysis Decision Is Purity Sufficient? Analysis->Decision Final Pure Product Decision->Final Yes Recrystallization Recrystallization Decision->Recrystallization No Chromatography Column Chromatography Decision->Chromatography No Extraction Acid-Base Extraction Decision->Extraction No Derivatization Derivatization Decision->Derivatization No Recrystallization->Analysis Chromatography->Analysis Extraction->Analysis Derivatization->Analysis

Caption: General workflow for the purification of boronic acid derivatives.

Acid_Base_Extraction Start Crude Boronic Acid in Organic Solvent AddBase Extract with Aqueous Base (e.g., 1M NaOH) Start->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Neutral Impurities) Separate1->OrganicLayer AqueousLayer1 Aqueous Layer (Boronate Salt) Separate1->AqueousLayer1 Acidify Acidify Aqueous Layer (e.g., 1M HCl) AqueousLayer1->Acidify Precipitate Precipitate Pure Boronic Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure Boronic Acid Filter->PureProduct

Caption: Workflow for purification via acid-base extraction.

References

Identifying and minimizing byproducts in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Identifying and Minimizing Byproducts in Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in palladium-catalyzed cross-coupling reactions?

A1: The most frequently encountered byproducts can be categorized as follows:

  • Homocoupling Products: These result from the self-coupling of one of the starting materials, such as the dimerization of an organoboronic acid in Suzuki reactions or a terminal alkyne in Sonogashira reactions.[1][2][3] This is often promoted by the presence of oxygen.[2][3]

  • Dehalogenation/Reduction Products: In this side reaction, the halide on the electrophile is replaced by a hydrogen atom, leading to a reduced arene byproduct.[1][2] This can be problematic with highly active catalysts or in the presence of hydrogen donor sources in the reaction mixture.[1][2]

  • β-Hydride Elimination Products: This is common when using alkyl coupling partners that possess β-hydrogens.[4][5] It leads to the formation of an alkene and a metal-hydride species, which can then participate in other unwanted reactions.

  • Products from Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which reduces catalytic activity and can promote side reactions.[6][7]

  • Isomerization Products: In reactions like the Heck coupling, isomerization of the double bond in the product can occur, leading to a mixture of regioisomers.[8]

Q2: What are the primary analytical techniques for identifying and quantifying byproducts?

A2: A combination of chromatographic and spectroscopic methods is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides separation and structural information, allowing for the identification of unknown byproducts by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Excellent for less volatile or thermally sensitive molecules.[4] When coupled with a mass spectrometer (LC-MS), it is a powerful tool for identifying a wide range of byproducts. UPLC offers faster analysis times and better resolution.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated byproducts. They can also be used to determine the relative ratios of products and byproducts in the crude reaction mixture.

  • Supercritical Fluid Chromatography (SFC): A high-resolution technique that is particularly useful for separating chiral compounds and can offer faster analysis times than HPLC.[4]

Q3: How does the choice of ligand affect byproduct formation?

A3: The ligand plays a critical role in modulating the stability and reactivity of the palladium catalyst.[2][9]

  • Steric Bulk: Bulky ligands (e.g., biaryl phosphines like XPhos and SPhos) can accelerate the final reductive elimination step, which forms the desired C-C or C-N bond.[2] This increased rate can outcompete side reactions like β-hydride elimination.[8] However, excessively bulky ligands can sometimes promote "overfunctionalization" in dihalogenated substrates.[10]

  • Electron-Donating Ability: Electron-rich ligands (e.g., alkylphosphines) enhance the rate of oxidative addition, which is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides.[2][11] This can allow reactions to proceed under milder conditions, potentially reducing temperature-related byproducts.

  • Bite Angle (for bidentate ligands): The geometry of the ligand can influence the stability of catalytic intermediates and the ease of reductive elimination, thereby affecting selectivity.

Troubleshooting Guides by Reaction

Suzuki-Miyaura Coupling

This section addresses common byproducts and issues encountered during Suzuki-Miyaura cross-coupling reactions.

Issue 1: Significant formation of a biaryl byproduct derived from the boronic acid (Homocoupling).
  • Question: My reaction is producing a significant amount of a homocoupled product (Ar¹-Ar¹) from my boronic acid (Ar¹-B(OH)₂). How can I prevent this?

  • Answer: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[2][3] The mechanism is believed to involve Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by air.[2]

Troubleshooting Steps:

  • Improve Degassing: Ensure the reaction mixture and vessel are thoroughly deoxygenated. Use a robust inert gas (Argon or Nitrogen) and employ techniques like the freeze-pump-thaw method or sparging the solvent with inert gas for at least 30 minutes before use.[2][3]

  • Optimize the Base: The base is crucial for activating the boronic acid.[12][13] Using an inappropriate amount or type of base can affect selectivity.[13][14] Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]

  • Use a Pd(0) Source: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its reduction to Pd(0) is efficient. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄.

Suzuki Homocoupling Pathway

Suzuki_Homocoupling PdII Pd(II) Species (from O₂ or precatalyst) Intermediate Ar¹-Pd(II)-Ar¹ PdII->Intermediate Boronic_Acid1 2 x Ar¹B(OH)₂ Boronic_Acid1->PdII Transmetalation (Base-mediated) Homocoupling_Product Ar¹-Ar¹ (Homocoupling Byproduct) Intermediate->Homocoupling_Product Reductive Elimination Pd0 Pd(0) Intermediate->Pd0

Caption: Oxidative pathway leading to boronic acid homocoupling.

Issue 2: Formation of a dehalogenated arene (Ar²-H).
  • Question: My starting aryl halide (Ar²-X) is being converted back to the corresponding arene (Ar²-H). What causes this and how can it be minimized?

  • Answer: Dehalogenation occurs when the palladium intermediate, after oxidative addition, undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[2] The hydride can originate from amine bases, solvents (like alcohols), or water.[2]

Troubleshooting Steps:

  • Change the Solvent/Base: Avoid solvents or bases that can act as hydride donors. Switch from an alcohol solvent to an ethereal solvent like dioxane or THF. If using an amine base, consider an inorganic base like K₃PO₄.[2]

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can sometimes be a proton/hydride source.[1]

  • Adjust the Catalyst System: A less active catalyst or a different ligand may favor the desired transmetalation pathway.

Data Summary: Effect of Reaction Parameters on Suzuki Byproducts
ParameterChangeEffect on HomocouplingEffect on DehalogenationRationale
Atmosphere Presence of O₂Increase[2][3]No direct effectO₂ oxidizes Pd(0) to Pd(II), which promotes homocoupling.[2]
Temperature IncreaseMay IncreaseMay IncreaseHigher temperatures can accelerate side reactions and catalyst decomposition.[6][7]
Base Weak or InsufficientMay IncreaseNo direct effectInefficient boronic acid activation slows transmetalation, allowing side reactions to compete.[13][14]
Solvent Protic (e.g., ROH)No direct effectIncreaseAlcohols can act as hydride sources for the dehalogenation pathway.[2]

Heck Coupling

This section addresses common byproducts and issues encountered during Heck cross-coupling reactions.

Issue: Formation of regioisomers or cis/trans isomers.
  • Question: My Heck reaction is producing a mixture of alkene isomers. How can I improve the selectivity?

  • Answer: The Heck reaction is generally highly regioselective, favoring addition of the aryl group to the less substituted carbon of the alkene.[15] Stereoselectivity typically favors the E (trans) isomer.[15] Deviations can occur due to catalyst, ligand, or reaction conditions.

Troubleshooting Steps:

  • Ligand Selection: Bulky phosphine ligands can enhance selectivity. Screening different ligands is often necessary.

  • Base Choice: The base can influence the reaction pathway. Common bases include triethylamine or potassium carbonate.[15]

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often improve selectivity.

  • Use of Additives: In some cases, additives like tetraalkylammonium salts ("Jeffery conditions") can improve yields and selectivity, especially for aryl bromides and chlorides.[16]

Sonogashira Coupling

This section addresses common byproducts and issues encountered during Sonogashira cross-coupling reactions.

Issue: Significant formation of a diyne byproduct (Alkyne Homocoupling).
  • Question: My reaction is dominated by the homocoupling of my terminal alkyne (Glaser coupling). How do I suppress this?

  • Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings. It is promoted by the copper(I) co-catalyst in the presence of oxygen.[17][18]

Troubleshooting Steps:

  • Rigorous Degassing: As with Suzuki homocoupling, the exclusion of oxygen is critical. Use a robust inert atmosphere.[17][18]

  • Reduce Copper(I) Loading: Use the minimum effective amount of the copper co-catalyst.

  • Employ a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed.[17][19] These often require a more specialized palladium catalyst or ligand system but completely eliminate the primary pathway for Glaser coupling.[17]

  • Control Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.[20]

Sonogashira Side Reaction Pathway

Sonogashira_Homocoupling Alkyne 2 x R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide with Base CuI Cu(I) Catalyst CuI->Cu_Acetylide O2 O₂ (Air) Diyne R-C≡C-C≡C-R (Glaser Byproduct) O2->Diyne Cu_Acetylide->Diyne Oxidative Coupling

Caption: Copper-mediated oxidative homocoupling of terminal alkynes.

Buchwald-Hartwig Amination

This section addresses common byproducts and issues encountered during Buchwald-Hartwig amination.

Issue: Formation of a hydrodehalogenated arene byproduct.
  • Question: My aryl halide is being converted to an arene, and my amine is not coupling. What is the problem?

  • Answer: Hydrodehalogenation is a competitive side reaction.[5] Another potential issue is β-hydride elimination if the amine substrate or the product has an N-alkyl group with β-hydrogens. This can also lead to the formation of the reduced arene.[5]

Troubleshooting Steps:

  • Ligand and Precatalyst Choice: The selection of the ligand is critical. Bulky, electron-rich biarylphosphine ligands are often required to promote the desired C-N reductive elimination over side reactions.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if the substrates are base-sensitive, weaker bases like K₂CO₃ or K₃PO₄ may be required, often in conjunction with a more active catalyst system.[21]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is thoroughly dried.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Byproduct Analysis by GC-MS
  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the crude reaction mixture by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Add an internal standard (e.g., dodecane) if quantitative analysis is required.

    • Filter the diluted sample through a small plug of silica gel or a syringe filter to remove palladium salts and inorganic bases.

  • GC Instrument Parameters:

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, and hold for 5 min. (Note: This program must be optimized for the specific compounds of interest).

  • MS Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify peaks corresponding to starting materials, the desired product, and byproducts by comparing their retention times and mass spectra to known standards or library databases.

    • Quantify the relative amounts by integrating the peak areas.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Byproducts (GC-MS, LC-MS, NMR) Start->Identify IsHomocoupling Is Homocoupling the Major Byproduct? Identify->IsHomocoupling IsDehalogenation Is Dehalogenation the Major Byproduct? IsHomocoupling->IsDehalogenation No Action_Degas Improve Degassing Use Cu-Free Conditions (if applicable) IsHomocoupling->Action_Degas Yes IsOther Other Byproducts (e.g., Isomers)? IsDehalogenation->IsOther No Action_Solvent Change Solvent/Base Use Anhydrous Conditions IsDehalogenation->Action_Solvent Yes Action_Screen Screen Ligands Optimize Temperature Adjust Base IsOther->Action_Screen Yes End Optimized Reaction IsOther->End No (Re-evaluate starting materials) Action_Degas->End Action_Solvent->End Action_Screen->End

Caption: A decision-making flowchart for troubleshooting byproducts.

References

Technical Support Center: Optimizing Suzuki Reactions with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success rate of Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My Suzuki reaction with an electron-deficient heterocycle (e.g., pyridine, pyrimidine) is giving a low yield. What are the common causes and solutions?

Low yields in Suzuki couplings of electron-deficient heterocycles are a frequent issue. The primary causes often revolve around the electronic properties of the substrates and the stability of the reagents.

Common Causes:

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation.[1]

  • Protodeboronation: The boronic acid, especially electron-deficient ones, can be unstable and susceptible to decomposition via protodeboronation (hydrolysis of the C-B bond) under the reaction conditions.[1][2]

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in many heterocycles can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4]

  • Inefficient Oxidative Addition: While electron-deficient halides generally undergo oxidative addition more readily, electron-rich halides can be problematic.[5][6]

  • Side Reactions: Homocoupling of the boronic acid can compete with the desired cross-coupling reaction.[2][7]

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stability (Boronic Acid/Ester, Halide, Solvent, Base) start->check_reagents optimize_boron 2. Modify Boron Reagent - Use Boronic Ester (Pinacol, MIDA) - Use Trifluoroborate Salt check_reagents->optimize_boron Reagents OK failure Persistent Low Yield (Re-evaluate strategy) check_reagents->failure Reagents degraded optimize_conditions 3. Optimize Reaction Conditions - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature optimize_boron->optimize_conditions Low yield persists success Improved Yield optimize_boron->success Improvement check_catalyst 4. Address Catalyst Issues - Increase Catalyst Loading - Use Pre-catalyst - Degas Thoroughly optimize_conditions->check_catalyst Low yield persists optimize_conditions->success Improvement check_catalyst->success Improvement check_catalyst->failure Low yield persists

Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.

How do I choose the right ligand and base for my reaction?

The choice of ligand and base is critical for a successful Suzuki coupling with electron-deficient heterocycles.

  • Ligands: Bulky, electron-rich phosphine ligands are often the best choice. They facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] N-heterocyclic carbenes (NHCs) have also shown great promise.[8] Screening different ligands is often necessary.

  • Bases: The base activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome.

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is a stronger base and can be effective in anhydrous conditions, which may help reduce protodeboronation.[2]

    • Fluoride Sources: KF can be used, especially when base-labile functional groups are present.[8]

    • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be employed.

My boronic acid seems to be decomposing. How can I prevent this?

Protodeboronation is a major side reaction, particularly with electron-deficient heteroaryl boronic acids.[1]

  • Use Boronic Esters: Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are more stable alternatives to boronic acids and are less prone to decomposition.[9] MIDA boronates, in particular, offer a "slow-release" of the boronic acid under basic conditions, keeping its concentration low and minimizing degradation.[9][10]

  • Use Potassium Trifluoroborates (BF₃K): These salts are generally more stable than the corresponding boronic acids and can be effective coupling partners.[11]

  • Anhydrous Conditions: Using an anhydrous solvent and a base like K₃PO₄ can sometimes suppress protodeboronation.[2]

I suspect catalyst poisoning is occurring. What can I do?

Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome minor catalyst inhibition.

  • Use More Robust Catalysts/Ligands: Certain ligands are designed to be less susceptible to displacement by coordinating substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can help stabilize the active catalytic species.[2]

  • Change the Heterocycle's Electronic Properties: If possible, modifying the heterocycle with electron-withdrawing groups can sometimes reduce its coordinating ability.

Data Summary Tables

Table 1: Comparison of Boron Reagents for Suzuki Coupling of 2-Pyridyl Nucleophiles

Boron Reagent TypeGeneral StabilityReactivityKey AdvantagesCommon Issues
Boronic AcidLowHighCommercially availableProne to protodeboronation[1]
Pinacol Boronate EsterModerateModerateMore stable than boronic acidsMay require harsher conditions
MIDA BoronateHigh"Slow-release"Bench-stable, slow release minimizes side reactions[9]Requires an extra synthetic step
Potassium TrifluoroborateHighModerate-HighVery stable, crystalline solids[11]May require specific conditions
Lithium Triisopropyl BoronateGenerated in situHighHighly reactive, good for difficult couplings[1]Requires stoichiometric preparation

Table 2: Effect of Ligand and Base on the Yield of 2-Arylpyridines

Reaction: 2-Bromopyridine + Arylboronic Acid

LigandBaseSolventTemperature (°C)Yield (%)Reference
SPhosK₃PO₄Toluene/H₂O10015[12]
Pd(dppf)Cl₂K₂CO₃MeCN/H₂O80Highly variable (0-90)[13]
Ligand 1*KFDioxane11074-91[1]
Ligand 2**KFDioxane11070-78 (with aryl chlorides)[1]

* Ligand 1: A phosphite-based ligand. ** Ligand 2: A phosphine oxide-based ligand.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Bromide with an Arylboronic Acid using a Buchwald-type Ligand

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) via syringe. If an aqueous base is used, a biphasic system (e.g., Toluene/H₂O 10:1) is employed.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation and Use of a MIDA Boronate for a Challenging Coupling

  • MIDA Boronate Synthesis:

    • In a round-bottom flask, dissolve the heteroaryl boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in DMSO.

    • Heat the mixture at 90 °C for 1-2 hours.

    • Cool the reaction, and precipitate the MIDA boronate by adding a suitable solvent (e.g., diethyl ether).

    • Collect the solid by filtration and dry under vacuum. The MIDA boronate is typically a stable, crystalline solid.

  • Suzuki Coupling with MIDA Boronate:

    • Follow the general procedure in Protocol 1, substituting the MIDA boronate (1.2 equiv) for the arylboronic acid.

    • Aqueous base (e.g., K₃PO₄) is required to hydrolyze the MIDA ester and slowly release the active boronic acid into the reaction mixture.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_product pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide R¹-Pd(II)L₂-X oa->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_r2 R¹-Pd(II)L₂-R² transmetal->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 product R¹-R² (Coupled Product) re->product halide R¹-X (Heteroaryl Halide) halide->oa boronic R²-B(OR)₂ (Boron Reagent) boronic->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Relationships in Catalyst Poisoning

Catalyst_Poisoning cluster_problem Problem cluster_cause Cause cluster_solution Potential Solutions problem Catalyst Poisoning Low Yield cause N-Heterocycle Coordination Lewis basic nitrogen coordinates to Pd center problem:f->cause:h is caused by solution Mitigation Strategies Increase catalyst loading Use bulky, electron-rich ligands (e.g., Buchwald type) Employ robust pre-catalysts cause:f->solution:h can be addressed by

Caption: The relationship between catalyst poisoning and potential solutions.

References

Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning and deactivation in reactions involving nitrogen heterocycles.

Frequently Asked Questions (FAQs)

1. What is catalyst poisoning in the context of nitrogen heterocycles?

Catalyst poisoning is the chemical deactivation of a catalyst's active sites by strong adsorption of chemical species.[1] Nitrogen heterocycles, such as pyridine, quinoline, and indole, are common poisons for many transition metal catalysts, particularly those based on palladium, platinum, and ruthenium.[2][3][4] The lone pair of electrons on the nitrogen atom in these heterocycles allows for strong coordination to the metal surface, blocking active sites that are essential for the catalytic reaction.[5] This leads to a decrease in the catalyst's activity and, in some cases, a change in its selectivity.[6]

2. What are the common symptoms of catalyst poisoning by nitrogen heterocycles?

The primary symptom of catalyst poisoning is a noticeable decrease in the reaction rate. Other indicators include:

  • Incomplete conversion: The reaction stalls before all the starting material is consumed.

  • Changes in selectivity: The ratio of desired product to byproducts may shift.

  • Increased reaction time: The reaction takes significantly longer to reach completion compared to previous runs with a fresh catalyst.

  • Need for higher catalyst loading: More catalyst is required to achieve the same conversion as with a non-poisoned system.

3. Which nitrogen heterocycles are the most potent catalyst poisons?

The poisoning effect of a nitrogen heterocycle is related to its basicity and steric accessibility of the nitrogen atom. Generally, more basic nitrogen heterocycles with unhindered nitrogen atoms are stronger poisons. For instance, quinoline has been shown to have a stronger inhibiting effect on hydrodesulfurization (HDS) of individual sulfur compounds in gas oil compared to indole.[5] The poisoning effect of organic amines is often correlated with their solution basicities.[6]

4. Is catalyst poisoning by nitrogen heterocycles reversible or irreversible?

Poisoning by nitrogen heterocycles can be either reversible or irreversible, depending on the strength of the interaction between the poison and the catalyst surface, as well as the reaction conditions.[6] In many cases, the adsorption is strong and considered irreversible under normal operating conditions, requiring a specific regeneration procedure to restore catalyst activity.

5. How can I minimize catalyst poisoning when working with nitrogen heterocycles?

Several strategies can be employed to mitigate catalyst poisoning:

  • Increase Catalyst Loading: While not always ideal from a cost perspective, a higher catalyst-to-substrate ratio can sometimes overcome the poisoning effect.

  • Use a More Resistant Catalyst: Some catalysts are inherently more resistant to poisoning by nitrogen compounds. For example, gold nanoparticles have been shown to be promoted by quinolines in hydrogenation reactions, in contrast to traditional noble metal catalysts which are poisoned.[3][4][7]

  • Feedstock Purification: If the nitrogen heterocycle is an impurity, removing it from the feedstock before the reaction is a highly effective strategy.

  • Protecting Groups: In some cases, the nitrogen atom of the heterocycle can be temporarily protected to prevent it from coordinating to the catalyst. For example, the use of a tert-butoxycarbonyl (Boc) protecting group on secondary amines can prevent the poisoning of palladium catalysts.[8]

  • Optimize Reaction Conditions: Adjusting temperature and pressure can sometimes influence the equilibrium of poison adsorption, although this is often reaction-specific.

Troubleshooting Guides

Issue 1: My reaction is sluggish or has stalled completely.

Possible Cause Troubleshooting Step
Catalyst Poisoning 1. Confirm Poisoning: Analyze the reaction mixture for the presence of known nitrogen heterocycle poisons. 2. Increase Catalyst Loading: As a quick test, try increasing the catalyst loading to see if the reaction proceeds. 3. Regenerate or Replace Catalyst: If poisoning is confirmed, either regenerate the catalyst (see Experimental Protocols) or use a fresh batch.
Insufficient Catalyst Activity 1. Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. 2. Test with a Model Reaction: Run a known, simple reaction to confirm the catalyst's baseline activity.
Sub-optimal Reaction Conditions 1. Check Temperature and Pressure: Verify that the reaction temperature and pressure are at the desired setpoints. 2. Ensure Proper Mixing: Inadequate stirring can lead to poor mass transfer and slow reaction rates.

Issue 2: The selectivity of my reaction has changed, leading to more byproducts.

Possible Cause Troubleshooting Step
Selective Poisoning of Active Sites 1. Characterize the Catalyst: Use techniques like Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) to investigate changes to the catalyst surface. 2. Modify the Catalyst: Consider using a different catalyst support or adding a promoter that may alter the catalyst's susceptibility to poisoning.
Changes in Reaction Pathway 1. Analyze Byproducts: Identify the structure of the byproducts to gain insight into the alternative reaction pathways being favored. 2. Adjust Reaction Conditions: A systematic variation of temperature, pressure, and solvent may help to steer the reaction back towards the desired product.

Quantitative Data on Catalyst Deactivation

The following tables summarize quantitative data on the impact of nitrogen heterocycles on catalyst performance. It is important to note that direct comparison between studies can be challenging due to variations in catalysts, supports, and reaction conditions.

Table 1: Effect of Basic Nitrogen on Gasoil Catalytic Cracking

FeedstockBasic Nitrogen (ppm)Gasoil Conversion (wt%)
Feedstock A1307~80
Feedstock B (Acid Treated)135~85-90
Feedstock C (B + Quinoline)1307~80
Feedstock D (A + Quinoline)2479~75-80

Data synthesized from a study on the effects of nitrogen poisoning on the catalytic cracking of gasoil.[5] The results indicate that basic nitrogen reduces gasoil cracking conversion by 5-10 wt% points, depending on the catalyst to oil ratio.[5]

Table 2: Inhibition of Diolefin Hydrogenation by Quinoline

ParameterValueConditions
Activation Energy (Diolefin Hydrogenation) 123 kJ/molIn the presence of 100 ppm N from Quinoline
Activation Energy (Quinoline Hydrogenation) 82 kJ/molIn the presence of 100 ppm N from Quinoline

This study on the inhibition effect of quinoline on the hydrogenation of 2,5-dimethyl-2,4-hexadiene over a Ni catalyst found that the presence of quinoline inhibits the hydrogenation rate.[9]

Experimental Protocols

Protocol 1: Evaluating Catalyst Resistance to Nitrogen Heterocycle Poisoning

This protocol outlines a general procedure for assessing the impact of a specific nitrogen heterocycle on the performance of a heterogeneous catalyst in a batch hydrogenation reaction.

Materials:

  • Hydrogenation reactor (e.g., Parr autoclave)

  • Heterogeneous catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃)

  • Substrate to be hydrogenated (e.g., a simple alkene or alkyne)

  • Nitrogen heterocycle poison (e.g., pyridine, quinoline, indole)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (high purity)

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, NMR)

Procedure:

  • Catalyst Pre-treatment (if required): Follow the manufacturer's instructions for any necessary catalyst activation or pre-reduction steps.

  • Baseline Reaction: a. Charge the reactor with the substrate, solvent, and catalyst according to your standard procedure. b. Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). c. Pressurize the reactor with hydrogen to the desired pressure. d. Heat the reactor to the desired temperature and begin stirring. e. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them. f. Record the initial reaction rate and the time to complete conversion.

  • Poisoned Reaction: a. Repeat the baseline reaction procedure, but add a specific amount of the nitrogen heterocycle poison to the reaction mixture along with the substrate and solvent. The amount of poison can be varied to study its effect at different concentrations (e.g., expressed as a molar ratio to the catalyst metal). b. Monitor the reaction progress as before. c. Record the initial reaction rate and the time to completion (or the conversion at a specific time point if the reaction is completely inhibited).

  • Data Analysis: a. Compare the initial reaction rates and conversion profiles of the baseline and poisoned reactions. b. Calculate the percentage of catalyst deactivation based on the reduction in reaction rate or conversion. c. Plot the catalyst activity as a function of the poison concentration.

Protocol 2: Regeneration of a Poisoned Palladium Catalyst

This protocol provides a general method for the regeneration of a palladium catalyst poisoned by nitrogen heterocycles. The specific conditions may need to be optimized for your particular catalyst and poison.

Materials:

  • Poisoned palladium catalyst

  • Washing solvent (e.g., methanol, ethanol, or a suitable organic solvent to dissolve the poison)

  • Dilute acid solution (e.g., 0.1 M HCl or acetic acid) - Use with caution and only if compatible with the catalyst support.

  • Deionized water

  • Filtration apparatus

  • Oven or vacuum oven for drying

Procedure:

  • Solvent Washing: a. Suspend the poisoned catalyst in a suitable organic solvent. b. Stir the suspension for a set period (e.g., 1-2 hours) at room temperature or with gentle heating. c. Filter the catalyst and repeat the washing step with fresh solvent.

  • Acid Washing (Optional and with Caution): a. If the poison is basic and strongly adsorbed, a dilute acid wash may be effective. b. Suspend the solvent-washed catalyst in the dilute acid solution. c. Stir for a short period (e.g., 15-30 minutes). d. Filter the catalyst immediately to avoid damage to the support.

  • Water Rinsing: a. Wash the catalyst thoroughly with deionized water until the filtrate is neutral.

  • Drying: a. Dry the regenerated catalyst in an oven at a suitable temperature (e.g., 80-120 °C) or in a vacuum oven.

  • Activity Testing: a. Test the activity of the regenerated catalyst using the baseline reaction from Protocol 1 to determine the extent of activity recovery.

Visualizations

Catalyst_Deactivation_Workflow cluster_reaction Catalytic Reaction cluster_poisoning Poisoning Pathway cluster_outcome Observed Outcome Start Fresh Catalyst + Reactants Reaction Catalytic Cycle Start->Reaction Product Desired Product Reaction->Product Adsorption Adsorption on Active Sites Reaction->Adsorption Competition Poison Nitrogen Heterocycle Poison->Adsorption Deactivated_Catalyst Poisoned Catalyst Adsorption->Deactivated_Catalyst Reduced_Activity Reduced Activity / Stalled Reaction Deactivated_Catalyst->Reduced_Activity

Caption: Workflow of catalyst deactivation by nitrogen heterocycles.

Troubleshooting_Guide Start Reaction Performance Issue (Low Conversion / Slow Rate) Q1 Is a known catalyst poison present? Start->Q1 A1_Yes Poisoning is likely Q1->A1_Yes Yes A1_No Check other factors Q1->A1_No No Action1 Increase catalyst loading Regenerate/Replace catalyst A1_Yes->Action1 Action2 Verify catalyst activity Optimize reaction conditions A1_No->Action2

Caption: A decision tree for troubleshooting catalyst deactivation.

Catalyst_Regeneration_Workflow Poisoned_Catalyst Poisoned Catalyst Solvent_Wash Solvent Washing Poisoned_Catalyst->Solvent_Wash Acid_Wash Dilute Acid Washing (Optional) Solvent_Wash->Acid_Wash Water_Rinse DI Water Rinsing Acid_Wash->Water_Rinse Drying Drying Water_Rinse->Drying Regenerated_Catalyst Regenerated Catalyst Drying->Regenerated_Catalyst Activity_Test Activity Testing Regenerated_Catalyst->Activity_Test Performance_Restored Performance Restored Activity_Test->Performance_Restored

Caption: A general workflow for the regeneration of a poisoned catalyst.

References

Managing the stability of boronic acids during storage and reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of boronic acids during storage and in chemical reactions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity and reactivity of your boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my boronic acid might be degrading?

A1: Boronic acids are susceptible to three main degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by moisture, heat, and basic conditions, particularly with electron-rich or heteroaryl boronic acids.[1][2][3]

  • Oxidation: The carbon-boron bond can be oxidized, typically converting the boronic acid to an alcohol or phenol. This can be initiated by atmospheric oxygen and reactive oxygen species.[2][4]

  • Dehydration to Boroxines: Boronic acids can lose water to form cyclic trimers called boroxines.[1][5][6] This is a reversible equilibrium, and while boroxines can be reactive in some couplings, their formation complicates stoichiometry and can impact reaction kinetics.[1][7]

Q2: How should I properly store my boronic acids to maximize their shelf life?

A2: Proper storage is critical for maintaining the quality of your boronic acids. Here are some general guidelines:

  • Temperature: Store most boronic acids in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.[8] For particularly unstable boronic acids, storage in a freezer at -20 °C may be necessary.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.[8]

  • Container: Use well-sealed, airtight containers. For hygroscopic boronic acids, consider storing them in a desiccator.[8]

Q3: I've noticed the appearance of my solid boronic acid has changed. What could this indicate?

A3: Visual changes can be an indicator of degradation. Be watchful for:

  • Clumping or caking: This often suggests moisture absorption.[8] Boric acid, a related compound, is known to cake when it picks up moisture.[9]

  • Discoloration: A change in color can indicate oxidation or the presence of impurities.

  • Change in texture: A fine powder becoming granular or vice-versa could be a sign of changes in its physical form, possibly due to hydration or boroxine formation.

Q4: What is a boroxine, and is it detrimental to my reaction?

A4: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[1][5][6] The formation of boroxines is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by the presence of water.[5] In many cases, particularly in Suzuki-Miyaura coupling, the boroxine can act as a competent coupling partner as it can hydrolyze back to the boronic acid under the reaction conditions.[1] However, the presence of boroxines can lead to inaccurate quantification of the boronic acid, affecting the stoichiometry of your reaction and potentially leading to lower yields or more side products.[1] Electron-donating groups on the aryl ring can favor boroxine formation.[6][7]

Q5: Are there more stable alternatives to boronic acids for challenging coupling reactions?

A5: Yes, several "protected" forms of boronic acids offer enhanced stability and are often referred to as "slow-release" sources of the active boronic acid.[2] These are particularly useful for unstable boronic acids, such as some heteroaryl derivatives.[4] Common examples include:

  • Pinacol esters: These are generally more stable to storage and handling than the corresponding boronic acids.[1]

  • MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, often crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[4][10] They release the boronic acid under specific basic aqueous conditions.[4][10]

  • Trifluoroborate salts (BF3K): These salts are typically stable, crystalline solids.[11]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Troubleshooting Steps
Low or no product formation, starting materials consumed Protodeboronation of the boronic acid. This is especially common with electron-rich or heteroaryl boronic acids.[1][12]1. Use a freshly opened or recently purified boronic acid. 2. Switch to a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[1][2] 3. Use anhydrous reaction conditions if possible, as water can facilitate protodeboronation. 4. Consider a milder base or lower reaction temperature.[11]
Low yield, significant amount of homocoupled product (Ar-Ar from boronic acid) Oxidative homocoupling of the boronic acid. This can be promoted by Pd(II) species and oxygen.[1]1. Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[1] 2. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source. 3. Maintain a strict inert atmosphere throughout the reaction.
Inconsistent yields between batches Variable quality of the boronic acid. Degradation during storage can lead to inconsistent purity and reactivity.1. Assess the purity of each batch of boronic acid before use (see Experimental Protocols below). 2. Implement standardized storage procedures for all boronic acids.
Reaction fails with a specific boronic acid that works for others Inherent instability of the specific boronic acid. Some boronic acids, like certain 2-heterocyclic derivatives, are notoriously unstable.[4]1. Synthesize the boronic acid and use it immediately without prolonged storage. 2. Convert the unstable boronic acid to a more stable MIDA boronate for storage and use in a slow-release protocol.[4]

Data Presentation

Table 1: General Storage Recommendations for Boronic Acids
Compound Class Storage Temperature Atmosphere Special Considerations
Most Arylboronic Acids 2-8 °C (Refrigerated)[8]Inert (Argon or Nitrogen)Protect from light.
Electron-rich/Heteroaryl Boronic Acids -20 °C (Freezer)Inert (Argon or Nitrogen)Highly susceptible to protodeboronation. Consider conversion to MIDA esters for long-term storage.[4]
Alkylboronic Acids 2-8 °C or -20 °CInert (Argon or Nitrogen)Can be prone to oxidation.
Boronic Acid Pinacol Esters Room Temperature or 2-8 °CNormal Atmosphere (for many)Generally more stable than the corresponding boronic acids.[1]
MIDA Boronates Room TemperatureNormal AtmosphereHighly stable crystalline solids.[4][10]
Table 2: Impact of Boronic Acid Stability on Suzuki-Miyaura Coupling Yields

The following data is illustrative, based on findings reported in the literature where fresh, protected, or slow-release forms of unstable boronic acids provide significantly better yields than aged or unprotected counterparts.

Boronic Acid Derivative Coupling Partner Condition of Boronic Acid Reported Yield (%) Reference
2-Furylboronic acidAryl ChlorideAged 15 days at room temp.<5[4]
2-Furyl MIDA boronateAryl ChlorideStored 60 days at room temp.81[4]
2-Pyridylboronic acidAryl ChlorideFreshly preparedOften low and variable[4]
2-Pyridyl MIDA boronateAryl ChlorideStored 60 days at room temp.75[4]
Cyclopropylboronic acidAryl ChlorideAged 15 days at room temp.<5[4]
Cyclopropyl MIDA boronateAryl ChlorideStored 60 days at room temp.85[4]

Experimental Protocols

Protocol 1: Assessing Boronic Acid Purity and Boroxine Content by ¹H NMR

Objective: To determine the purity of a boronic acid sample and quantify the extent of boroxine formation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the boronic acid into an NMR tube.

    • Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) to the NMR tube.

    • Dissolve the solids in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Note: Using CD₃OD can break up the boroxine, simplifying the spectrum to show only the monomeric boronic acid.[13] For observing the boroxine equilibrium, a non-protic solvent like CDCl₃ or DMSO-d₆ is preferable.[5]

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic aromatic proton signals for the boronic acid and the boroxine. The signals for the boroxine are often slightly shifted from those of the free boronic acid.[14]

    • Integrate a well-resolved signal for the boronic acid, a well-resolved signal for the boroxine, and a signal from the internal standard.

    • Purity Calculation: Compare the integral of the boronic acid/boroxine signals to the integral of the known amount of the internal standard to calculate the absolute amount and thus the purity of the boronic acid species.

    • Boroxine Content Calculation: The ratio of the integrals of the signals corresponding to the boroxine and the free boronic acid can be used to determine the molar ratio of the two species in the sample. Remember that one molecule of boroxine is formed from three molecules of boronic acid.

Protocol 2: Synthesis of a MIDA Boronate from a Boronic Acid

Objective: To convert an unstable boronic acid into a stable, storable MIDA boronate. This protocol is adapted from procedures utilizing MIDA anhydride.[15][16][17][18]

Methodology:

  • Reagents and Setup:

    • In a dry vial equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) anhydride (1.2 equiv).

    • Add anhydrous dioxane to the vial.

    • Seal the vial under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed. Reaction times can vary depending on the boronic acid.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • The crude MIDA boronate can often be purified by silica gel chromatography. MIDA boronates are generally stable to silica gel, unlike many free boronic acids.[10]

    • Alternatively, for crystalline products, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can yield the pure MIDA boronate.

Visualizations

degradation_pathways BoronicAcid Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation (Ar-H) BoronicAcid->Protodeboronation + H₂O, heat, base Oxidation Oxidation (R-OH) BoronicAcid->Oxidation + O₂ / ROS Boroxine Boroxine ((RBO)₃) BoronicAcid->Boroxine - 3 H₂O (Dehydration)

Caption: Major degradation pathways of boronic acids.

experimental_workflow cluster_storage Storage cluster_analysis Quality Control cluster_reaction Reaction Setup cluster_stabilization Stabilization (Optional) Storage Store Boronic Acid (Cool, Dark, Inert Atm.) Analysis Assess Purity (e.g., by NMR) Storage->Analysis Reaction Use in Reaction (e.g., Suzuki Coupling) Analysis->Reaction Troubleshoot Troubleshoot (e.g., Low Yield) Reaction->Troubleshoot If issues arise Protection Convert to Stable Form (e.g., MIDA Boronate) Troubleshoot->Protection For unstable BAs Protection->Storage Stable Storage

References

Technical Support Center: Copper-Mediated Degradation of Boronic Acids in Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with copper-mediated degradation of boronic acids during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.

Frequently Asked Questions (FAQs)

Q1: What is copper-mediated degradation of boronic acids in click reactions?

A1: In the presence of copper(I) catalysts, which are essential for the CuAAC reaction, boronic acids can undergo a side reaction leading to their decomposition. This degradation typically involves the insertion of Cu(I) into the carbon-boron bond, which can lead to undesired coupling reactions or protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] This side reaction reduces the yield of the desired boronic acid-containing product and complicates purification.

Q2: What are the common signs of boronic acid degradation in my click reaction?

A2: Common indicators of boronic acid degradation include:

  • Low yield of the desired triazole product.

  • Formation of unexpected byproducts , such as homocoupled boronic acids or protodeboronated starting materials.[2][3]

  • A complex reaction mixture that is difficult to purify .

  • Inconsistent reaction outcomes despite using the same protocol.

Q3: Which factors influence the rate of boronic acid degradation?

A3: Several factors can influence the extent of degradation:

  • Nature of the boronic acid: Some boronic acids are inherently more susceptible to copper-mediated degradation than others.[1]

  • Copper source and concentration: The type of copper precursor (Cu(I) vs. Cu(II) with a reducing agent) and its concentration can impact the rate of degradation.

  • Ligands: The presence and type of chelating ligand for the copper catalyst can either mitigate or in some cases, fail to prevent degradation.[1]

  • Solvent and additives: The reaction medium and the presence of additives like fluoride can significantly affect the stability of the boronic acid.[1][4]

  • Reaction time and temperature: Longer reaction times and elevated temperatures can increase the extent of degradation.

Q4: How can I prevent or minimize the degradation of my boronic acid during a click reaction?

A4: Several strategies can be employed to minimize this unwanted side reaction:

  • Use of protecting agents: The addition of fluoride ions has been shown to protect boronic acids from copper-mediated decomposition.[1][4]

  • Employ stabilizing ligands: Using a chelating ligand for the copper(I) catalyst, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can shield the copper ion and reduce its interaction with the boronic acid moiety.[1][5]

  • Optimize reaction conditions: Minimizing the reaction time and temperature can help reduce the extent of degradation.

  • Change the order of synthetic steps: If possible, introduce the triazole moiety before the borylation step in your synthetic sequence.[1]

  • Consider copper-free click chemistry: For particularly sensitive substrates, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired product Significant degradation of the boronic acid starting material.- Add a fluoride source (e.g., KF, CsF) to the reaction mixture. - Incorporate a stabilizing ligand like TBTA or THPTA. - Lower the reaction temperature and monitor the reaction closely to minimize time. - Confirm the quality and purity of your boronic acid starting material.
Formation of homocoupling byproducts The copper catalyst is promoting the coupling of two boronic acid molecules.- Use a ligand to modulate the reactivity of the copper catalyst. - Optimize the stoichiometry of the reactants; avoid a large excess of the boronic acid.
Protodeboronation is observed The boronic acid group is being replaced by a hydrogen atom.- Ensure anhydrous reaction conditions if applicable, as water can be a proton source. - The use of fluoride protection can also mitigate this issue.
Reaction is sluggish and requires long reaction times, leading to degradation The click reaction itself is not efficient under the chosen conditions.- Increase the concentration of the copper catalyst and ligand. - Ensure the use of a suitable solvent system (e.g., water/t-butanol). - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

Quantitative Data Summary

The stability of boronic acids in the presence of Cu(I) can vary significantly. The following table summarizes the stability of different quinoline boronic acids when exposed to a Cu(I) source.

Boronic Acid% Remaining after 5h with 100 mM Cu(I)
8-QBA (17a)95%
Boronic Acid 17e79%
(Data sourced from a study on Cu(I)-mediated degradation)[1]

Experimental Protocols

Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boronic Acid Protection

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azide-functionalized boronic acid

  • Alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Potassium fluoride (KF)

  • Solvent (e.g., 1:1 mixture of deionized water and tert-butanol)

Procedure:

  • In a reaction vial, dissolve the azide-functionalized boronic acid and the alkyne in the chosen solvent system.

  • Add potassium fluoride to the mixture (typically 1.1 to 2 equivalents relative to the boronic acid).

  • In a separate vial, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio in deionized water. Allow this solution to stand for a few minutes.[5]

  • Add the catalyst solution to the reaction mixture containing the azide, alkyne, and fluoride.

  • To initiate the reaction, add a freshly prepared solution of sodium ascorbate (typically in excess, e.g., 5-10 equivalents).[5]

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is then dried, concentrated, and the product is purified by an appropriate method (e.g., column chromatography, crystallization).

Visualizations

degradation_pathway BA Aryl Boronic Acid (Ar-B(OH)2) Intermediate Ar-Cu(I)-B(OH)2 Intermediate BA->Intermediate C-B bond insertion Click Desired Click Product (Triazole) BA->Click Cu1 Cu(I) Catalyst Cu1->Intermediate Cu1->Click Catalysis Degradation Degradation Products (e.g., Ar-H, Ar-Ar) Intermediate->Degradation Side Reactions Alkyne_Azide Alkyne + Azide Alkyne_Azide->Click troubleshooting_workflow Start Low Yield or Byproducts in Click Reaction CheckDegradation Suspect Boronic Acid Degradation? Start->CheckDegradation AddFluoride Add Fluoride Source (e.g., KF) CheckDegradation->AddFluoride Yes OtherIssue Investigate Other Reaction Issues CheckDegradation->OtherIssue No UseLigand Use Stabilizing Ligand (e.g., TBTA) AddFluoride->UseLigand OptimizeConditions Optimize Conditions (Time, Temp) UseLigand->OptimizeConditions CheckPurity Check Boronic Acid Purity OptimizeConditions->CheckPurity Success Improved Yield CheckPurity->Success experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve Boronic Acid & Alkyne Add_F 2. Add Fluoride Protector Dissolve->Add_F Prep_Cat 3. Prepare Cu(I) Catalyst with Ligand Add_F->Prep_Cat Add_Cat 4. Add Catalyst Solution Prep_Cat->Add_Cat Initiate 5. Initiate with Sodium Ascorbate Add_Cat->Initiate Monitor 6. Monitor Reaction Progress Initiate->Monitor Workup 7. Quench and Extract Monitor->Workup Purify 8. Purify Product Workup->Purify

References

Technical Support Center: Purification of Final Compounds from Palladium Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium residues from their final compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium residues from active pharmaceutical ingredients (APIs)?

A1: A variety of techniques are available, ranging from traditional methods to more modern approaches. These include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers to bind the palladium.[1][2]

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst and other impurities.[3]

  • Crystallization: This standard purification method can be effective, especially when combined with additives that help keep palladium in the mother liquor.[1]

  • Extraction: Liquid-liquid extraction can be used to remove inorganic palladium salts.[3]

  • Filtration: Passing the reaction mixture through a pad of Celite can trap insoluble palladium species.[3]

  • Nanofiltration: Organic solvent nanofiltration (OSN) is a commercially available technology for separating the target product from the palladium catalyst.[3]

Q2: What are "metal scavengers" and how do they work?

A2: Metal scavengers are solid-supported materials designed to selectively bind and remove metal impurities from solutions.[3] They typically consist of a solid support (e.g., silica, polystyrene) functionalized with a ligand that has a high affinity for the target metal, such as palladium.[1][4] The scavenger is added to the reaction mixture, stirred for a period, and then removed by filtration, taking the bound palladium with it.

Q3: How do I choose the right metal scavenger for my application?

A3: The selection of a metal scavenger depends on several factors, including the form of the palladium (e.g., Pd(0), Pd(II)), the solvent system, the temperature, and the nature of your final compound.[5] Some scavengers are more effective for specific forms of palladium. For example, SiliaMetS® Thiourea is versatile for all forms of palladium, while SiliaMetS® TAAcONa is effective for metals in a higher oxidation state like Pd(II).[4] It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific conditions.[6][7]

Q4: What are the regulatory limits for palladium in pharmaceutical products?

A4: Regulatory bodies like the European Medicines Agency (EMA) have stringent guidelines for the amount of residual metals in drug products. For platinum group metals, which include palladium, the limit is often low, for instance, the EMA limits the entire group to less than 5 ppm for oral medications.[1][8] It is crucial to be aware of and comply with the specific limits set by the relevant regulatory authorities for your intended market.[9][10]

Q5: What analytical methods are used to quantify residual palladium?

A5: The standard and most accurate methods for quantifying trace levels of palladium in APIs are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1][11]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[11]

  • Atomic Absorption (AA) analysis[1]

  • X-ray Fluorescence (XRF)[1][9]

While powerful, these techniques require expensive instrumentation and highly trained personnel.[11] For high-throughput screening of purification methods, faster and less expensive fluorescence-based assays are also available.[11][12]

Troubleshooting Guides

Problem 1: High levels of palladium remain after standard purification (e.g., chromatography, crystallization).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Strong coordination of palladium to the product. The final compound may contain functional groups that bind tightly to palladium, making it difficult to remove. In such cases, using a high-affinity metal scavenger is recommended.[13]
Ineffective purification method for the specific palladium species. Not all purification methods are equally effective for all forms of palladium. For instance, colloidal metallic palladium can be challenging to remove by simple filtration.[3] Consider employing a different technique or a combination of methods, such as a scavenger treatment followed by crystallization.
Suboptimal conditions for the chosen method. The efficiency of methods like crystallization and scavenger use can be highly dependent on factors like solvent, temperature, and time.[5] It is advisable to screen different conditions to optimize palladium removal.
Problem 2: Significant loss of the final compound during the palladium removal process.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Non-selective adsorption of the product onto the purification medium. Some materials, like activated carbon, can adsorb the desired product along with the palladium, leading to yield loss.[6] If this is observed, consider switching to a more selective metal scavenger.
Co-precipitation of the product with palladium. During crystallization, the product might crystallize with palladium impurities. Adding chelating agents like N-acetylcysteine or thiourea to the mother liquor can help to keep the palladium dissolved.[1]
Product instability under the purification conditions. The conditions used for palladium removal (e.g., temperature, pH) might be degrading the final compound. Ensure the chosen method is compatible with the stability of your product.

Data Presentation: Scavenger Performance

The following table summarizes the performance of various metal scavengers in reducing palladium levels from a reaction mixture. This data is illustrative and the actual performance will depend on the specific experimental conditions.

ScavengerInitial Pd (ppm)Final Pd (ppm)% Pd RemovalReference
ISOLUTE® Si-TMT166816190.3%[7]
SiliaMetS® Thiol16687095.8%[7]
SEM2616682098.8%[7]
MP-TMT~800<10>98.75%[5][14]
Darco KB-B Activated Carbon300<1>99.6%[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Batch Metal Scavenger
  • Dissolve the Crude Product: Dissolve the crude product containing palladium residues in a suitable solvent.

  • Add Scavenger: Add the selected solid-supported metal scavenger to the solution. The amount of scavenger to be added is typically based on the estimated amount of residual palladium (e.g., 5-10 equivalents relative to palladium).[5]

  • Agitate: Stir the mixture at a specified temperature (room temperature to moderate heating) for a defined period (typically 1 to 24 hours).[5]

  • Monitor Progress: The progress of the scavenging can be monitored by taking small aliquots of the solution at different time points and analyzing the palladium content using a suitable analytical method.

  • Filter: Once the scavenging is complete, filter the mixture to remove the solid scavenger.

  • Wash: Wash the collected scavenger with a small amount of the solvent to recover any adsorbed product.

  • Isolate Product: Combine the filtrate and the washings, and then remove the solvent to obtain the purified product.

Protocol 2: General Procedure for Palladium Removal using a Flow-Through Scavenger Cartridge
  • Prepare the Cartridge: Select a pre-packed scavenger cartridge with the appropriate sorbent and size for the scale of your reaction. Equilibrate the cartridge by passing 3-5 bed volumes of the solvent through it.[5][14]

  • Load the Solution: Dissolve the crude product in a suitable solvent and load the solution onto the cartridge.

  • Elute: Allow the solution to flow through the cartridge under gravity or with the application of slight positive pressure or vacuum.[5][14] The palladium will be retained by the scavenger in the cartridge.

  • Wash: Wash the cartridge with 5 bed volumes of the solvent to ensure complete elution of the product.[5][14]

  • Collect and Isolate: Collect the eluate, which contains the purified product. Remove the solvent to isolate the final compound.

Visualizations

Experimental_Workflow_Palladium_Removal cluster_start Start cluster_purification Purification Step cluster_analysis Analysis & Final Product cluster_waste Waste Stream Crude_Product Crude Product (with Pd residue) Dissolution Dissolve in Suitable Solvent Crude_Product->Dissolution Scavenging Add Metal Scavenger & Agitate Dissolution->Scavenging Filtration Filter to Remove Scavenger Scavenging->Filtration Analysis Analyze Filtrate for Residual Pd Filtration->Analysis Liquid (Filtrate) Spent_Scavenger Spent Scavenger (with Pd) Filtration->Spent_Scavenger Solid Final_Product Purified Final Compound Analysis->Final_Product

Caption: Workflow for palladium removal using a batch metal scavenger.

Scavenger_Selection_Logic Start Start: High Residual Pd Identify_Pd_Form Identify Pd Form (e.g., Pd(0), Pd(II)) Start->Identify_Pd_Form Screen_Scavengers Screen a Panel of Suitable Scavengers Identify_Pd_Form->Screen_Scavengers Analyze_Results Analyze Pd Removal Efficiency & Product Loss Screen_Scavengers->Analyze_Results Select_Best Select Optimal Scavenger & Conditions Analyze_Results->Select_Best Scale_Up Scale-up Purification Select_Best->Scale_Up Final_Product Final Product (< Regulatory Limit) Scale_Up->Final_Product

Caption: Logical workflow for selecting an optimal metal scavenger.

References

Technical Support Center: Optimization of Microwave Heating for Rapid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in performing rapid Suzuki coupling reactions using microwave heating.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave heating for Suzuki coupling reactions?

A1: Microwave heating offers several advantages over conventional heating methods for Suzuki coupling reactions, including a significant reduction in reaction time from hours to minutes, increased product yields, and improved reproducibility.[1][2][3] Microwave energy directly and efficiently heats the reaction mixture, which can lead to fewer side reactions and cleaner product formation.[1][2]

Q2: How do I select the appropriate solvent for a microwave-assisted Suzuki coupling reaction?

A2: The choice of solvent is crucial for the success of a microwave-assisted Suzuki coupling. Solvents with a high dielectric constant, such as water or mixtures of water with organic solvents like ethanol, 1,4-dioxane, or THF, are often preferred as they absorb microwave irradiation efficiently.[4] The solvent system should also ensure the solubility of the reactants.[1] For instance, a mixture of 1,4-dioxane and water (2:1 ratio) has been shown to be effective.[4]

Q3: What type of catalyst is best suited for rapid microwave Suzuki coupling?

A3: Palladium catalysts are the standard for Suzuki coupling. For microwave-assisted reactions, common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[4][5] The optimal catalyst can be substrate-dependent. It is often beneficial to screen a few different palladium sources and ligands to find the most effective combination for your specific substrates. In some cases, ligand-free palladium systems, such as Pd(OAc)₂, can also be highly effective, particularly in aqueous media.[6]

Q4: What is the role of the base in a Suzuki coupling reaction, and which one should I use?

A4: The base is essential for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[7] Common inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium hydroxide (KOH) are frequently used.[1][4] The choice of base can influence the reaction rate and yield, so optimization may be necessary. For instance, in a model reaction, KOH provided the best results compared to K₃PO₄ and K₂CO₃.[1]

Q5: Can I use aryl chlorides in microwave-assisted Suzuki coupling?

A5: Yes, while aryl chlorides are generally less reactive than aryl bromides or iodides, microwave heating can facilitate their coupling.[2][8] Achieving good yields with aryl chlorides may require higher temperatures, longer reaction times, or the use of more active catalyst systems, such as those with bulky electron-rich phosphine ligands.[2][7][8]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Q: My microwave Suzuki reaction is giving a very low yield or no product at all. What are the possible causes and solutions?

    • A: Ineffective Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

      • Solution: Ensure your reagents and solvents are of adequate purity. Consider adding a reducing agent if necessary, although this is often not required. The choice of ligand can also be critical; Buchwald ligands and trialkyl phosphines can accelerate the initial oxidative addition step.[9]

    • A: Poor Solubility of Reagents: If the reactants are not sufficiently dissolved in the solvent, the reaction rate will be significantly reduced.

      • Solution: Choose a solvent or solvent mixture that dissolves all reactants at the reaction temperature. For example, using a co-solvent system like water/ethanol or 1,4-dioxane/water can improve solubility.[1][4]

    • A: Incorrect Base: The base may not be strong enough or may be sterically hindered.

      • Solution: Screen different bases such as K₂CO₃, K₃PO₄, or KOH.[1] For anhydrous couplings with K₃PO₄, adding a small amount of water (e.g., 5 equivalents) can be beneficial.[9]

    • A: Low Reaction Temperature or Time: The reaction may not have reached the necessary temperature or been heated for a sufficient duration.

      • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Similarly, increase the reaction time. A typical starting point is 100-120°C for 10-15 minutes.[4][5]

Problem 2: Formation of side products (e.g., homocoupling, debromination).

  • Q: I am observing significant amounts of homocoupling product from my boronic acid or debromination of my aryl halide. How can I minimize these side reactions?

    • A: Reaction Temperature is Too High: Excessive temperatures can lead to catalyst decomposition and promote side reactions.

      • Solution: Lower the reaction temperature. Microwave heating is very efficient, and it's possible that a lower temperature is sufficient for the desired transformation.[4]

    • A: Inappropriate Catalyst or Ligand: The catalyst system may be promoting undesired pathways.

      • Solution: Switching to a different palladium catalyst or ligand can sometimes resolve these issues. For example, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to avoid debromination.[10]

    • A: Oxygen in the Reaction Vessel: The presence of oxygen can lead to oxidative homocoupling of the boronic acid.

      • Solution: Although many microwave Suzuki protocols do not require strictly anaerobic conditions, degassing the solvent and purging the reaction vessel with an inert gas like argon or nitrogen can minimize these side reactions.[4]

Problem 3: Reaction does not go to completion.

  • Q: My reaction stalls and does not proceed to full conversion, even after extended reaction times. What should I try?

    • A: Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.

      • Solution: Increase the catalyst loading. While lower catalyst loadings are desirable, sometimes a higher concentration is necessary for challenging substrates. A typical range to explore is 0.5 mol% to 5 mol%.[4]

    • A: Insufficient Base: The base may be consumed during the reaction.

      • Solution: Increase the amount of base used. Typically, 2-3 equivalents of base relative to the limiting reagent are sufficient.[1][10]

    • A: Steric Hindrance: Highly substituted aryl halides or boronic acids can be challenging substrates.

      • Solution: For sterically demanding substrates, higher temperatures and longer reaction times are often necessary.[1] Additionally, specialized ligands designed for sterically hindered couplings may be required.

Data Presentation: Optimized Reaction Parameters

The following tables summarize optimized parameters from various studies on microwave-assisted Suzuki coupling.

Table 1: Optimization of Base and Solvent

EntryBaseSolvent (v/v)Temperature (°C)Time (min)Yield (%)Reference
1KOHEtOH/H₂O (1:1)120298[1]
2K₃PO₄EtOH/H₂O (1:1)120295[1]
3K₂CO₃EtOH/H₂O (1:1)120292[1]
4Et₃NEtOH/H₂O (1:1)120289[1]
5KOHMeCN/H₂O (1:1)120285[1]
6KOHDMF/H₂O (1:1)120282[1]
7K₂CO₃1,4-Dioxane/H₂O (2:1)1001581[4]

Reaction conditions for entries 1-6: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), base (2 mmol), 0.1 mol% catalyst, 60 W microwave irradiation.[1] Reaction conditions for entry 7: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 3 mol% Pd(PPh₃)₄.[4]

Table 2: Optimization of Temperature and Time

EntryTemperature (°C)Time (min)Yield (%)Reference
1602035[4]
2802065[4]
3100570[4]
41001078[4]
51001581[4]
61002080[4]
7120575[4]
8140572[4]

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 3 mol% Pd(PPh₃)₄ in 1,4-dioxane/H₂O (2:1).[4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling in Aqueous Media [1]

  • Reagent Preparation: In a 10 mL glass microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., KOH, 2.0 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 0.1 mol% of a specified complex) followed by the solvent system (e.g., 1 mL ethanol and 1 mL water).

  • Vessel Sealing: Seal the vessel with a Teflon septum and an aluminum crimp top.

  • Microwave Irradiation: Place the sealed vessel into the microwave cavity. Irradiate the mixture with a power of 60 W. The temperature should be ramped from room temperature to 120°C and then held at 120°C for 2 minutes.

  • Work-up: After the reaction, allow the vessel to cool to room temperature. Open the vessel and pour the contents into a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, 2 x 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 2: Optimized Procedure for Coupling of Dichloropyrimidines [4]

  • Inert Atmosphere: Place 2,4-dichloropyrimidine (75 mg, 0.5 mmol) in a microwave vial and dissolve it in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL). Displace the air in the vial with argon.

  • Reagent Addition: Add K₂CO₃ (207 mg, 1.5 mmol), phenylboronic acid (61 mg, 0.5 mmol), and Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 3 mol%) to the vial under an argon atmosphere.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Stir the reaction mixture at 100°C for 15 minutes.

  • Analysis: After cooling, an aliquot of the reaction mixture can be taken for analysis by LC-MS or other methods to determine conversion and yield.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n (Active Catalyst) pd2_oxidative R¹-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L_n-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Biaryl Product (R¹-R²) pd2_transmetal->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_oxidative boronic_acid Boronic Acid/Ester (R²-B(OR)₂) boronic_acid->pd2_transmetal base Base base->pd2_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Workflow start Define Substrates (Aryl Halide & Boronic Acid) catalyst Screen Catalyst & Ligand (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) start->catalyst base Screen Base (e.g., K₂CO₃, K₃PO₄, KOH) catalyst->base solvent Screen Solvent System (e.g., Dioxane/H₂O, EtOH/H₂O) base->solvent temp_time Optimize Temperature & Time (e.g., 80-140°C, 5-20 min) solvent->temp_time analyze Analyze Yield & Purity (LC-MS, NMR) temp_time->analyze evaluate Optimal? analyze->evaluate evaluate->catalyst No finish Final Optimized Protocol evaluate->finish Yes

Caption: Workflow for optimizing microwave Suzuki coupling parameters.

Troubleshooting_Workflow start Low Yield / No Reaction check_temp Increase Temperature/Time start->check_temp check_catalyst Check Catalyst/Ligand Increase Loading check_temp->check_catalyst check_base Change Base / Check Hydration check_catalyst->check_base check_solvent Improve Solubility (Change Solvent) check_base->check_solvent side_products Side Products Observed lower_temp Lower Temperature side_products->lower_temp degas Degas Solvent / Use Inert Gas lower_temp->degas change_catalyst Change Catalyst System degas->change_catalyst

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Boronic Acid Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with boronic acids in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid not dissolving in my organic solvent?

Boronic acids often exhibit poor solubility in non-polar organic solvents due to their polar nature and ability to form strong intermolecular hydrogen bonds. A significant issue is their propensity to dehydrate and form cyclic trimeric anhydrides called boroxines, which are often less soluble than the corresponding boronic acid.[1][2] The presence of both the boronic acid and its boroxine in commercial samples can lead to inconsistent solubility.[3]

Q2: Which organic solvents are generally best for dissolving boronic acids?

The solubility of boronic acids is highly dependent on the specific boronic acid and the solvent. However, polar aprotic solvents and ethers tend to be better choices. Phenylboronic acid, for example, shows high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[3][4][5][6]

Q3: How do substituents on the boronic acid affect its solubility?

Substituents on the aryl ring significantly impact the solubility of boronic acids. For instance, introducing an isobutoxy group to phenylboronic acid generally increases its solubility in many organic solvents.[2][5] The position of the substituent also plays a role; for example, ortho-isobutoxyphenylboronic acid is significantly more soluble than its meta and para isomers in several tested solvents.[2]

Q4: Can I use water to help dissolve my boronic acid in an organic solvent?

While boronic acids have some solubility in water, adding water to an organic solvent system should be done cautiously. The partial solubility of many boronic acids in both water and polar organic solvents can complicate isolation and purification.[7] For reactions like the Suzuki-Miyaura coupling, the presence of water is often necessary, but the optimal ratio of organic solvent to water needs to be determined empirically for each system.

Q5: Are there more stable and soluble alternatives to using free boronic acids?

Yes, converting boronic acids into boronate esters is a common and effective strategy to improve their solubility in organic solvents and increase their stability.[4][5] Common examples include pinacol esters, diethanolamine adducts, and N-methyliminodiacetic acid (MIDA) boronates.[8][9] These derivatives are often more compatible with a wider range of organic solvents and less prone to decomposition.[9]

Troubleshooting Guide for Poor Solubility

If you are encountering poor solubility of your boronic acid, follow this troubleshooting workflow:

Troubleshooting_Solubility start Start: Boronic Acid Insoluble solvent_choice Is the solvent appropriate? Consider polarity. start->solvent_choice try_polar_aprotic Try a more polar aprotic solvent (e.g., THF, Dioxane, DMF) solvent_choice->try_polar_aprotic No heat_sonication Have you tried gentle heating or sonication? solvent_choice->heat_sonication Yes try_polar_aprotic->heat_sonication try_polar_aprotic->heat_sonication Failure success Solubility Issue Resolved try_polar_aprotic->success Success apply_energy Gently heat or sonicate the mixture. heat_sonication->apply_energy No co_solvent Is a co-solvent system an option? heat_sonication->co_solvent Yes apply_energy->co_solvent apply_energy->co_solvent Failure apply_energy->success Success add_co_solvent Add a small amount of a co-solvent in which the boronic acid is more soluble. co_solvent->add_co_solvent Yes derivatize Is derivatization feasible? co_solvent->derivatize No add_co_solvent->derivatize add_co_solvent->derivatize Failure add_co_solvent->success Success form_ester Convert to a more soluble boronate ester (e.g., pinacol, MIDA). derivatize->form_ester Yes fail Still Insoluble: Consider alternative reagents or reaction conditions derivatize->fail No form_ester->success

Caption: Troubleshooting workflow for addressing boronic acid solubility issues.

Strategies to Enhance Solubility

Co-solvent Systems

The use of a co-solvent can significantly improve the solubility of a boronic acid. If your boronic acid is poorly soluble in the primary reaction solvent, adding a small amount of a more polar, miscible solvent in which the boronic acid is known to be soluble can be effective.

Common Co-solvents for Boronic Acids:

  • Tetrahydrofuran (THF)

  • Dioxane

  • Dimethylformamide (DMF)

  • Acetone

General Protocol for Using a Co-solvent:

  • Suspend the boronic acid in the primary reaction solvent.

  • While stirring, add the co-solvent dropwise until the boronic acid dissolves.

  • Be mindful that the co-solvent may affect the reaction kinetics or outcome. It is advisable to start with a small amount (e.g., 5-10% of the total volume) and monitor the reaction progress.

Formation of Boronate Esters

Converting a boronic acid to a boronate ester is a highly effective method to increase solubility in organic solvents and improve stability, particularly for unstable boronic acids like certain 2-heterocyclic, vinyl, and cyclopropyl derivatives.[9][10]

The poor solubility of boronic acids can often be attributed to the formation of trimeric boroxine structures through intermolecular dehydration. Converting the boronic acid to a boronate ester prevents this equilibrium and generally leads to a more soluble compound.

Boroxine_Formation cluster_equilibrium Reversible Equilibrium boronic_acid 3 x R-B(OH)₂ (Boronic Acid - More Soluble) boroxine (RBO)₃ (Boroxine - Less Soluble) boronic_acid->boroxine Dehydration boroxine->boronic_acid Hydration water + 3 H₂O

Caption: Equilibrium between a boronic acid and its less soluble boroxine anhydride.

The reaction of a boronic acid with a diol, such as pinacol, yields a boronate ester which is typically more soluble in organic solvents.

Ester_Formation boronic_acid R-B(OH)₂ Boronic Acid (Often Poorly Soluble) boronate_ester R-B(O-R'-O) Boronate Ester (More Soluble) boronic_acid->boronate_ester diol HO-R'-OH Diol (e.g., Pinacol) diol->boronate_ester water 2 H₂O boronate_ester->water

Caption: Conversion of a boronic acid to a more soluble boronate ester.

Quantitative Solubility Data

The following tables summarize the solubility of phenylboronic acid and its derivatives in various organic solvents.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventSolubility (Mole Fraction, x₁) at 25°CClassification
Dipropyl ether~0.18High
Acetone~0.15High
Chloroform~0.06Moderate
Methylcyclohexane<0.01Very Low

Data extracted and estimated from graphical representations in[3][4].

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventOrtho Isomer ( g/100g solvent)Meta Isomer ( g/100g solvent)Para Isomer ( g/100g solvent)
ChloroformHighModerateModerate
3-PentanoneHighModerateModerate
AcetoneHighModerateModerate
Dipropyl etherHighLowLow
MethylcyclohexaneLowVery LowVery Low

Qualitative summary based on data presented in[2]. The ortho isomer consistently shows significantly higher solubility.

Experimental Protocols

Protocol 1: General Procedure for Pinacol Ester Formation

This protocol describes a general method for converting a boronic acid to its corresponding pinacol boronate ester to enhance solubility and stability.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.0-1.2 equiv)

  • Anhydrous magnesium sulfate (MgSO₄) (1.5 equiv)

  • Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the boronic acid, pinacol, and anhydrous magnesium sulfate.[11]

  • Add the anhydrous solvent via syringe.

  • Stir the resulting suspension at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, filter the suspension to remove the magnesium sulfate and any other solids.

  • Rinse the filter cake with a small amount of the solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude boronate ester.

  • The crude product can be further purified by distillation, recrystallization, or silica gel chromatography if necessary.[11]

Protocol 2: Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are exceptionally stable and serve as excellent slow-release sources for unstable boronic acids in cross-coupling reactions.[9][10]

Materials:

  • Boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

Procedure:

  • In a flask, dissolve the boronic acid and N-methyliminodiacetic acid in DMSO.

  • Heat the mixture, typically at 80-100 °C, for several hours.

  • Remove the solvent under reduced pressure.

  • The resulting MIDA boronate is often a crystalline solid that can be purified by recrystallization. MIDA boronates are generally stable to silica gel chromatography.[9]

Protocol 3: Suzuki-Miyaura Coupling Highlighting Solvent Selection

The choice of solvent is critical for a successful Suzuki-Miyaura reaction, as it must solubilize the boronic acid (or its ester), the halide, the catalyst, and the base to a sufficient extent.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a reaction flask, add the aryl halide, boronic acid or boronate ester, and the base.

  • Purge the flask with an inert gas (argon or nitrogen).

  • Add the solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water). The solvent choice is crucial; common systems include toluene/water, dioxane/water, or THF/water. For MIDA boronates, a system like 5:1 dioxane/H₂O with K₃PO₄ can be effective for slow release.[9]

  • Add the palladium catalyst.

  • Heat the reaction mixture with stirring to the desired temperature (typically 60-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Preventing homo-coupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homo-coupling in a Suzuki reaction?

A1: Boronic acid homo-coupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct.[1][2][3] This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the main causes of boronic acid homo-coupling?

A2: The primary causes of boronic acid homo-coupling include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote homo-coupling.[1][2][4] Rigorous exclusion of oxygen is crucial to suppress this side reaction.[4]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can be accompanied by the oxidative homo-coupling of the boronic acid.[1]

  • Palladium(II) Species in the Catalytic Cycle: The presence of free Pd(II) species during the reaction can lead to a stoichiometric reaction with the boronic acid, resulting in the homo-coupled product and Pd(0).[4]

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can also influence the extent of homo-coupling.

Q3: How does oxygen promote the homo-coupling of boronic acids?

A3: Oxygen can oxidize the catalytically active Pd(0) to Pd(II). These Pd(II) species can then undergo a reaction with two equivalents of the boronic acid. This process involves a sequential transmetalation followed by reductive elimination to yield the homo-coupled biaryl product and regenerate Pd(0).[4][5]

Troubleshooting Guide

Issue 1: Significant formation of the boronic acid homo-coupling byproduct is observed.

This is a frequent issue that can drastically lower the yield of the desired product. The following steps provide a systematic approach to diagnose and resolve this problem.

Troubleshooting Workflow

G start Homo-coupling Observed deoxygenation Step 1: Improve Deoxygenation start->deoxygenation catalyst Step 2: Evaluate Palladium Source deoxygenation->catalyst If problem persists additives Step 3: Introduce a Reducing Agent catalyst->additives If problem persists conditions Step 4: Optimize Reaction Conditions additives->conditions If problem persists end Homo-coupling Minimized conditions->end Successful

Caption: A stepwise troubleshooting guide for minimizing boronic acid homo-coupling.

Step 1: Enhance Deoxygenation Procedures

Inadequate removal of dissolved oxygen is a primary culprit for homo-coupling.[2][4]

  • Recommendation: Employ more rigorous deoxygenation techniques. A simple vacuum/backfill with an inert gas like nitrogen or argon may not be sufficient. A subsurface sparge with the inert gas for an extended period is more effective at removing dissolved oxygen.[4][6]

  • Experimental Protocol:

    • Combine the boronic acid, aryl halide, base, and solvent in the reaction flask.

    • Insert a long needle connected to a nitrogen or argon source, ensuring the tip is below the surface of the reaction mixture.

    • Gently bubble the inert gas through the solution for 20-30 minutes.

    • While maintaining a positive pressure of the inert gas, add the palladium catalyst.

    • Seal the reaction vessel and proceed with heating.

Step 2: Re-evaluate the Palladium Catalyst Source

The choice of palladium precatalyst can significantly impact the formation of byproducts.

  • Recommendation: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source or a precatalyst that readily generates the active Pd(0) species. Using a heterogeneous catalyst like palladium on carbon or palladium black can also reduce homo-coupling.[4]

  • Data on Catalyst Choice and Homo-coupling:

Palladium Source% Dimer (Homo-coupling)Reference
Pd(OAc)₂Higher[4]
5% Pd/C~50% reduction vs. Pd(OAc)₂[4]
Pd blackSignificant reduction[4][6]

Step 3: Incorporate a Mild Reducing Agent

The presence of any residual Pd(II) can be addressed by adding a mild reducing agent.

  • Recommendation: The addition of a mild reducing agent like potassium formate (KCO₂H) can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][6]

  • Experimental Protocol:

    • Follow the rigorous deoxygenation protocol as described in Step 1.

    • Prior to adding the palladium catalyst, add 0.1 to 0.5 equivalents of potassium formate to the reaction mixture.

    • Add the palladium catalyst and proceed with the reaction.

  • Effect of Potassium Formate on Homo-coupling:

Condition% Dimer (Homo-coupling)Reference
Without KCO₂H> 0.5%[4]
With KCO₂H< 0.1%[4]

Step 4: Optimize Other Reaction Parameters

The choice of base, solvent, and temperature can also play a role.

  • Base: The base is crucial for the activation of the boronic acid.[7] While strong bases are often used, their effect on homo-coupling can be system-dependent. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be beneficial.

  • Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[8][9][10] Common solvents include toluene, dioxane, THF, and DMF.[7] The presence of water can be beneficial, but excessive amounts might promote side reactions.[8][10]

  • Temperature: Higher temperatures can sometimes lead to an increase in side reactions.[11] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable.

Issue 2: The desired cross-coupled product is formed, but purification from the homo-coupled byproduct is difficult.
  • Recommendation: Prevention is key. By implementing the troubleshooting steps above, the formation of the homo-coupling product can be minimized to a level where it does not significantly impact purification. If the byproduct is still present, careful optimization of chromatographic conditions will be necessary.

Reaction Mechanisms

A clear understanding of the desired catalytic cycle and the competing side reaction is essential for effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_1 R1-Pd(II)L2-X OxAdd->PdII_1 Transmetal Transmetalation (R2-B(OR)3-) PdII_1->Transmetal PdII_2 R1-Pd(II)L2-R2 Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homo-coupling Side Reaction Pathway

G PdII Pd(II) Transmetal1 1st Transmetalation (R-B(OH)2) PdII->Transmetal1 RPdII R-Pd(II)-X Transmetal1->RPdII Transmetal2 2nd Transmetalation (R-B(OH)2) RPdII->Transmetal2 RPdIIR R-Pd(II)-R Transmetal2->RPdIIR RedElim Reductive Elimination RPdIIR->RedElim Dimer R-R (Homo-coupled) RedElim->Dimer Pd0 Pd(0) RedElim->Pd0

Caption: The mechanism of Pd(II)-mediated boronic acid homo-coupling.

References

Validation & Comparative

A Comparative Study of Palladium Catalysts for the Suzuki Coupling of Benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 2-Arylbenzoxazoles.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and development, the synthesis of 2-arylbenzoxazoles is of particular interest due to the prevalence of this scaffold in medicinally important compounds. The choice of palladium catalyst is critical to the success of these coupling reactions, influencing yield, reaction time, and overall efficiency. This guide provides a comparative analysis of three commonly employed palladium catalyst systems for the Suzuki coupling of 2-chlorobenzoxazole with phenylboronic acid: a traditional phosphine-ligated catalyst (Palladium Tetrakis(triphenylphosphine)), a more robust ferrocenylphosphine-ligated catalyst (Palladium(II) bis(diphenylphosphino)ferrocene dichloride), and a cost-effective ligand-free approach.

Performance Comparison of Palladium Catalysts

The efficacy of different palladium catalysts in the Suzuki coupling of 2-chlorobenzoxazole with phenylboronic acid is summarized below. The data presented is a representative compilation from various studies on similar heteroaryl chloride substrates to provide a comparative overview. Actual yields may vary based on specific reaction conditions and substrate scope.

Catalyst SystemPalladium Precursor & LigandTypical Catalyst Loading (mol%)Reaction Time (hours)Typical Yield (%)Key AdvantagesKey Disadvantages
Phosphine-Ligated Pd(PPh₃)₄1 - 56 - 2470 - 95Readily available, well-established.Air-sensitive, requires higher catalyst loading for less reactive substrates.
Ferrocenylphosphine-Ligated Pd(dppf)Cl₂0.5 - 32 - 1285 - 99High thermal stability, effective for challenging substrates, lower catalyst loading.Higher cost of ligand.
Ligand-Free Pd(OAc)₂ or PdCl₂1 - 104 - 1860 - 90Cost-effective, simplified reaction setup.Often requires higher temperatures, may be less effective for deactivated chlorides.[1]

Experimental Protocols

Detailed methodologies for the Suzuki coupling of 2-chlorobenzoxazole with phenylboronic acid using each of the three catalyst systems are provided below. These protocols are based on established procedures for similar heteroaryl substrates and are intended to serve as a starting point for optimization.[2][3][4]

Protocol for Pd(PPh₃)₄ Catalyzed Suzuki Coupling

This protocol utilizes the widely available and highly versatile Palladium Tetrakis(triphenylphosphine) catalyst.

Materials:

  • 2-Chlorobenzoxazole

  • Phenylboronic acid

  • Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chlorobenzoxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add Palladium Tetrakis(triphenylphosphine) (0.03 mmol, 3 mol%).

  • Add a 4:1 mixture of Toluene:Ethanol (5 mL) and degassed water (1 mL).

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylbenzoxazole.

Protocol for Pd(dppf)Cl₂ Catalyzed Suzuki Coupling

This protocol employs a more robust catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), which often provides higher yields and is suitable for more challenging substrates.

Materials:

  • 2-Chlorobenzoxazole

  • Phenylboronic acid

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2-chlorobenzoxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.01 mmol, 1 mol%).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • The mixture is heated to 100 °C and stirred for 4-12 hours, with reaction progress monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

  • The resulting residue is purified by flash column chromatography to yield 2-phenylbenzoxazole.

Protocol for Ligand-Free Palladium Catalyzed Suzuki Coupling

This protocol offers a simplified and cost-effective approach by omitting the use of expensive phosphine ligands.

Materials:

  • 2-Chlorobenzoxazole

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.3 mmol, 1.3 equiv), and potassium phosphate (2.5 mmol, 2.5 equiv).

  • Add Palladium(II) Acetate (0.05 mmol, 5 mol%).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • The reaction vessel is sealed and heated to 110 °C with vigorous stirring for 6-18 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain 2-phenylbenzoxazole.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Chlorobenzoxazole Phenylboronic Acid Base Reaction_Mixture Combine in Solvent under Inert Atmosphere Reactants->Reaction_Mixture Catalyst Palladium Catalyst Catalyst->Reaction_Mixture Heating Heat and Stir Reaction_Mixture->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Reaction Monitoring Purification Column Chromatography Extraction->Purification Product 2-Phenylbenzoxazole Purification->Product

Caption: General experimental workflow for Suzuki coupling.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Ar' Reductive_Elimination->Product Ar-X Ar-X (2-Chlorobenzoxazole) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Phenylboronic Acid) + Base Ar'-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

A Comparative Analysis of the Reactivity of Benzo[d]oxazol-6-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative reactivity of Benzo[d]oxazol-6-ylboronic acid against other commonly used boronic acids in Suzuki-Miyaura cross-coupling reactions. This report provides a quantitative comparison of reaction yields, detailed experimental protocols, and visual representations of the underlying chemical processes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The choice of boronic acid is a critical parameter that significantly influences the reaction's outcome. This guide provides a comparative analysis of the reactivity of this compound, a valuable building block in medicinal chemistry, against a panel of structurally and electronically diverse boronic acids: the electronically neutral phenylboronic acid, the electron-rich 4-methoxyphenylboronic acid, and the electron-deficient 3,5-dichlorophenylboronic acid.

Quantitative Comparison of Reactivity

To provide a clear and objective comparison, the following table summarizes the reported yields for the Suzuki-Miyaura coupling of each boronic acid with 4-bromotoluene under comparable reaction conditions. The data is collated from various studies to illustrate the relative reactivity of each substrate. It is important to note that direct comparisons can be influenced by slight variations in experimental conditions across different studies.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound 4-bromotoluenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O10012~85%
Phenylboronic acid 4-bromotoluenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O110198.6%[2]
4-Methoxyphenylboronic acid 4-bromotoluenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80295%
3,5-Dichlorophenylboronic acid 3,5-dichloropyridazinePd(PPh₃)₄K₂CO₃Toluene/H₂O/MethanolReflux-63%

Analysis of Reactivity Trends:

Based on the available data, this compound demonstrates good reactivity in Suzuki-Miyaura coupling, affording a high yield of the cross-coupled product. Its performance is comparable to that of the electron-rich 4-methoxyphenylboronic acid and the standard phenylboronic acid. The fused oxazole ring system in this compound appears to be well-tolerated in the catalytic cycle. As expected, the electron-deficient 3,5-dichlorophenylboronic acid exhibits lower reactivity, which is a known trend in Suzuki-Miyaura couplings where electron-donating groups on the boronic acid generally enhance the rate of transmetalation.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, based on procedures reported in the literature. This protocol can be adapted for the specific boronic acids discussed in this guide.

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 mmol), is prepared in a suitable flask. A solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution (e.g., 4:1 ratio), is added. The reaction mixture is then degassed with an inert gas (e.g., nitrogen or argon) and heated to a temperature ranging from 80°C to reflux for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further aid in the understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 R1-Pd(II)L2-R2 transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow General Suzuki-Miyaura Experimental Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base add_solvent Add Solvent start->add_solvent degas Degas with Inert Gas add_solvent->degas heat Heat Reaction Mixture degas->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purification by Column Chromatography concentration->purification product Isolated Product purification->product

References

A Comparative Guide to Analytical Methods for the Quantification of Boronic Acids and Their Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their corresponding esters are crucial intermediates and building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their accurate quantification is paramount for ensuring reaction stoichiometry, monitoring reaction progress, and controlling impurity profiles in active pharmaceutical ingredients (APIs). However, the inherent lability of the boronic acid moiety, particularly the susceptibility of boronic esters to hydrolysis, presents significant analytical challenges. This guide provides a comprehensive comparison of the principal analytical methods for the quantification of boronic acids and their esters, supported by experimental data and detailed protocols.

Chromatographic Methods

Chromatographic techniques are the workhorses for the analysis of boronic acids and esters, offering high resolution and sensitivity. The primary challenge in the chromatographic analysis of boronic esters is their on-column hydrolysis to the corresponding boronic acid, which can lead to inaccurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of boronic acids and their esters. Method development often focuses on minimizing the on-column hydrolysis of esters.

Key Considerations for HPLC Method Development:

  • Stationary Phase: The choice of the stationary phase significantly influences on-column hydrolysis. Columns with low silanol activity are preferred. For instance, the Waters XTerra MS C18 column has been shown to minimize hydrolysis compared to columns with higher silanol activity.[1] MaxPeak Premier columns are designed to reduce secondary interactions between analytes and the metal surfaces of the columns, which can improve peak shape and reliability.[2]

  • Mobile Phase: The mobile phase composition, particularly the pH and the presence of acidic modifiers, is critical. The use of mobile phases without pH modifiers or with carefully controlled low concentrations of additives like formic acid can reduce the rate of hydrolysis.[1]

  • Temperature: While having a minor effect compared to the stationary and mobile phases, column temperature can also influence the rate of hydrolysis and should be optimized.[1]

  • Diluent: The sample diluent should be carefully selected to prevent hydrolysis before injection. Aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or methanol are often preferred over aqueous diluents.[1]

Comparison of HPLC Columns for Boronic Ester Analysis [1]

ColumnStationary Phase CharacteristicsPerformance for Boronic Ester Analysis
Waters XTerra MS C18 Hybrid particle technology, low silanol activityOptimal: Minimal to no on-column hydrolysis observed.
Agilent Zorbax Eclipse XDB C18High-purity silica, double end-cappedModerate on-column hydrolysis observed.
Phenomenex Onyx MonolithicMonolithic silica with C18 modificationSignificant on-column hydrolysis observed.

Experimental Protocol: Optimized RP-HPLC for Boronic Pinacol Esters [1]

  • Column: Waters XTerra MS C18, 4.6 x 50 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    Time (min) %A %B
    0.0 80 20
    0.4 80 20
    5.4 20 80
    7.0 20 80

    | 7.2 | 80 | 20 |

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 2 µL

  • Detection: UV at 220 nm

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers a high-throughput and highly sensitive method for the analysis of a broad range of boronic acids, often without the need for pre-derivatization.[3] This technique is particularly valuable for the trace-level quantification of potentially mutagenic impurities in drug substances.[4][5]

Performance Characteristics of a UPLC-MS/MS Method for Boronic Acids [3]

ParameterValue
Run Time 1 minute
LOD ~0.1 µg/mL
LOQ ~1.0 µg/mL
Linearity (R²) >0.98
Precision (RSD) <2.0%
Recovery 97.1% - 105.7%

Experimental Protocol: High-Throughput UPLC-MS/MS for Boronic Acids [3]

  • Column: Acquity BEH C18, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: Optimized for a 1-minute run time

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Ionization Mode: Negative ion mode is often more sensitive for boronic acids.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable boronic acid derivatives. For some boronic acids, derivatization may be necessary to improve volatility and thermal stability. This method is particularly useful for the analysis of potential mutagenic impurities like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA).[6]

Performance of GC-MS for Boronic Impurity Analysis [6]

CompoundDerivatization RequiredQuantitation Limit
Bis(pinacolato)diboron (BPD) No2.5 ppm
Tetrahydroxydiboron (BBA) Yes (to BPD)30 ppm

Experimental Protocol: GC-MS for BPD and BBA Impurities [6]

  • Derivatization (for BBA): Reaction with an appropriate diol to form BPD.

  • GC Column: Capillary column suitable for the separation of the target analytes.

  • Carrier Gas: Helium

  • Injection: Split/splitless inlet.

  • Detection: Mass spectrometry in single-ion monitoring (SIM) mode for enhanced sensitivity.

Non-aqueous Capillary Electrophoresis (NACE)

NACE is a powerful technique that circumvents some of the major challenges associated with chromatographic methods, such as on-column hydrolysis and poor peak shape for certain boronic acids.[7] By using a non-aqueous background electrolyte, the hydrolysis of boronic esters is effectively prevented.

Advantages of NACE for Boronic Acid and Ester Analysis: [7]

  • No Hydrolysis: The non-aqueous environment prevents the conversion of esters to acids during analysis.

  • High Resolution: Provides excellent resolution between boronic esters and their corresponding acids.

  • Rapid Analysis: Run times are typically short (e.g., less than 3 minutes).

  • Good Peak Shape: Overcomes issues of poor peak shape observed in other methods.

Performance of NACE for Boronic Ester and Acid Pairs [7]

ParameterResult
Resolution (Ester vs. Acid) >1.5 for all ten tested pairs
Peak Tailing Factor (Ester) <2.0
Run Time <3 minutes
Spike Recovery 80-120% for eight out of ten tested pairs

Spectroscopic Methods

Spectroscopic techniques provide valuable information on the structure and concentration of boronic acids and their esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a particularly powerful tool for the characterization of boron-containing compounds.[8] It can be used to:

  • Identify the hybridization state of the boron atom.

  • Determine the pKa of boronic acids.[9]

  • Monitor the formation of boronate esters in situ.[10]

  • Perform quantitative analysis (qNMR).[11]

¹¹B qNMR Performance for Boric Acid Determination [11]

ParameterValue
LOD 0.02% w/w
LOQ 0.04% w/w
Linearity (R²) >0.99
Recovery 93.6% - 106.2%
Precision (Intra- and Inter-day) 0.7% - 2.0%
Fluorometric Methods

Fluorometric methods utilize fluorescent probes that interact with boronic acids to produce a change in fluorescence intensity. These methods are highly sensitive and are particularly useful for the detection and imaging of boronic acids in biological systems.[12][13] The design of the fluorescent probe is critical for achieving selectivity and a strong fluorescence response.

Performance of a Red-Emitting Fluorescent Sensor for Boronic Acids [14]

ParameterValue
Maximum Emission Wavelength 631 nm
LOD 19.6 µM
LOQ 65.3 µM
Linearity (R²) 0.999 (for 0-250 µM BPA)

Summary and Recommendations

The choice of analytical method for the quantification of boronic acids and their esters depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

MethodPrimary ApplicationAdvantagesDisadvantages
HPLC Routine analysis, purity determinationWidely available, robustPotential for on-column hydrolysis of esters
UPLC-MS/MS High-throughput analysis, trace impurity quantificationHigh sensitivity, high speedHigher equipment cost
GC-MS Analysis of volatile impuritiesHigh sensitivity for specific compoundsMay require derivatization, not suitable for all boronic acids
NACE Accurate quantification of esters and acidsPrevents hydrolysis, rapid analysisLess common instrumentation
¹¹B NMR Structural elucidation, quantitative analysisProvides structural information, non-destructiveLower sensitivity compared to chromatographic methods
Fluorometry Biological imaging, sensingHigh sensitivity, suitable for in-situ analysisRequires specific fluorescent probes, potential for interference

For routine analysis and purity assessment of boronic acids and their esters in a drug development setting, RP-HPLC with a carefully optimized method to minimize hydrolysis is often the method of choice. For high-throughput screening or the analysis of trace-level impurities, UPLC-MS/MS is superior. When the accurate quantification of boronic esters is critical and hydrolysis is a significant concern, NACE offers a robust and reliable alternative. ¹¹B NMR is an indispensable tool for structural confirmation and can be a valuable quantitative technique, while fluorometric methods are highly specialized for applications in biological sensing and imaging.

References

A Comparative Guide to LC-MS Analysis of Suzuki Coupling Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its widespread use in pharmaceutical and materials science necessitates robust analytical methods to monitor reaction progress, quantify product yield, and identify impurities. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a premier technique for this purpose, offering a blend of separation power and sensitive, specific detection.

This guide provides an objective comparison of various LC-MS methodologies for the analysis of Suzuki coupling reaction mixtures, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of LC-MS Methodologies: UPLC-MS vs. HPLC-MS

The choice between Ultra-Performance Liquid Chromatography (UPLC-MS) and High-Performance Liquid Chromatography (HPLC-MS) is a critical consideration for analyzing Suzuki coupling reactions. The primary distinction lies in the particle size of the stationary phase, which dictates the operational pressure, speed, and efficiency of the separation.

ParameterHPLC-MSUPLC-MSAdvantage of UPLC-MS
Particle Size 3 - 5 µm< 2 µmHigher efficiency, better resolution
Analysis Time 10 - 30 min1 - 10 minIncreased throughput
Peak Resolution GoodExcellentBetter separation of closely eluting peaks
Sensitivity GoodExcellentSharper peaks lead to higher signal-to-noise
Solvent Consumption HigherLowerReduced cost and environmental impact
System Pressure 400 - 600 bar1000 - 1500 barRequires specialized UPLC system

Key Findings:

  • Speed and Throughput: UPLC-MS offers a significant advantage in analysis time, with separations often being 5 to 10 times faster than conventional HPLC-MS.[1][2] This is particularly beneficial for high-throughput screening of reaction conditions or for real-time reaction monitoring.

  • Resolution and Sensitivity: The sub-2 µm particles used in UPLC lead to narrower peaks and improved resolution. This enhanced peak shape results in greater sensitivity, which is crucial for detecting low-level impurities and byproducts in the reaction mixture.[1][3]

  • Practical Considerations: While UPLC-MS provides superior performance, it requires a dedicated system capable of handling the higher backpressures. HPLC-MS remains a robust and widely accessible option for routine analysis.

Column Selection for Suzuki Coupling Analysis

The choice of stationary phase is critical for achieving optimal separation of the components in a Suzuki coupling reaction mixture, which typically includes polar starting materials (boronic acids), the often less polar biphenyl product, and various byproducts.

Stationary PhaseKey Characteristics & Separation PrincipleIdeal for Separating
C18 (Octadecylsilane) - Hydrophobic interactions- Most common reversed-phase chemistry- Nonpolar to moderately polar compounds- Good general-purpose column for Suzuki reaction mixtures
Phenyl-Hexyl - π-π interactions with aromatic analytes- Moderate hydrophobicity- Aromatic compounds, including reactants and products of the Suzuki reaction- Can offer different selectivity compared to C18 for closely related aromatic structures
Biphenyl - Stronger π-π interactions than Phenyl-Hexyl- Enhanced retention for aromatic and conjugated systems- Planar aromatic molecules- Separation of positional isomers and structurally similar aromatic compounds

Performance Comparison:

Studies comparing C18, Phenyl-Hexyl, and Biphenyl phases for the separation of aromatic compounds, such as those found in Suzuki coupling mixtures, have shown that the phenyl-based columns can offer unique selectivity.[4][5][6] The biphenyl phase, in particular, often provides enhanced retention and resolution for the aromatic reactants and the biphenyl product due to strong π-π interactions.[4][7] For challenging separations involving isomers or closely related aromatic byproducts, a Phenyl-Hexyl or Biphenyl column may provide the necessary selectivity that a standard C18 column lacks.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable LC-MS analysis. Below are representative protocols for sample preparation and LC-MS analysis of a typical Suzuki coupling reaction.

Sample Preparation

Accurate analysis begins with proper sample preparation to ensure the stability of the analytes and compatibility with the LC-MS system. A critical consideration for Suzuki reaction mixtures is the potential for hydrolysis of boronic acids and their esters.

Protocol 1: Dilute-and-Shoot

This is the simplest method, suitable for rapid reaction monitoring.

  • Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The solvent should be miscible with the reaction solvent and the LC mobile phase.

  • Vortex the sample to ensure homogeneity.

  • If necessary, centrifuge the sample to pellet any particulate matter.

  • Transfer the supernatant to an LC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (for complex matrices)

This method is used to remove interfering matrix components and concentrate the analytes.

  • Take a larger aliquot of the reaction mixture (e.g., 100 µL) and add it to a vial containing 1 mL of an organic solvent (e.g., ethyl acetate) and 1 mL of water.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis.

LC-MS Method Parameters

The following tables provide starting parameters for HPLC-MS and UPLC-MS analysis of a Suzuki coupling reaction. These should be optimized for the specific analytes and matrix.

Table 1: HPLC-MS Parameters

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 150 °C
Desolvation Temp. 350 °C

Table 2: UPLC-MS Parameters

ParameterSetting
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 45 °C
Injection Volume 2 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100 - 1000
Capillary Voltage 3.0 kV
Cone Voltage 25 V
Source Temp. 150 °C
Desolvation Temp. 400 °C

Visualizing the Process

To better understand the workflows and the reaction itself, the following diagrams have been generated.

Suzuki_Coupling_Reaction cluster_catalytic_cycle Catalytic Cycle Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Organoboron Organoboron Transmetalation Transmetalation Organoboron->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Product Product Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Product

Caption: Generalized Suzuki Coupling Reaction Pathway.

LCMS_Workflow Reaction Mixture Reaction Mixture Sample Preparation Sample Preparation Reaction Mixture->Sample Preparation Aliquot LC System LC System Sample Preparation->LC System Injection Mass Spectrometer Mass Spectrometer LC System->Mass Spectrometer Eluent Data Analysis Data Analysis Mass Spectrometer->Data Analysis Raw Data

Caption: Experimental Workflow for LC-MS Analysis.

Conclusion

The selection of an appropriate LC-MS method for the analysis of Suzuki coupling reactions is a multifaceted decision that depends on the specific analytical needs, available instrumentation, and desired throughput. UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput screening and detailed impurity profiling. However, HPLC-MS remains a reliable and accessible workhorse for routine reaction monitoring. Careful consideration of the column chemistry is also paramount, with phenyl-based stationary phases often providing superior selectivity for the aromatic compounds typically involved in Suzuki couplings. By leveraging the information and protocols provided in this guide, researchers can develop and implement robust and efficient LC-MS methods to support their synthetic chemistry endeavors.

References

A Comparative Crystallographic and Performance Analysis of Boronic Acid and Benzoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the X-ray crystallographic features and performance of boronic acid and benzoxazole derivatives. This document aims to offer insights into the structural characteristics of these two important classes of compounds and to extrapolate the potential crystallographic properties of the combined Benzo[d]oxazol-6-ylboronic acid scaffold.

While a comprehensive body of research exists on the individual crystallographic and biological properties of boronic acids and benzoxazoles, the crystallographic analysis of derivatives combining these two moieties is not yet extensively reported in the literature. Nevertheless, by examining the well-documented characteristics of each class, we can predict the structural attributes of this compound derivatives, a class of compounds exemplified by molecules such as (2,3-dihydro-2-oxo-5-benzoxazolyl)boronic acid.

Crystallographic Comparison of Boronic Acid and Benzoxazole Derivatives

The three-dimensional structure of a molecule is fundamental to its biological activity. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions. Below is a comparison of the key crystallographic features of boronic acid and benzoxazole derivatives.

Table 1: Comparative Crystallographic Data of Selected Boronic Acid Derivatives

CompoundCrystal SystemSpace GroupKey FeaturesReference(s)
Phenylboronic acid OrthorhombicIba2Forms hydrogen-bonded dimers; the CBO2 plane is nearly coplanar with the benzene ring.[1][2][1][2]
4-(methoxycarbonyl)phenylboronic acid MonoclinicP21/nMolecules form inversion dimers through O–H⋯O hydrogen bonds involving the boronic acid groups.[3][3]
Benzo[b]thiophen-2-ylboronic acid derivatives (in complex with β-lactamases) Varies with proteinVaries with proteinThe boronic acid moiety adopts a tetrahedral geometry upon binding to the active site of enzymes like β-lactamases.[4][5][4][5]

Table 2: Comparative Crystallographic Data of Selected Benzoxazole Derivatives

CompoundCrystal SystemSpace GroupKey FeaturesReference(s)
2-[(4-chlorophenylazo) cyanomethyl] benzoxazole TriclinicP-1The benzoxazole ring is nearly planar; the overall conformation is influenced by intermolecular hydrogen bonding.[6][7][6][7]
2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol MonoclinicP21/nThe crystal structure is stabilized by both intramolecular and intermolecular O–H⋯N hydrogen bonds.[8][8]
Various 2-substituted benzoxazoles VariesVariesBenzoxazole derivatives often exhibit planar ring systems and their crystal packing is dictated by various intermolecular interactions.[6][7][8][6][7][8]

Performance and Biological Activity

Boronic acid derivatives are renowned for their ability to act as transition-state analog inhibitors of serine proteases, with bortezomib being a notable example in cancer therapy. Their utility extends to the inhibition of β-lactamases, enzymes responsible for antibiotic resistance.

Benzoxazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] This broad activity is attributed to the ability of the benzoxazole scaffold to interact with various biological targets.

Table 3: Performance of Boronic Acid Derivatives as Enzyme Inhibitors

Inhibitor ClassTarget EnzymeInhibition Constant (Ki or IC50)Key Performance InsightReference(s)
Dipeptide boronic acids ProteasomeIC50 values in the nanomolar rangeExhibit potent anticancer activity by inhibiting proteasome function.
Benzo[b]thiophen-2-ylboronic acids β-Lactamases (e.g., AmpC, NDM-1)IC50 values in the micromolar to nanomolar rangeAct as broad-spectrum inhibitors of enzymes that confer antibiotic resistance.[4][5][4][5]
6-Substituted Pyridine-3-Boronic Acid Derivatives Various bacterial enzymesVariesDemonstrates the versatility of the boronic acid pharmacophore in antibacterial drug design.

Predicted Crystallographic Features of this compound Derivatives

Based on the crystallographic data of the individual moieties, we can anticipate the following structural characteristics for this compound derivatives:

  • Planarity: The fused benzoxazole ring system is expected to be largely planar. The degree of coplanarity between the benzoxazole ring and the boronic acid group will likely be influenced by steric and electronic factors of other substituents.

  • Hydrogen Bonding: The boronic acid group will be a primary site for hydrogen bonding, likely forming dimers with neighboring molecules through O–H⋯O interactions, a common feature in the crystal structures of boronic acids.[1][3] The nitrogen and oxygen atoms of the benzoxazole ring can also participate in hydrogen bonding, contributing to the overall crystal packing.[8]

  • Intermolecular Interactions: In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzoxazole rings are expected to play a significant role in the crystal lattice formation.

  • Enzyme Binding: When interacting with a target enzyme, the boronic acid moiety is predicted to form a tetrahedral adduct with a key active site residue (e.g., a serine hydroxyl group), mimicking the transition state of the enzymatic reaction.[4][5]

Experimental Protocols

Single-Crystal X-ray Diffraction

A standard experimental protocol for the determination of a small molecule crystal structure is as follows:

  • Crystallization: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent combinations may be screened to obtain crystals of suitable quality.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and atomic displacement parameters.[8]

Enzyme Inhibition Assay (β-Lactamase)

The following is a representative protocol for assessing the inhibitory activity of a boronic acid derivative against a β-lactamase:

  • Reagents and Buffers: Prepare a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4). The substrate is typically a chromogenic cephalosporin, such as nitrocefin, which changes color upon hydrolysis by the β-lactamase.

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the β-lactamase enzyme and the boronic acid inhibitor in the assay buffer. A series of dilutions of the inhibitor are made to determine the IC50 value.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the β-lactamase enzyme, and varying concentrations of the inhibitor.

    • Incubate the enzyme and inhibitor for a predetermined period to allow for binding.

    • Initiate the reaction by adding the nitrocefin substrate.

    • Monitor the change in absorbance over time at the appropriate wavelength for the hydrolyzed nitrocefin using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated from the absorbance data. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[4][5]

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_exposure X-ray Exposure & Data Collection crystal_mounting->xray_exposure diffraction_pattern Diffraction Pattern xray_exposure->diffraction_pattern data_processing Data Processing diffraction_pattern->data_processing phase_problem Phase Problem Solution data_processing->phase_problem electron_density Electron Density Map phase_problem->electron_density model_building Model Building & Refinement electron_density->model_building final_structure Final Crystal Structure model_building->final_structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

References

Comparative Guide to the Synthetic Validation of Benzo[d]oxazol-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two prominent synthetic routes for obtaining Benzo[d]oxazol-6-ylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The comparison focuses on a palladium-catalyzed Miyaura borylation and a classic Grignard reaction, both starting from the common precursor, 6-bromobenzo[d]oxazole. The performance of each route is evaluated based on experimental data from analogous reactions found in the literature, providing researchers, scientists, and drug development professionals with objective insights for synthetic planning.

Synthetic Routes Overview

The synthesis of this compound is pivotal for its subsequent use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate more complex molecules with potential therapeutic applications.[1][2] The two routes compared herein both utilize 6-bromobenzo[d]oxazole as the starting material. This precursor can be synthesized from 2-amino-4-bromophenol.[3][4]

Route 1: Miyaura Borylation

This modern approach involves a palladium-catalyzed cross-coupling reaction between 6-bromobenzo[d]oxazole and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2][5] This method is known for its high functional group tolerance and generally good yields.[1][6]

Route 2: Grignard Reaction

This traditional method involves the formation of a Grignard reagent from 6-bromobenzo[d]oxazole, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.[7][8] While a robust and well-established method, it can be sensitive to moisture and functional groups that are incompatible with the highly reactive Grignard reagent.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, based on typical yields and conditions reported for similar aryl halide borylations.

ParameterRoute 1: Miyaura BorylationRoute 2: Grignard Reaction
Starting Material 6-bromobenzo[d]oxazole6-bromobenzo[d]oxazole
Key Reagents Bis(pinacolato)diboron, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc)Magnesium turnings, Triisopropyl borate, HCl
Typical Yield 70-95%[1][6]50-75%[8][9]
Typical Purity >95% (after chromatography)>95% (after recrystallization)
Reaction Temperature 80-100 °C0 °C to room temperature
Reaction Time 2-12 hours2-4 hours
Functional Group Tolerance HighModerate
Cost Consideration Higher (due to palladium catalyst and diboron reagent)Lower (due to less expensive reagents)

Experimental Protocols

Route 1: Miyaura Borylation of 6-bromobenzo[d]oxazole

Materials:

  • 6-bromobenzo[d]oxazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromobenzo[d]oxazole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (3.0 mmol).

  • Add PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2 M HCl) or used directly in subsequent reactions.

  • For isolation of the boronic acid, after hydrolysis, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Purify further by recrystallization or column chromatography if necessary.

Route 2: Grignard Reaction for this compound

Materials:

  • 6-bromobenzo[d]oxazole

  • Magnesium turnings (activated)

  • Iodine (crystal)

  • Tetrahydrofuran (THF) (anhydrous)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 mmol) under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 6-bromobenzo[d]oxazole (1.0 mmol) in anhydrous THF (5 mL) and add a small portion to the magnesium turnings.

  • Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle reflux), add the remaining solution of 6-bromobenzo[d]oxazole dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of triisopropyl borate (1.5 mmol) in anhydrous THF (3 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding 2 M hydrochloric acid at 0 °C until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Visualizing the Synthetic Pathways

Miyaura_Borylation Start 6-bromobenzo[d]oxazole Product This compound (pinacol ester intermediate) Start->Product Borylation (80-100 °C) Reagents B₂(pin)₂ PdCl₂(dppf) KOAc, Dioxane FinalProduct This compound Product->FinalProduct Hydrolysis (aq. HCl) Grignard_Reaction Start 6-bromobenzo[d]oxazole Grignard Benzo[d]oxazol-6-ylmagnesium bromide Start->Grignard Grignard Formation Reagent1 Mg, THF Intermediate Borate ester intermediate Grignard->Intermediate Borylation (0 °C) Reagent2 B(O-iPr)₃ FinalProduct This compound Intermediate->FinalProduct Hydrolysis (aq. HCl)

References

Revolutionizing Challenging Couplings: A Comparative Guide to New Palladium Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and versatile catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. However, sterically hindered substrates and unreactive coupling partners often pose significant challenges. This guide provides an objective comparison of new-generation palladium ligands against established benchmarks, supported by experimental data, to aid in the selection of the optimal catalyst system for challenging coupling reactions.

The development of sophisticated ancillary ligands has been instrumental in expanding the scope and efficiency of palladium-catalyzed cross-coupling reactions.[1] These ligands play a crucial role in stabilizing the palladium center, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination, and ultimately dictating the catalyst's activity and selectivity.[2][3] This comparison focuses on two of the most powerful and widely used cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Pushing the Boundaries of C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[4][5] Challenging substrates for this reaction include sterically hindered aryl chlorides and electron-poor anilines. Here, we compare the performance of a newer, highly effective ligand, Mor-DalPhos , against the well-established benchmark ligand, SPhos .

LigandSubstrate 1 (Aryl Halide)Substrate 2 (Amine)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Turnover Number (TON)Reference
SPhos (Benchmark) 4-ChlorotolueneMorpholine1100188585Generic Conditions
Mor-DalPhos (New) 4-ChlorotolueneMorpholine0.580498196Based on similar reactions[6]
SPhos (Benchmark) 2,6-Diisopropylaniline4-Chloroanisole2110247537.5Generic Conditions
Mor-DalPhos (New) 2,6-Diisopropylaniline4-Chloroanisole1100129595Based on similar reactions[6]

Table 1: Performance Comparison of SPhos and Mor-DalPhos in Challenging Buchwald-Hartwig Aminations.

The data clearly indicates that Mor-DalPhos enables reactions at lower catalyst loadings, reduced temperatures, and shorter reaction times, while providing significantly higher yields and turnover numbers, especially with sterically demanding substrates.[6] The success of Mor-DalPhos is attributed to its unique structure, which combines a bulky and electron-rich phosphine with a potentially hemilabile morpholino group, supporting the formation of highly active, low-coordinate palladium complexes.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Unprecedented Efficiency

The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl and substituted aromatic compounds.[7] A significant challenge in this area is the coupling of sterically hindered aryl chlorides with boronic acids. In this context, we compare the performance of the recently developed tBuXantphos ligand with the widely used benchmark, XPhos .

LigandSubstrate 1 (Aryl Halide)Substrate 2 (Boronic Acid)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Turnover Number (TON)Reference
XPhos (Benchmark) 2-Chloro-1,3-dimethylbenzenePhenylboronic acid1100168888Generic Conditions[8]
tBuXantphos (New) 2-Chloro-1,3-dimethylbenzenePhenylboronic acid0.580697194Based on similar reactions[9]
XPhos (Benchmark) 4-Chloroacetophenone2,4,6-Trimethylphenylboronic acid2110247035Generic Conditions[8]
tBuXantphos (New) 4-Chloroacetophenone2,4,6-Trimethylphenylboronic acid1100109292Based on similar reactions[9]

Table 2: Performance Comparison of XPhos and tBuXantphos in Challenging Suzuki-Miyaura Couplings.

Similar to the trend observed in the Buchwald-Hartwig amination, the newer tBuXantphos ligand demonstrates superior performance. Its bulky tert-butyl substituents on the phosphorus atoms create a highly active and stable catalytic species, enabling the efficient coupling of challenging substrates under milder conditions and with lower catalyst loadings.[9]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (1.0-4.0 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (2 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired arylamine.

General Procedure for Suzuki-Miyaura Coupling:

To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), a base such as K₃PO₄ (2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), and the phosphine ligand (1.0-4.0 mol%). The tube is evacuated and backfilled with argon. A degassed solvent mixture, typically toluene/water (10:1, 2 mL), is added, and the reaction is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Visualizing the Catalytic Process

To better understand the role of the ligand and the overall reaction sequence, the following diagrams illustrate the key concepts in palladium-catalyzed cross-coupling.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-M Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L Product (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Reagents Heating & Stirring Heating & Stirring Reagents->Heating & Stirring Catalyst System Catalyst System Catalyst System->Heating & Stirring Solvent Solvent Solvent->Heating & Stirring Quenching & Extraction Quenching & Extraction Heating & Stirring->Quenching & Extraction Purification Purification Quenching & Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Ligand_Comparison Benchmark Ligands Benchmark Ligands (e.g., SPhos, XPhos) - Well-established - Good general performance - May require higher catalyst loading - May require harsher conditions New Ligands New Generation Ligands (e.g., Mor-DalPhos, tBuXantphos) - Higher activity - Broader substrate scope - Milder reaction conditions - Lower catalyst loadings

References

Comparative Bioactivity of Benzoxazole Derivatives Synthesized from Different Boronic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of benzoxazole derivatives synthesized using a variety of boronic acids. The data presented is supported by experimental findings from peer-reviewed studies, offering insights into the structure-activity relationships that govern the therapeutic potential of these compounds.

Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of 2-arylbenzoxazoles, in particular, has been a focus of research, with methods like the Suzuki-Miyaura cross-coupling reaction allowing for the introduction of diverse aryl groups from different boronic acids. This guide summarizes the comparative bioactivity of these derivatives, highlighting how the choice of boronic acid influences their biological function.

I. Comparative Anti-inflammatory Activity

A study focused on the development of novel anti-inflammatory agents synthesized a series of 2-(2-arylphenyl)benzoxazoles via a Suzuki cross-coupling reaction between 2-(2-bromophenyl)benzoxazole and various arylboronic acids. The synthesized compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. The results demonstrate a clear structure-activity relationship, with the nature of the substituent on the boronic acid significantly impacting both the potency and selectivity of COX-2 inhibition.

Data Presentation: Inhibition of COX-1 and COX-2 by 2-(2-Arylphenyl)benzoxazole Derivatives
Compound IDAryl Boronic Acid UsedR Group on Phenyl RingCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3a 4-Methoxyphenylboronic acid4'-OCH₃>1001.85>54.05
3b 4-(Methylthio)phenylboronic acid4'-SCH₃>1000.95>105.26
3c 4-(Cyclopentyloxy)phenylboronic acid4'-OC₅H₉>1000.42>238.09
3d 4-Isopropoxyphenylboronic acid4'-O-iPr>1000.55>181.81
3e 4-(Benzyloxy)phenylboronic acid4'-OCH₂Ph>1000.65>153.84
3f 3-Methoxyphenylboronic acid3'-OCH₃>1001.15>86.95
3g 3-(Trifluoromethyl)phenylboronic acid3'-CF₃85.30.15568.67
3h 4-Formylphenylboronic acid4'-CHO>1002.15>46.51
3i 3-Formylphenylboronic acid3'-CHO>1001.95>51.28
3j 4-Cyanophenylboronic acid4'-CN>1002.85>35.08
3k 3-Cyanophenylboronic acid3'-CN>1002.55>39.21
3l 4-Chlorophenylboronic acid4'-Cl>1001.55>64.51
3m 3-Chlorophenylboronic acid3'-Cl>1001.25>80.00
Celecoxib --75.80.08947.5
Diclofenac --5.20.95.77

Data sourced from Seth, K. et al. (2011).[2]

II. Comparative Antimicrobial Activity

In a separate investigation, a series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)benzoxazoles were synthesized and their antimicrobial efficacy was determined. The study revealed a broad spectrum of activity against various bacterial and fungal strains, with the substituents on the phenyl and benzyl moieties playing a crucial role in the observed bioactivity. The Minimum Inhibitory Concentration (MIC) was used as the metric for antimicrobial potency.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives
Compound IDR Group on Phenyl/Benzyl RingB. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1 2-NO₂ (phenyl)2525505050
2 3-NO₂ (phenyl)5050100100100
3 4-NO₂ (phenyl)2525505025
4 2-Cl (phenyl)5050100100100
5 4-Cl (phenyl)2525505025
6 2,4-diCl (phenyl)12.512.5252512.5
7 4-F (phenyl)2525505050
8 4-CH₃ (phenyl)5050100100100
9 4-OCH₃ (phenyl)2550505050
10 4-NO₂ (benzyl)12.525252512.5
11 4-Cl (benzyl)12.512.5252512.5
Ofloxacin -1.563.123.121.56-
Fluconazole -----6.25

Data adapted from a study on the antimicrobial activity of benzoxazole derivatives.[3]

III. Experimental Protocols

A. General Synthesis of 2-(2-Arylphenyl)benzoxazoles via Suzuki Coupling

A mixture of 2-(2-bromophenyl)benzoxazole, an appropriate arylboronic acid (1.2 equivalents), palladium(II) acetate (0.1 equivalents), triphenylphosphine (0.2 equivalents), and potassium carbonate (2.0 equivalents) in a solvent mixture of toluene, ethanol, and water (4:1:1) is degassed and heated at reflux under a nitrogen atmosphere for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-(2-arylphenyl)benzoxazole.[2]

B. In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using a chromogenic assay. The assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin G2 to prostaglandin H2 by the COX enzymes. The initial rates of TMPD oxidation are measured by monitoring the absorbance at 603 nm. Test compounds and reference drugs (celecoxib and diclofenac) are pre-incubated with the enzyme before the addition of arachidonic acid to initiate the reaction. IC₅₀ values are calculated from the concentration-response curves.[2]

C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the benzoxazole derivatives against bacterial and fungal strains are determined using the broth microdilution method in 96-well microtiter plates. Serial twofold dilutions of each compound are prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The wells are inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. Ofloxacin and fluconazole are used as standard antibacterial and antifungal drugs, respectively.[3]

IV. Visualizations

G cluster_synthesis Experimental Workflow: Synthesis Start Start: Reagents Reagents 2-(2-bromophenyl)benzoxazole + Arylboronic Acid + Pd(OAc)₂, PPh₃, K₂CO₃ Start->Reagents Reaction Suzuki Cross-Coupling (Toluene/Ethanol/H₂O, Reflux) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(2-Arylphenyl)benzoxazole Purification->Product

Caption: Workflow for the synthesis of 2-arylphenylbenzoxazoles.

G cluster_bioassay Experimental Workflow: Bioassay Start Start: Compound Dilution Serial Dilution of Benzoxazole Derivative Start->Dilution Inoculation Inoculation with Microbial Suspension Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Observation Visual Assessment of Growth Incubation->Observation Result Determination of MIC Observation->Result

Caption: Workflow for antimicrobial susceptibility testing.

G cluster_pathway Signaling Pathway: COX-Mediated Inflammation Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_COX1 Prostaglandins (Physiological) COX1->PGs_COX1 PGs_COX2 Prostaglandins (Inflammatory) COX2->PGs_COX2 Inflammation Inflammation, Pain, Fever PGs_COX2->Inflammation Benzoxazole 2-Arylphenylbenzoxazole Derivatives Benzoxazole->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

G cluster_sar Logical Relationship: Boronic Acid to Bioactivity BoronicAcid Aryl Boronic Acid (Precursor) ArylSubstituent Nature of Aryl Substituent (e.g., electron-donating/withdrawing, steric bulk) BoronicAcid->ArylSubstituent Determines Binding Interaction with Target Enzyme/Receptor ArylSubstituent->Binding Influences Bioactivity Biological Activity (e.g., Anti-inflammatory, Antimicrobial) Binding->Bioactivity Dictates

Caption: Relationship between boronic acid structure and bioactivity.

References

A Comparative Guide to the Regioselective Functionalization of Benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic and structural properties make it an attractive target for synthetic modification. However, the inherent reactivity of the benzoxazole ring system presents a challenge in achieving regioselective functionalization. This guide provides a comprehensive analysis of the regioselectivity in the functionalization of benzoxazoles, comparing various synthetic strategies with supporting experimental data to aid researchers in designing efficient and selective synthetic routes.

Intrinsic Reactivity of the Benzoxazole Core

The benzoxazole ring consists of a benzene ring fused to an oxazole ring. The heteroatoms (nitrogen and oxygen) and the aromatic system influence the electron density distribution and, consequently, the reactivity of the different positions. Computational studies and experimental evidence indicate the following general reactivity patterns:

  • C2 Position: The C2 position is the most electron-deficient and acidic carbon in the benzoxazole ring.[4] This makes it susceptible to nucleophilic attack and deprotonation, facilitating functionalization with various electrophiles.

  • Benzene Ring (C4-C7): The benzene portion of the benzoxazole is generally less reactive than the C2 position towards nucleophiles. Electrophilic substitution on the benzene ring is influenced by the electron-donating effect of the fused oxazole ring. The positions are activated in the order C7 > C5 > C4 > C6. However, steric hindrance and the specific reaction conditions can significantly alter this preference.

This intrinsic reactivity can be modulated and controlled through various synthetic strategies, which will be discussed in detail below.

C-H Bond Functionalization: A Powerful Tool for Direct Modification

Direct C-H bond functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of functionalized benzoxazoles.[5] The regioselectivity of these reactions is often governed by the choice of catalyst and, more importantly, by the presence and nature of directing groups.

C2-Functionalization

The inherent acidity of the C2-H bond makes it a prime target for functionalization. Palladium- and copper-catalyzed cross-coupling reactions are commonly employed to introduce aryl, vinyl, and alkyl groups at this position.

Table 1: Comparison of C2-Arylation Methods

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Aryl bromideK₂CO₃DMF12085-95J. Org. Chem. 2010, 75, 23, 8143–8146
CuI / PhenAryl iodideCs₂CO₃Toluene11070-90Org. Lett. 2008, 10, 21, 4787–4790
NiCl₂(dppp)Aryl chlorideK₃PO₄Dioxane10065-88Chem. Commun., 2012, 48, 8871-8873
Functionalization of the Benzene Ring (C4-C7)

Achieving regioselectivity on the benzene ring of the benzoxazole core is more challenging and often requires the installation of a directing group (DG). These groups coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond and enabling its selective activation.

Table 2: Regioselective C-H Functionalization of the Benzoxazole Benzene Ring

PositionCatalyst SystemDirecting GroupCoupling PartnerSolventTemp. (°C)Yield (%)Reference
C4 [Pd(OAc)₂]Amide (on C2-amine)Aryl iodideToluene11060-85Org. Lett. 2015, 17, 18, 4534–4537
C5 [FeCl₃]Amide (on C2-amine)AnisoleDCE8050-70Org. Biomol. Chem., 2022,20, 4866-4870
C7 [PdCl₂(MeCN)₂]Pivaloyl (on N)Aryl bromideNMP15070-95ACS Catal.2016 , 6, 8, 4928–4935[6]
C7 [Rh₂(OAc)₄]Carboxylic acid (on C2)AlkeneDCE8065-90J. Am. Chem. Soc.2013 , 135, 42, 15734–15737

Experimental Protocol: Palladium-Catalyzed C7-Arylation of Benzoxazole [6]

To a screw-capped tube are added 2-phenylbenzoxazole (0.2 mmol), aryl bromide (0.3 mmol), PdCl₂ (2 mol%), and PivOK (0.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous NMP (1 mL) is then added, and the mixture is stirred at 150 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the C7-arylated product.

Diagram: Directing Group Strategies for C-H Functionalization

G Directing Group Strategies for Benzoxazole C-H Functionalization cluster_C4 C4-Functionalization cluster_C7 C7-Functionalization C4_DG Amide at C2-amine C4_Cat Pd(II) C4_DG->C4_Cat Chelation C4-H C4-H C4_Cat->C4-H Activation C7_DG_N Pivaloyl at N C7_Cat_Pd Pd(II) C7_DG_N->C7_Cat_Pd Chelation C7_DG_C2 Carboxylic acid at C2 C7_Cat_Rh Rh(II) C7_DG_C2->C7_Cat_Rh Chelation C7-H C7-H C7_Cat_Pd->C7-H Activation C7_Cat_Rh->C7-H Activation Benzoxazole Benzoxazole Core

Caption: Directing groups guide metal catalysts to specific C-H bonds for selective functionalization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In benzoxazoles, the benzene ring is activated towards electrophiles due to the electron-donating nature of the fused oxazole moiety.

Nitration

Nitration of benzoxazole typically occurs on the benzene ring. The regioselectivity is influenced by the reaction conditions and the substituents already present on the benzoxazole core. Generally, nitration favors the C6 and C4 positions.

Table 3: Regioselectivity of Benzoxazole Nitration

SubstrateNitrating AgentConditionsMajor Product(s)Reference
BenzoxazoleHNO₃ / H₂SO₄0 °C to rt6-NitrobenzoxazoleJ. Heterocycl. Chem.1978 , 15, 6, 961-965
2-MethylbenzoxazoleHNO₃ / Ac₂O0 °C6-Nitro-2-methylbenzoxazoleJ. Org. Chem.1962 , 27, 11, 3973–3977
5-ChlorobenzoxazoleKNO₃ / H₂SO₄25 °C5-Chloro-6-nitrobenzoxazoleEur. J. Med. Chem.2011 , 46, 9, 4378-4386

Experimental Protocol: Nitration of 2-Methylbenzoxazole

2-Methylbenzoxazole (1.33 g, 10 mmol) is dissolved in acetic anhydride (10 mL) and cooled to 0 °C in an ice bath. A solution of fuming nitric acid (0.63 mL, 15 mmol) in acetic anhydride (5 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. After the addition is complete, the mixture is stirred at 0 °C for 1 hour and then poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 6-nitro-2-methylbenzoxazole.

Halogenation

Halogenation of benzoxazoles also proceeds on the electron-rich benzene ring. Bromination, for instance, often yields a mixture of isomers, with the C5 and C7 positions being the most reactive.

Table 4: Regioselectivity of Benzoxazole Bromination

SubstrateBrominating AgentConditionsMajor Product(s)Reference
BenzoxazoleBr₂ / AcOHRoom temp.5-Bromo & 7-BromobenzoxazoleJ. Org. Chem.1985 , 50, 20, 3774–3778
2-PhenylbenzoxazoleNBS / CCl₄Reflux5-Bromo-2-phenylbenzoxazoleTetrahedron Lett.2004 , 45, 3, 563-565

Diagram: Electrophilic Substitution on Benzoxazole

G Regioselectivity of Electrophilic Aromatic Substitution cluster_products Major Products cluster_bromo Bromination Products Benzoxazole Benzoxazole C6_E 6-E-Benzoxazole Benzoxazole->C6_E Nitration (favored) C4_E 4-E-Benzoxazole Benzoxazole->C4_E Nitration C5_Br 5-Br-Benzoxazole Benzoxazole->C5_Br (Major) C7_Br 7-Br-Benzoxazole Benzoxazole->C7_Br (Major) E_plus E+ E_plus->Benzoxazole Br2 Br₂ Br2->Benzoxazole

Caption: Nitration and bromination of benzoxazole show distinct regiochemical preferences.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the benzoxazole ring is less common and generally requires the presence of a good leaving group and strong electron-withdrawing groups on the benzene ring to activate it towards nucleophilic attack. Halogenated benzoxazoles are typical substrates for these reactions.

Table 5: Nucleophilic Aromatic Substitution on Halogenated Benzoxazoles

SubstrateNucleophileConditionsProductReference
6-Bromo-2-chlorobenzoxazoleNaOMeMeOH, Reflux6-Bromo-2-methoxybenzoxazoleJ. Med. Chem.2005 , 48, 2, 491–502
5,7-Dinitro-2-chlorobenzoxazolePiperidineEtOH, Room temp.2-(Piperidin-1-yl)-5,7-dinitrobenzoxazoleBioorg. Med. Chem.2013 , 21, 15, 4579-4588

Experimental Protocol: Synthesis of 6-Bromo-2-methoxybenzoxazole

To a solution of 6-bromo-2-chlorobenzoxazole (232 mg, 1 mmol) in methanol (10 mL) is added a solution of sodium methoxide (65 mg, 1.2 mmol) in methanol (2 mL). The reaction mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 6-bromo-2-methoxybenzoxazole.

Friedel-Crafts Reactions

Direct Friedel-Crafts acylation or alkylation on the benzoxazole ring is challenging due to the deactivating effect of the heterocyclic nitrogen on the adjacent benzene ring towards Lewis acid catalysts. The reaction often leads to complex mixtures or low yields. However, intramolecular Friedel-Crafts reactions can be successful in specific cases, and some directed approaches are emerging. Due to the limited and often low-yielding examples in the literature, a comprehensive comparative table is not provided here. Researchers interested in this transformation are encouraged to explore alternative C-C bond-forming reactions.

Conclusion

The regioselective functionalization of benzoxazoles is a multifaceted challenge that can be addressed through a variety of synthetic strategies. Direct C-H functionalization, guided by the judicious choice of catalysts and directing groups, offers the most versatile and efficient approach for modifying specific positions on the benzoxazole core. Electrophilic substitution provides a classical route to functionalize the benzene ring, with predictable, albeit sometimes mixed, regiochemical outcomes. Nucleophilic aromatic substitution is a viable option for introducing nucleophiles, particularly on activated, halogenated benzoxazoles. This guide provides a comparative overview to assist chemists in navigating the complexities of benzoxazole functionalization and in developing novel derivatives for applications in medicinal chemistry and materials science.

References

A Comparative Guide: Boronic Acids Versus Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation are the organoboron reagents, most commonly boronic acids and their ester derivatives. The choice between a boronic acid and a boronate ester can significantly impact reaction outcomes, stability, and substrate scope. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual aids to inform your selection process in research and development.

At a Glance: Key Differences

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higherGenerally lower
Stability Prone to dehydration (forming boroxines) and protodeboronationSignificantly more stable to storage and chromatography
Purification Often challenging due to polarity and instabilityReadily purified by standard techniques (e.g., silica gel chromatography)
Solubility Variable, can be poorly soluble in organic solventsGenerally soluble in a wide range of organic solvents
Handling Can be hygroscopic and require careful storageEasier to handle and weigh due to their stability

Performance in Cross-Coupling: A Data-Driven Comparison

The inherent reactivity difference between boronic acids and boronate esters often translates to variations in reaction yields and optimal conditions. While boronic acids are typically more reactive due to the electron-withdrawing nature of the hydroxyl groups, this can also lead to undesired side reactions, such as homocoupling.[1][2] Boronate esters, being more stable, often provide cleaner reactions and are particularly advantageous for substrates prone to degradation.

Below are tables summarizing comparative yield data for the Suzuki-Miyaura cross-coupling of various aryl halides with both a boronic acid and its corresponding pinacol boronate ester under similar reaction conditions.

Table 1: Coupling of 4-Chloroacetophenone with 4-Methoxyphenylboronic Acid and its Pinacol Ester

Boron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic Acid0.5 mol% Pd-complex 7, TBABCs₂CO₃Water100675[3]
4-Methoxyphenylboronic Acid Pinacol EsterPd(dppf)Cl₂K₃PO₄Dioxane/H₂O1001285Synthesized Data*

*Yield for the pinacol ester is a representative value based on typical outcomes and may vary based on specific ligand and reaction optimization.

Table 2: Coupling of 1-Bromo-4-nitrobenzene with 2-Thienylboronic Acid and its Pinacol Ester

Boron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Thienylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292[4]
2-Thienylboronic Acid Pinacol EsterPd(dppf)Cl₂K₃PO₄Dioxane/H₂O801688[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling using a boronic acid and a boronate ester.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

Reaction: 4-Bromoacetophenone with Phenylboronic Acid

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid Pinacol Ester

Reaction: 1-Bromo-4-nitrobenzene with 2-Thienylboronic Acid Pinacol Ester

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • 2-Thienylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk tube, combine 1-bromo-4-nitrobenzene, 2-thienylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add 1,4-dioxane and water (degassed) via syringe.

  • Heat the reaction mixture to 80 °C in an oil bath and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash chromatography on silica gel.

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² Reductive_Elimination->R1-R2 Ar-X R¹-X Ar-X->Oxidative_Addition Boron_Reagent R²-B(OR)₂ Boron_Reagent->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acid vs. Boronate Ester: Stability and Reactivity

The structural differences between boronic acids and boronate esters directly influence their stability and reactivity profiles. Boronic acids can reversibly form cyclic anhydride trimers called boroxines, a process that can complicate stoichiometry. Boronate esters, with their protective groups, are less prone to such transformations.

Stability_Reactivity cluster_boronic_acid Boronic Acid cluster_boronate_ester Boronate Ester Boronic_Acid R-B(OH)₂ Boroxine Boroxine (RBO)₃ Boronic_Acid->Boroxine - H₂O High_Reactivity Higher Reactivity Boronic_Acid->High_Reactivity Low_Stability Lower Stability Boronic_Acid->Low_Stability Boronate_Ester R-B(OR')₂ Low_Reactivity Lower Reactivity Boronate_Ester->Low_Reactivity High_Stability Higher Stability Boronate_Ester->High_Stability

Caption: A comparison of the stability and reactivity of boronic acids and boronate esters.

Conclusion and Recommendations

The selection between a boronic acid and a boronate ester is a critical decision in planning a Suzuki-Miyaura cross-coupling reaction.

  • Choose Boronic Acids for:

    • Maximizing reactivity, especially with less reactive aryl chlorides.

    • Situations where the boronic acid is known to be stable.

    • Cost-sensitive applications, as they are often less expensive.

  • Choose Boronate Esters (e.g., Pinacol Esters) for:

    • Reactions involving unstable boronic acids (e.g., some heteroaryl boronic acids).[6]

    • Multi-step syntheses where the boron functionality needs to survive various reaction conditions.

    • Improved reaction cleanliness and easier purification.

    • Enhanced shelf-life and handling properties.

Ultimately, the optimal choice will depend on the specific substrates, desired reaction scale, and the overall synthetic strategy. For challenging couplings or when reproducibility is paramount, the enhanced stability of boronate esters often justifies their use. For routine and high-throughput applications with stable substrates, the higher reactivity and lower cost of boronic acids may be advantageous. It is always recommended to perform small-scale trials to determine the ideal boron reagent and reaction conditions for a new system.

References

A Comparative Guide to the Green Chemistry Metrics of Ibuprofen Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. With increasing emphasis on sustainable practices, the evaluation of synthetic routes through the lens of green chemistry has become paramount. This guide provides a detailed comparison of two prominent synthetic routes for the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen: the traditional Boots synthesis and the more modern Boots-Hoechst-Celanese (BHC) process. By examining key green chemistry metrics and providing detailed experimental protocols, this document aims to offer a comprehensive resource for researchers and professionals in the field.

Comparison of Green Chemistry Metrics

The Boots and BHC syntheses of ibuprofen offer a classic case study in the evolution of green and sustainable chemistry. The original Boots method, a six-step process, is often referred to as the "brown" route due to its significant environmental impact. In contrast, the three-step BHC process is lauded as a "green" alternative, showcasing substantial improvements in efficiency and waste reduction.[1][2]

The following table summarizes the key quantitative green chemistry metrics for both synthetic routes.

Green Chemistry MetricBoots "Brown" SynthesisBHC "Green" Synthesis
Number of Steps 6[1][2]3[1][2]
Atom Economy ~40%[3][4]~77% (approaching 99% with recovery and reuse of acetic acid)[3][5]
E-factor (Environmental Factor) Higher (more waste per kg of product)Significantly Lower
Process Mass Intensity (PMI) HigherSignificantly Lower
Reaction Mass Efficiency (RME) LowerHigher
Catalysis Stoichiometric reagents (e.g., AlCl₃)[3]Catalytic (e.g., HF, Raney Nickel, Palladium)[1][6]
Byproducts/Waste Large quantities of inorganic salts (e.g., aluminum trichloride hydrate) and other waste streams.[3]Primarily acetic acid, which can be recovered and reused.[3]

Experimental Protocols

Below are the detailed methodologies for the key steps in both the Boots and BHC synthetic routes for ibuprofen.

The Boots "Brown" Synthesis of Ibuprofen (6 Steps)

The traditional synthesis of ibuprofen developed by the Boots Company involves a six-step process starting from isobutylbenzene.[1]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

This initial step involves the acylation of isobutylbenzene to form p-isobutylacetophenone.[7]

  • Procedure: To a 50 mL round-bottom flask, add aluminum chloride (5.40 g, 60.0 mmol) and 20 mL of dichloromethane and cool the mixture on an ice bath. Slowly add isobutylbenzene (4.03 g, 30.0 mmol) and acetic anhydride (3.06 g, 30.0 mmol). Stir the solution for 45 minutes at 0°C. After warming to room temperature, quench the reaction with a 4M HCl solution at 0°C. Extract the aqueous layer with dichloromethane (3 x 20 mL). The combined organic layers are then washed with 10% NaOH, 50% brine, and water before being separated and dried.[7]

Step 2: Darzens Reaction of p-Isobutylacetophenone

The ketone from the first step is converted to an α,β-epoxy ester.[1]

  • Procedure: p-Isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide, to yield ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate.

Step 3: Hydrolysis and Decarboxylation

The epoxy ester undergoes hydrolysis and decarboxylation to form an aldehyde.[1]

  • Procedure: The α,β-epoxy ester is treated with an acidic solution and heated to facilitate hydrolysis of the ester and subsequent decarboxylation, yielding 2-(4-isobutylphenyl)propanal.

Step 4: Oxime Formation

The aldehyde is then converted to an oxime.[8][9]

  • Procedure: 2-(4-isobutylphenyl)propanal is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide or pyridine) in a polar solvent like ethanol and heated under reflux to form (E)-2-(4-isobutylphenyl)propanal oxime.[8][9]

Step 5: Dehydration to Nitrile

The oxime is dehydrated to form a nitrile.[8]

  • Procedure: The (E)-2-(4-isobutylphenyl)propanal oxime is treated with a dehydrating agent, such as acetic anhydride, and heated. This reaction converts the oxime to 2-(4-isobutylphenyl)propanenitrile.[8]

Step 6: Hydrolysis to Ibuprofen

The final step is the hydrolysis of the nitrile to the carboxylic acid, ibuprofen.[10]

  • Procedure: The 2-(4-isobutylphenyl)propanenitrile is subjected to acid-catalyzed hydrolysis, typically by heating with a strong acid such as sulfuric acid in an aqueous solution. This process converts the nitrile group into a carboxylic acid, yielding ibuprofen.[10]

The BHC "Green" Synthesis of Ibuprofen (3 Steps)

The Boots-Hoechst-Celanese (BHC) process represents a significant improvement in the synthesis of ibuprofen, reducing the number of steps and the amount of waste generated.[1]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

Similar to the Boots synthesis, the BHC process begins with the acylation of isobutylbenzene. However, it utilizes a recyclable catalyst.[6]

  • Procedure: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be recovered and reused with high efficiency. This step produces p-isobutylacetophenone and acetic acid as a byproduct, which can also be recovered.[6]

Step 2: Catalytic Hydrogenation

The ketone is reduced to an alcohol.[1][6]

  • Procedure: The p-isobutylacetophenone is subjected to catalytic hydrogenation using a Raney nickel or palladium on carbon catalyst. This reaction reduces the ketone to 1-(4-isobutylphenyl)ethanol.[1][6]

Step 3: Palladium-Catalyzed Carbonylation

The final step involves the carbonylation of the alcohol to produce ibuprofen.[6][11][12]

  • Procedure: 1-(4-isobutylphenyl)ethanol is carbonylated using carbon monoxide in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, in an acidic aqueous medium. The reaction is typically carried out under pressure (at least 500 psig) and at a temperature of at least 10°C.[6][11][12]

Visualizing the Evaluation of Synthetic Routes

The following diagram illustrates the logical workflow for evaluating and comparing different synthetic routes based on key green chemistry principles.

G start Identify Target Molecule (e.g., Ibuprofen) route_a Define Synthetic Route A (e.g., Boots 'Brown' Synthesis) start->route_a route_b Define Synthetic Route B (e.g., BHC 'Green' Synthesis) start->route_b metrics Select Green Chemistry Metrics (Atom Economy, E-factor, PMI, etc.) data_a Gather Quantitative Data for Route A metrics->data_a data_b Gather Quantitative Data for Route B metrics->data_b protocol_a Detail Experimental Protocols for Route A data_a->protocol_a protocol_b Detail Experimental Protocols for Route B data_b->protocol_b comparison Compare Metrics in a Structured Table protocol_a->comparison protocol_b->comparison evaluation Evaluate Overall Greenness and Sustainability comparison->evaluation decision Select Optimal Synthetic Route evaluation->decision

Caption: Logical workflow for evaluating synthetic routes.

Conclusion

The comparison between the Boots and BHC syntheses of ibuprofen clearly demonstrates the tangible benefits of applying green chemistry principles in pharmaceutical manufacturing. The BHC process, with its fewer steps, superior atom economy, and use of catalytic rather than stoichiometric reagents, serves as a model for sustainable API production. By presenting this data alongside detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the information needed to make more informed and environmentally conscious decisions in the design and implementation of synthetic routes.

References

Cross-Validation of Analytical Data for Novel Benzoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for a series of novel benzoxazole compounds. It outlines the detailed experimental protocols for primary and alternative analytical techniques, offering a framework for robust cross-validation of results. The presented data, methodologies, and workflows are essential for ensuring the accuracy, reliability, and reproducibility of analytical findings in drug discovery and development.

Comparative Analytical Data of Novel Benzoxazole Compounds

The structural confirmation of newly synthesized benzoxazole derivatives relies on a combination of spectroscopic techniques. Below is a summary of representative analytical data for a series of novel benzoxazole compounds.

Table 1: Spectroscopic Data for Novel Benzoxazole Derivatives

Compound IDMolecular FormulaMWIR (KBr, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
BZ-1 C₁₄H₁₀N₂O₃254.243402 (N-H), 1556 (C=N), 1521 (NO₂), 1342 (C-O)[1]2.50 (s, 3H, -CH₃), 7.22-8.41 (m, 7H, Ar-H)[1]21.6, 110.4, 120.5, 124.3, 127.6, 128.4, 133.0, 135.3, 142.2, 149.4, 160.8, 162.7[1]254 [M⁺][1]
BZ-2 C₁₄H₁₀ClNO243.692921 (C-H), 1734 (C=O), 1590 (C=N), 1263 (C-O), 730 (C-Cl)[1]2.49 (s, 3H, -CH₃), 7.18-8.11 (m, 7H, Ar-H)[1]21.6, 110.2, 120.4, 123.5, 126.5, 126.8, 126.9, 131.4, 131.9, 133.5, 134.6, 141.9, 148.9, 161.1[1]245 [M⁺], 247 [M⁺+2][1]
BZ-3 C₁₃H₉N₃O₂S287.303280 (N-H), 1688 (C=O), 1452 (C=C), 1252 (C=N), 745 (C-S)[2]3.82 (d, 2H, S-CH₂), 7.14-8.2 (m, 7H, Ar-H), 8.0 (s, 1H, CH), 8.1 (bs, 1H, NH)[2]40.9, 108.8, 121.2, 123.8, 125.3, 125.8, 126.3, 130.1, 132.0, 131.9, 135.0, 140.5, 143.0, 148.2, 151.4, 165.0, 173.0[2]390.8 [M⁺][2]
BZ-4 C₁₅H₁₀ClN₃O₂S347.783210 (NH), 1670 (C=O), 1605 (C=N), 1310 (C-O-C), 2565 (SH)[3]7.2-8.1 (m, Ar-H), 8.5 (s, 1H, N=CH), 2.5 (s, 1H, SH)[3]Not Available327 [M⁺-H₂O][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results.

Primary Analytical Methods

These are the standard spectroscopic techniques used for the initial characterization of the novel benzoxazole compounds.

  • Instrument: Perkin-Elmer-1800 FTIR spectrophotometer or equivalent.

  • Sample Preparation: Solid samples were mixed with KBr powder and pressed into pellets.

  • Analysis: Spectra were recorded in the frequency range of 4000-400 cm⁻¹. The data was analyzed to identify characteristic absorption bands corresponding to various functional groups.[4]

  • Instrument: Bruker AC-400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

  • Analysis: ¹H NMR and ¹³C NMR spectra were recorded. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). 2D NMR experiments like COSY, HMQC, and HMBC were used for complex structural assignments.

  • Instrument: LC-MS Q-Tof Micro, Mass analyzer (Shimadzu) or equivalent.

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were determined to confirm the molecular weight and fragmentation pattern of the synthesized compounds.[4]

Alternative Analytical Method for Cross-Validation

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides a robust alternative method for quantitative analysis and purity assessment, which can be used to cross-validate the findings from spectroscopic methods.

  • System: Agilent 1290 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: Princeton SPHER C₁₈ column (25 cm × 4.6 mm i.d., 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and 50 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 7.5). The mobile phase was filtered through a 0.45 µm membrane filter and degassed before use.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 222 nm.[5]

  • Method Validation: The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[6][7]

Visualization of Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the logic of the cross-validation process.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_primary_characterization Primary Characterization cluster_cross_validation Cross-Validation cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of Novel Benzoxazole Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Structural Elucidation HPLC HPLC-UV Analysis Purification->HPLC Purity & Quantification Data_Integration Integrate Spectroscopic & Chromatographic Data IR->Data_Integration NMR->Data_Integration MS->Data_Integration Purity Purity Assessment HPLC->Purity Quantification Quantitative Analysis HPLC->Quantification Purity->Data_Integration Quantification->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of novel benzoxazole compounds.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_data Data Generation cluster_comparison Comparative Analysis cluster_outcome Validation Outcome cluster_action Action Primary_Methods Primary Methods (IR, NMR, MS) Qualitative_Data Qualitative Data (Structure, Functional Groups) Primary_Methods->Qualitative_Data Alternative_Method Alternative Method (HPLC-UV) Quantitative_Data Quantitative Data (Purity, Concentration) Alternative_Method->Quantitative_Data Comparison Compare Results Qualitative_Data->Comparison Quantitative_Data->Comparison Consistent Consistent Results (Methods are Cross-Validated) Comparison->Consistent Agreement Inconsistent Inconsistent Results Comparison->Inconsistent Disagreement Finalize Finalize Analytical Protocol Consistent->Finalize Investigate Investigate Discrepancies (Method Refinement) Inconsistent->Investigate Investigate->Primary_Methods Investigate->Alternative_Method

Caption: Logical flow for the cross-validation of analytical methods.

References

Unraveling the Stability of Arylboronic Acids: A Comparative Analysis Under Varying pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of arylboronic acids is paramount for their effective application in synthesis and therapeutics. This guide provides a comparative analysis of the stability of these versatile compounds under different pH conditions, supported by experimental data and detailed methodologies.

Arylboronic acids are known to be sensitive to pH, undergoing degradation primarily through protodeboronation, a process that cleaves the carbon-boron bond. The rate of this degradation is significantly influenced by the pH of the medium and the nature of the substituents on the aryl ring. Concurrently, arylboronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, a dehydration process also influenced by the chemical environment.

Comparative Stability of Arylboronic Acids

The stability of arylboronic acids is markedly lower in basic conditions compared to acidic or neutral environments. Electron-withdrawing groups on the aryl ring generally increase the rate of protodeboronation in basic media, while electron-donating groups tend to enhance stability.

Below is a summary of the half-lives (t½) for the protodeboronation of various substituted arylboronic acids at a highly basic pH, illustrating the impact of substituents on their stability.

Arylboronic AcidSubstituent(s)Half-life (t½) at pH > 13 (70 °C)[1]
Phenylboronic acid-H~6.5 months
4-Methoxyphenylboronic acid4-OCH₃~1.5 years
4-Fluorophenylboronic acid4-F~2.5 months
3-Fluorophenylboronic acid3-F~1.5 months
2-Fluorophenylboronic acid2-F~4.5 hours
3,5-Difluorophenylboronic acid3,5-F₂~11 hours
2,6-Difluorophenylboronic acid2,6-F₂~5 seconds
Pentafluorophenylboronic acidF₅< 3 milliseconds

Note: The data presented is from a study conducted in a 1:1 aqueous dioxane solution at 70°C. The half-lives are provided to illustrate the relative stability under specific basic conditions.

While comprehensive tabulated data across a full pH range is not consistently available in the literature, pH-rate profiles indicate that the rate of protodeboronation is generally slow at acidic and neutral pH and increases significantly as the pH becomes more alkaline. For instance, many common arylboronic acids are relatively stable for extended periods at or below neutral pH.

Degradation and Equilibrium Pathways

The chemical behavior of arylboronic acids in aqueous solution is chiefly governed by two processes: the irreversible protodeboronation and the reversible formation of boroxines. The interplay of these pathways is heavily dependent on the pH.

Protodeboronation Pathway

Protodeboronation is the primary degradation route for arylboronic acids, leading to the formation of the corresponding arene and boric acid. This process is catalyzed by both acid and base, though the base-catalyzed pathway is generally much more significant.

Protodeboronation cluster_products Products ArylboronicAcid Arylboronic Acid (ArB(OH)₂) Boronate Arylboronate ([ArB(OH)₃]⁻) ArylboronicAcid->Boronate OH⁻ (High pH) Arene Arene (ArH) Boronate->Arene H₂O (Protodeboronation) BoricAcid Boric Acid (B(OH)₃)

Figure 1. Base-catalyzed protodeboronation of arylboronic acids.

Boroxine Formation Equilibrium

Arylboronic acids can undergo dehydration to form cyclic trimers called boroxines. This is a reversible process, and the position of the equilibrium is influenced by factors such as concentration, solvent, and pH. In aqueous solutions, the equilibrium generally favors the boronic acid form, especially under neutral and basic conditions where the formation of the boronate anion is favored.

Boroxine_Formation cluster_equilibrium Reversible Reaction Three_ArylboronicAcid 3 x Arylboronic Acid (ArB(OH)₂) Boroxine Boroxine ((ArBO)₃) Three_ArylboronicAcid->Boroxine Dehydration (Low water content) Boroxine->Three_ArylboronicAcid Hydrolysis (High water content) Three_Water 3 x H₂O

Figure 2. Reversible equilibrium between arylboronic acid and boroxine.

Experimental Protocols

To aid researchers in their own stability studies, the following are detailed methodologies for monitoring the stability of arylboronic acids using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stability Monitoring by HPLC

This method allows for the quantification of the arylboronic acid and its degradation products over time.

Materials:

  • Arylboronic acid of interest

  • HPLC-grade acetonitrile (ACN) and water

  • Buffers of desired pH (e.g., phosphate, acetate, borate)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., ACN or methanol). For each time point and pH, dilute the stock solution into the buffered aqueous solution of the desired pH to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., 25 °C or 37 °C).

  • Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): To stop the degradation, the reaction can be quenched by acidifying the sample with a small amount of a strong acid, like HCl, if the degradation is rapid in the buffered condition.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The gradient should be optimized to achieve good separation between the arylboronic acid and its protodeboronated product.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the arylboronic acid and its degradation product at each time point. Calculate the percentage of the remaining arylboronic acid. The degradation kinetics can be determined by plotting the natural logarithm of the concentration of the arylboronic acid versus time.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points Stock Prepare Stock Solution Dilute Dilute in Buffered Solutions (various pH) Stock->Dilute Incubate Incubate at Controlled Temperature Dilute->Incubate Aliquot Withdraw Aliquot Incubate->Aliquot Quench Quench Reaction (if needed) Aliquot->Quench HPLC Inject into HPLC Quench->HPLC Data Data Analysis (Peak Integration, Kinetics) HPLC->Data

Figure 3. Experimental workflow for HPLC-based stability analysis.

Stability Monitoring by ¹H NMR Spectroscopy

NMR spectroscopy provides a powerful tool for observing the disappearance of the arylboronic acid and the appearance of the corresponding arene in real-time.

Materials:

  • Arylboronic acid of interest

  • Deuterated solvents (e.g., D₂O, CD₃OD)

  • Deuterated buffers or solutions of pD-adjusting reagents (e.g., DCl, NaOD)

  • Internal standard (e.g., trimethylsilylpropanoic acid - TSP)

  • NMR spectrometer and NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the arylboronic acid in a deuterated solvent containing a known concentration of an internal standard.

  • pD Adjustment: Adjust the pD of the solution to the desired value using deuterated acid or base. The pD can be estimated from the pH of a similarly prepared non-deuterated solution (pD ≈ pH + 0.4).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero.

    • Incubate the NMR tube at a controlled temperature.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify the characteristic signals of the arylboronic acid and the protodeboronated product in the ¹H NMR spectra.

    • Integrate the signals of the starting material and the product relative to the integral of the internal standard.

    • The concentration of each species at each time point can be calculated from the integral values.

    • Plot the concentration of the arylboronic acid versus time to determine the degradation rate.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition Dissolve Dissolve Arylboronic Acid and Internal Standard in D₂O Adjust_pD Adjust pD with DCl/NaOD Dissolve->Adjust_pD Incubate Incubate in NMR Tube at Controlled Temperature Adjust_pD->Incubate Acquire_t0 Acquire Spectrum at t=0 Incubate->Acquire_t0 Acquire_ti Acquire Spectra at Intervals Acquire_t0->Acquire_ti Data Data Analysis (Signal Integration, Kinetics) Acquire_ti->Data

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzo[d]oxazol-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the proper disposal of Benzo[d]oxazol-6-ylboronic acid (CAS No. 1253912-47-8), ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings associated with this compound[1]:

Hazard CategoryGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. This is a critical step in mitigating exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][3]

  • Hand Protection: Wear chemical-resistant gloves. If handling highly toxic materials, double gloving is recommended.[2][3]

  • Body Protection: A lab coat must be worn to protect from skin contact.[2]

  • Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator. All handling of this chemical, especially in powder form, should be conducted within a certified chemical fume hood to minimize inhalation risks.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on the quantity and form (solid or in solution) of the waste. Improper disposal can lead to health hazards and environmental damage.

Experimental Protocol: Disposal of this compound

Objective: To safely dispose of waste this compound in accordance with general laboratory safety and hazardous waste management principles.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (clearly labeled)

  • Sodium bicarbonate (for small-scale neutralization, if permitted)

  • pH paper

  • Appropriate PPE (see section 2)

  • Chemical fume hood

Methodology:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed by a qualified environmental health and safety (EHS) professional.[4] Mixing with incompatible chemicals can lead to dangerous reactions.[4]

  • For Small Quantities (Solid or Aqueous Solution):

    • Consult Local Regulations: Before proceeding, verify with your institution's EHS department if neutralization and drain disposal of small quantities of boronic acids is permissible. Many jurisdictions prohibit the drain disposal of any chemical waste.[4]

    • Neutralization (if permitted): In a well-ventilated fume hood, a dilute aqueous solution of the boronic acid can be neutralized with a mild base like sodium bicarbonate.[4] Add the base slowly while stirring and monitoring the pH with pH paper until a neutral pH (6-8) is achieved.

    • Drain Disposal (ONLY if explicitly permitted): If local regulations allow, the neutralized solution may be flushed down the drain with copious amounts of water.[4]

  • For Large Quantities or Contaminated Material:

    • Containerization: Collect all waste this compound, whether solid or in solution, in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container must be made of a compatible material.

    • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).

    • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

    • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spills: For small spills, and while wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust and place it in a sealed container for disposal.[3][5] Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Disclaimer: This guide provides general procedures based on available safety data and standard laboratory practices. All laboratory personnel are required to consult their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations before proceeding with any chemical disposal. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Benzo[d]oxazol-6-ylboronic Acid Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity and Form of Waste ppe->assess_quantity small_quant Small Quantity / Uncontaminated assess_quantity->small_quant Small large_quant Large Quantity / Contaminated assess_quantity->large_quant Large check_regs Check Local Regulations for Neutralization & Drain Disposal small_quant->check_regs haz_waste Collect in Labeled, Sealed Hazardous Waste Container large_quant->haz_waste regs_allow Permitted check_regs->regs_allow Yes regs_prohibit Prohibited check_regs->regs_prohibit No neutralize Neutralize with Mild Base (e.g., Sodium Bicarbonate) in Fume Hood regs_allow->neutralize regs_prohibit->haz_waste drain_disposal Dispose Down Drain with Copious Amounts of Water neutralize->drain_disposal store_waste Store in Designated Hazardous Waste Area haz_waste->store_waste professional_disposal Dispose via Certified Hazardous Waste Vendor store_waste->professional_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Benzo[D]oxazol-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Benzo[d]oxazol-6-ylboronic acid. The following procedures are based on general safety protocols for boronic acids and data from structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular isomer.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes. A face shield should be used in conjunction with goggles when handling large quantities or if there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2][3] Gloves must be inspected before use and disposed of properly after handling the compound.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from contamination.[4] For tasks with a higher risk of exposure, such as handling large quantities, an acid-resistant apron or suit may be necessary.[2][5]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when the material is in a fine powder form that can be easily inhaled.[4] A full-face respirator offers both respiratory and eye protection.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Gather all necessary PPE and handling equipment before starting.

  • Handling :

    • Avoid direct contact with the skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Use appropriate tools (spatula, etc.) to handle the solid compound.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Some related compounds recommend storage in an inert atmosphere at temperatures between 2-8°C.[1][7]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Small Quantities : For very small amounts, and if local regulations permit, the compound may be dissolved in a large volume of water and flushed down the sanitary sewer with copious amounts of water.[4][8][9] However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department first.

  • Large Quantities and Contaminated Materials : For larger quantities or any materials (e.g., gloves, weighing paper) contaminated with the compound, disposal should be as hazardous waste.[8]

    • Collect the waste in a clearly labeled, sealed container.

    • Contact your institution's EHS department for guidance on proper disposal procedures.

  • Neutralization : As a weak acid, it may be possible to neutralize small quantities with a mild base like sodium bicarbonate before disposal, but this should only be done with EHS approval and following a validated procedure.[8]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep1 Don PPE: - Goggles/Face Shield - Lab Coat - Gloves Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Assemble Equipment Prep2->Prep3 Handling1 Weigh Compound in Fume Hood Prep3->Handling1 Handling2 Perform Experiment Handling1->Handling2 Cleanup1 Segregate Waste: - Solid Waste - Liquid Waste Handling2->Cleanup1 Cleanup2 Clean Equipment Cleanup1->Cleanup2 Cleanup3 Dispose of PPE Cleanup2->Cleanup3 Storage1 Store in a Cool, Dry, Ventilated Area Cleanup3->Storage1

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.